molecular formula C9H12O2 B096008 2-Methoxy-3,4-dimethylphenol CAS No. 18102-34-6

2-Methoxy-3,4-dimethylphenol

Cat. No.: B096008
CAS No.: 18102-34-6
M. Wt: 152.19 g/mol
InChI Key: RXGGNFVHNLKPQH-UHFFFAOYSA-N
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Description

2-Methoxy-3,4-dimethylphenol, also known as this compound, is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18102-34-6

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-methoxy-3,4-dimethylphenol

InChI

InChI=1S/C9H12O2/c1-6-4-5-8(10)9(11-3)7(6)2/h4-5,10H,1-3H3

InChI Key

RXGGNFVHNLKPQH-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)O)OC)C

Canonical SMILES

CC1=C(C(=C(C=C1)O)OC)C

Other CAS No.

18102-34-6

Synonyms

2-METHOXY-3,4-DIMETHYL-PHENOL

Origin of Product

United States

Foundational & Exploratory

2-Methoxy-3,4-dimethylphenol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 2-Methoxy-3,4-dimethylphenol is scarce in publicly available scientific literature. This guide provides the requested structural and naming information, supplemented with data and protocols for closely related isomers and parent compounds to offer a comprehensive overview for research and development purposes.

Chemical Structure and IUPAC Name

The chemical compound specified is This compound . Following the nomenclature rules set by the International Union of Pure and Applied Chemistry (IUPAC), this name accurately describes the molecule's structure.

The structure consists of a phenol ring (a benzene ring with a hydroxyl group). The substituents on the benzene ring are:

  • A methoxy group (-OCH₃) at position 2.

  • A methyl group (-CH₃) at position 3.

  • A methyl group (-CH₃) at position 4.

  • A hydroxyl group (-OH) at position 1 (implied by the "phenol" base name).

The canonical SMILES representation for this structure is CC1=C(C)C=C(O)C(OC)=C1.

Physicochemical Data of Related Compounds

Due to the limited availability of specific data for this compound, the following table summarizes key quantitative data for the closely related isomer, 4-Methoxy-2,3-dimethylphenol , and the parent compound, 3,4-Dimethylphenol . This allows for an informed estimation of the properties of the target compound.

Property4-Methoxy-2,3-dimethylphenol3,4-Dimethylphenol (3,4-Xylenol)
Molecular Formula C₉H₁₂O₂C₈H₁₀O
Molecular Weight 152.19 g/mol [1]122.16 g/mol [2]
IUPAC Name 4-methoxy-2,3-dimethylphenol[1]3,4-dimethylphenol[2]
CAS Number 35355-33-0[1]95-65-8[3][4]
Appearance Not specifiedColorless to light tan crystalline powder or solid[2]
Boiling Point Not specified227 °C[5]
Melting Point Not specified63-67 °C[5]
Density Not specified1.138 g/mL[5]
Water Solubility Not specified0.5 g/L at room temperature[4]
LogP (Octanol/Water) 1.6[1]2.2-2.3

Experimental Protocols

Generalized Protocol for the Synthesis of a Methoxy-Dimethylphenol Derivative

This protocol outlines a two-step process: 1) regioselective bromination of 3,4-dimethylphenol, followed by 2) a copper-catalyzed methoxylation reaction.

Step 1: Regioselective Bromination of 3,4-Dimethylphenol

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethylphenol (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 equivalent) in the same solvent to the reaction mixture dropwise over 30 minutes. The hydroxyl group of the phenol is an activating group, directing the electrophilic substitution to the ortho and para positions. In this case, the position ortho to the hydroxyl group (position 2) is a likely site for bromination.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-3,4-dimethylphenol.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Copper-Catalyzed Methoxylation (Ullmann Condensation)

  • Reaction Setup: In a sealed reaction vessel, combine the purified 2-bromo-3,4-dimethylphenol (1.0 equivalent), sodium methoxide (1.5-2.0 equivalents), a copper(I) catalyst such as copper(I) iodide (CuI) (0.1 equivalents), and a ligand such as L-proline or 1,10-phenanthroline (0.2 equivalents).

  • Solvent: Add a high-boiling point polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the formation of the product by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic extracts with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting crude this compound by column chromatography or distillation under reduced pressure.

Visualizations of Experimental and Logical Workflows

As there are no specific signaling pathways documented for this compound, the following diagrams illustrate a generalized experimental workflow for its synthesis and a logical workflow for assessing its potential biological activity, which would be a primary interest for drug development professionals.

G cluster_synthesis Proposed Synthesis Workflow start 3,4-Dimethylphenol bromination Regioselective Bromination (NBS, DCM, 0°C) start->bromination intermediate 2-Bromo-3,4-dimethylphenol bromination->intermediate purification1 Column Chromatography intermediate->purification1 methoxylation Ullmann Condensation (NaOMe, CuI, DMF, 120°C) product This compound methoxylation->product purification2 Column Chromatography / Distillation product->purification2 purification1->methoxylation

A proposed two-step synthesis route for this compound.

G cluster_bioactivity General Biological Activity Screening Workflow compound Test Compound (this compound) cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) compound->cytotoxicity antioxidant Antioxidant Activity (e.g., DPPH, ABTS) compound->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., COX-2, NO inhibition) compound->anti_inflammatory target_id Target Identification & Mechanism of Action cytotoxicity->target_id antioxidant->target_id anti_inflammatory->target_id in_vivo In Vivo Studies (Animal Models) target_id->in_vivo

A logical workflow for evaluating the biological potential of a novel phenolic compound.

References

An In-depth Technical Guide to 4-Methoxy-2,3-dimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

An important note on the target compound: Publicly accessible scientific literature and chemical databases contain limited information regarding "2-Methoxy-3,4-dimethylphenol." However, substantial data is available for its structural isomer, 4-Methoxy-2,3-dimethylphenol (CAS Registry Number: 35355-33-0) . This technical guide will focus on the known properties, synthesis, and potential biological activities of this well-documented isomer. All data and protocols presented herein pertain to 4-Methoxy-2,3-dimethylphenol, a member of the guaiacol derivative family.

This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the chemical's characteristics, synthesis, and biological significance, based on current scientific knowledge.

Chemical and Physical Properties

The fundamental physicochemical properties of 4-Methoxy-2,3-dimethylphenol are summarized below. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Registry Number 35355-33-0PubChem[1]
Molecular Formula C₉H₁₂O₂PubChem[1]
Molecular Weight 152.19 g/mol PubChem[1]
IUPAC Name 4-methoxy-2,3-dimethylphenolPubChem[1]
Computed XLogP3 1.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 152.083729621 DaPubChem[1]
Monoisotopic Mass 152.083729621 DaPubChem[1]
Topological Polar Surface Area 29.5 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]

Synthesis of Substituted Guaiacol Derivatives

A generalized workflow for such a synthesis is presented below.

G cluster_start Starting Materials Maltol Maltol Cycloaddition Oxidopyrylium Cycloaddition Maltol->Cycloaddition ArylAcetylene Aryl Acetylene ArylAcetylene->Cycloaddition Cycloadduct Oxidopyrylium Cycloadduct Cycloaddition->Cycloadduct Formation AcidRearrangement Acid-Mediated Rearrangement (e.g., Boron Trichloride) Cycloadduct->AcidRearrangement Treatment GuaiacolDerivative Aryl-Substituted Guaiacol Derivative AcidRearrangement->GuaiacolDerivative Ring Contraction & Aromatization Purification Purification (e.g., Chromatography) GuaiacolDerivative->Purification FinalProduct Final Product Purification->FinalProduct

General synthesis workflow for guaiacol derivatives.

Potential Biological Activities and Applications

Methoxyphenols, including guaiacol derivatives, are recognized for a range of biological activities, primarily antioxidant and anti-inflammatory properties. These activities suggest potential applications in pharmacology and drug development.

Antioxidant Activity

Many phenolic compounds, including guaiacol derivatives, are potent antioxidants. Their ability to scavenge free radicals is a key mechanism in mitigating oxidative stress, which is implicated in numerous diseases. The antioxidant capacity of these compounds is often evaluated through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Anti-inflammatory Activity

A significant area of research for methoxyphenols is their role as anti-inflammatory agents. Studies have shown that many 2-methoxyphenols act as inhibitors of cyclooxygenase-2 (COX-2).[2] COX-2 is an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators.[3][4] The selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4][5]

The table below summarizes the reported biological activities of various 2-methoxyphenol derivatives, providing context for the potential efficacy of 4-Methoxy-2,3-dimethylphenol.

Compound/ClassBiological ActivityCell Line/ModelIC₅₀ / EC₂₀Source
2-Methoxyphenols (general)COX-2 InhibitionRAW 264.7 cellsNot specified[2]
2-Methoxyphenols (general)DPPH Radical ScavengingIn vitroNot specified[2]
2-Methoxyphenols (general)CytotoxicityHSG tumor cellsVaries[2]
CurcuminCytotoxicityHSG tumor cellsLower (more potent)[2]
DehydrodiisoeugenolCOX-2 InhibitionRAW 264.7 cellsPotent inhibitor[2]
2-Allyl-4-methoxyphenolDPPH Radical ScavengingIn vitroHigh activity[6]
2,4-DimethoxyphenolDPPH Radical ScavengingIn vitroHigh activity[6]

Key Experimental Protocols

Detailed experimental protocols for 4-Methoxy-2,3-dimethylphenol are not available. Therefore, this section provides standardized, general protocols for key assays used to evaluate the biological activities of phenolic compounds.

DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of a compound by measuring its ability to scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically.[7][8]

G PrepDPPH Prepare 0.1 mM DPPH in Methanol/Ethanol Mix Mix DPPH solution with Test Compound or Control PrepDPPH->Mix PrepSample Prepare Test Compound and Control (e.g., Ascorbic Acid) at various concentrations PrepSample->Mix Incubate Incubate in the dark (approx. 30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity and IC₅₀ value Measure->Calculate

Workflow for the DPPH radical scavenging assay.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compound (4-Methoxy-2,3-dimethylphenol) in the same solvent to create a stock solution, from which serial dilutions are made. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

  • Reaction: In a 96-well plate or cuvettes, add a defined volume of the test sample or control to the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated at room temperature in the dark for approximately 30 minutes.

  • Measurement: The absorbance of each mixture is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined from a dose-response curve.[9]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[10]

G SeedCells Seed cells in a 96-well plate and incubate (e.g., 24h) TreatCells Treat cells with various concentrations of the Test Compound SeedCells->TreatCells IncubateCompound Incubate for a defined period (e.g., 24-72h) TreatCells->IncubateCompound AddMTT Add MTT solution to each well IncubateCompound->AddMTT IncubateMTT Incubate for 2-4 hours to allow formazan formation AddMTT->IncubateMTT Solubilize Add solubilization solution (e.g., DMSO, isopropanol) to dissolve formazan crystals IncubateMTT->Solubilize Measure Measure Absorbance at ~570 nm Solubilize->Measure Analyze Analyze data and determine IC₅₀ value Measure->Analyze

Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a period of 24 to 72 hours, depending on the cell type and experimental design.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The absorbance is directly proportional to the number of viable cells. The results can be used to calculate the percentage of cell viability and determine the IC₅₀ value of the compound.

Northern Blot Analysis for COX-2 Gene Expression

To investigate the effect of a compound on the expression of a specific gene, such as COX-2, Northern blotting can be employed. This technique measures the amount of a specific mRNA in a sample.

Principle: Total RNA is extracted from cells, separated by size via gel electrophoresis, transferred to a membrane, and then hybridized with a labeled probe specific for the target mRNA (in this case, COX-2). The signal from the probe is then detected, providing a measure of the target mRNA's abundance.

G CellTreatment Treat cells (e.g., RAW 264.7) with LPS and/or Test Compound RNA_Extraction Extract Total RNA CellTreatment->RNA_Extraction Electrophoresis Separate RNA by size (Agarose Gel Electrophoresis) RNA_Extraction->Electrophoresis Blotting Transfer RNA to a Nylon/Nitrocellulose Membrane Electrophoresis->Blotting Hybridization Hybridize membrane with a labeled COX-2 cDNA probe Blotting->Hybridization Washing Wash membrane to remove unbound probe Hybridization->Washing Detection Detect probe signal (e.g., Autoradiography) Washing->Detection Analysis Analyze and quantify COX-2 mRNA levels Detection->Analysis

Workflow for Northern blot analysis.

Methodology:

  • Cell Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and treat them with an inflammatory stimulus like lipopolysaccharide (LPS) in the presence or absence of the test compound.

  • RNA Extraction: Isolate total RNA from the treated and control cells using a suitable method (e.g., Trizol reagent).

  • Gel Electrophoresis: Separate the extracted RNA samples on a denaturing agarose gel.

  • Blotting: Transfer the size-separated RNA from the gel to a solid support, such as a nylon or nitrocellulose membrane.

  • Hybridization: Incubate the membrane with a labeled probe (e.g., a radiolabeled or fluorescently labeled cDNA) that is complementary to the COX-2 mRNA sequence.

  • Washing and Detection: Wash the membrane to remove any non-specifically bound probe. Detect the signal from the hybridized probe using an appropriate method (e.g., autoradiography for radioactive probes).

  • Analysis: Quantify the signal intensity, which corresponds to the level of COX-2 mRNA expression. A housekeeping gene (e.g., GAPDH) is often used as a loading control for normalization.

Signaling Pathway: COX-2 Inhibition

The anti-inflammatory effects of many phenolic compounds are attributed to their inhibition of the COX-2 enzyme, which is a central component of the inflammatory pathway.

G cluster_stimulus Inflammatory Stimuli cluster_cell Cellular Response cluster_response Physiological Effect Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) COX2_Induction Upregulation of COX-2 Gene Expression Stimuli->COX2_Induction COX2_Enzyme COX-2 Enzyme COX2_Induction->COX2_Enzyme Translation Prostaglandins Prostaglandins (PGE₂) COX2_Enzyme->Prostaglandins Catalysis ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2_Enzyme Substrate Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Compound 4-Methoxy-2,3-dimethylphenol (Potential Inhibitor) Compound->COX2_Enzyme Inhibition

Mechanism of COX-2 inhibition in inflammation.

Pathway Description:

  • Induction: Pro-inflammatory stimuli, such as bacterial lipopolysaccharide (LPS) or cytokines like TNF-α and IL-1β, trigger signaling cascades within cells (e.g., macrophages) that lead to the increased transcription and translation of the COX-2 gene.[3][11]

  • Catalysis: The resulting COX-2 enzyme catalyzes the conversion of arachidonic acid into prostaglandin H₂, which is then further converted into various prostaglandins, including PGE₂.

  • Inflammatory Response: These prostaglandins are potent mediators of inflammation, causing vasodilation, increasing vascular permeability, and sensitizing nerve endings, which leads to the classic signs of inflammation: pain, fever, and swelling.[3]

  • Inhibition: A COX-2 inhibitor, such as a methoxyphenol derivative, can bind to the active site of the COX-2 enzyme, blocking its ability to convert arachidonic acid into prostaglandins. This action reduces the inflammatory response.[4]

References

2-Methoxy-3,4-dimethylphenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Methoxy-3,4-dimethylphenol

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular characteristics is fundamental. This guide provides the core molecular information for this compound.

Molecular and Physical Data

The chemical structure of this compound defines its molecular formula and weight. Comprised of a phenol backbone with methoxy and dimethyl substitutions, its properties are derived from the elemental composition.

PropertyValue
Molecular FormulaC₉H₁₂O₂
Molecular Weight152.19 g/mol
IUPAC NameThis compound

Logical Structure of Compound Information

The relationship between the compound's name and its fundamental chemical data can be visualized as a direct logical flow.

A Compound Name (this compound) B Molecular Formula (C9H12O2) A->B Determines C Molecular Weight (152.19 g/mol) B->C Calculated From

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Methoxy-3,4-dimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Methoxy-3,4-dimethylphenol. In the absence of a publicly available mass spectrum for this specific compound, this guide leverages established fragmentation principles of analogous structures, including substituted phenols, anisoles, and aromatic compounds, to construct a theoretical fragmentation pathway. This document serves as a valuable resource for researchers in fields such as metabolomics, drug discovery, and analytical chemistry, offering insights into the structural elucidation of this and related molecules.

Predicted Mass Spectrometry Data

The fragmentation of this compound under electron ionization is anticipated to proceed through several high-probability pathways, initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation is dictated by the relative stability of the resulting ions and neutral losses. Key predicted fragmentation events include the loss of a methyl radical from the methoxy or dimethylphenol moieties, cleavage of the C-O bond of the ether, and the characteristic loss of carbon monoxide (CO) from the phenolic ring.

The table below summarizes the predicted major fragments, their mass-to-charge ratio (m/z), and the proposed neutral loss from the parent molecule.

m/z Proposed Fragment Structure Neutral Loss Predicted Relative Abundance
152[C9H12O2]•+ (Molecular Ion)-Medium
137[C8H9O2]+•CH3High
122[C8H10O]•+•OCH3Low
109[C7H9O]+•CH3, COMedium
91[C7H7]+•OCH3, •CH3, H2OMedium
77[C6H5]+-Low

Elucidating the Fragmentation Pathway

The fragmentation of this compound is initiated by the formation of the molecular ion (m/z 152). A primary and highly favored fragmentation step is the loss of a methyl radical (•CH3), leading to a stable, resonance-stabilized cation at m/z 137. This loss can occur from either the methoxy group or one of the methyl groups on the aromatic ring. Subsequent fragmentation of the m/z 137 ion can involve the elimination of a neutral molecule of carbon monoxide (CO), a characteristic fragmentation of phenols, resulting in an ion at m/z 109.

An alternative pathway from the molecular ion involves the cleavage of the bond between the aromatic ring and the methoxy group, leading to the loss of a methoxy radical (•OCH3) and the formation of an ion at m/z 122. Further fragmentation could lead to the tropylium ion at m/z 91, a common and stable fragment in the mass spectra of alkylbenzenes.

Fragmentation_Pathway M This compound (m/z 152) F137 [M-CH3]+ (m/z 137) M->F137 - •CH3 F122 [M-OCH3]+ (m/z 122) M->F122 - •OCH3 F109 [M-CH3-CO]+ (m/z 109) F137->F109 - CO F91 [C7H7]+ (m/z 91) F122->F91 - •CH3, -H2O Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Stock Prepare 1 mg/mL Stock Solution Working Dilute to 10 µg/mL Working Solution Stock->Working Inject Inject 1 µL into GC-MS Working->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-450) Ionize->Detect Acquire Acquire Mass Spectrum Detect->Acquire Identify Identify Molecular and Fragment Ions Acquire->Identify Compare Compare with Predicted Pattern Identify->Compare

An In-depth Technical Guide on the Natural Sources and Occurrence of Methoxy-Dimethylphenol Isomers and Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the natural sources, occurrence, and analysis of methoxy-dimethylphenol isomers and related phenolic compounds. Initial searches for "2-Methoxy-3,4-dimethylphenol" did not yield specific information on its natural occurrence or biosynthesis, suggesting it may be a rare or novel compound. Consequently, this guide focuses on closely related and well-documented isomers, such as 4-Methoxy-2,3-dimethylphenol, and various dimethylphenol isomers, which are found in a range of natural and industrial sources. This guide is intended for researchers, scientists, and drug development professionals interested in the characteristics and analytical methodologies for these compounds.

Natural Occurrence of Dimethylphenol Isomers

Dimethylphenol isomers, also known as xylenols, are present in a variety of natural and anthropogenic sources. They have been identified in crude petroleum, coal tar, and as byproducts of coal gasification.[1] Natural sources include certain plants and roasted or smoked food products.

Table 1: Quantitative Data on the Occurrence of Dimethylphenol Isomers

CompoundSourceConcentrationReference
2,3-DimethylphenolWastewater from lignite gasification40 ppm[1]
2,4-DimethylphenolWastewater from lignite gasification358 ppm (combined with 2,5-isomer)[1]
2,6-DimethylphenolWastewater from lignite gasification12 ppm[1]
3,4-DimethylphenolWastewater from lignite gasification158 ppm[1]
3,5-DimethylphenolWastewater from lignite gasification968 ppm (in combination with ethylphenols)[1]
Dimethylphenols (unspecified isomers)TeaPresent[2]
Dimethylphenols (unspecified isomers)TobaccoPresent[1][2]
Dimethylphenols (unspecified isomers)Marijuana SmokePresent[1]
Dimethylphenols (unspecified isomers)Roasted CoffeePresent
Dimethylphenols (unspecified isomers)Conifer essential oilsPresent

Biosynthesis and Synthesis

The biosynthesis of many phenolic compounds in plants occurs through the shikimate pathway. However, specific biosynthetic pathways for methoxy-dimethylphenols are not well-documented in the available literature.

In terms of chemical synthesis, various methods exist for the production of dimethylphenol and methoxyphenol isomers.

  • Dimethylphenol Synthesis : 2,4-Dimethylphenol can be synthesized from m-xylene through sulfonation, salting out, alkali melting, and acidification.[3] 2,3-Dimethylphenol can be produced by the diazotization and hydrolysis of 2,3-xylidine. A general method for the oxidation of arylboronic acids to phenols using hydrogen peroxide can also be employed.[4] A patented method for preparing 3,5-dimethylphenol involves the carbonylation, oxidation, and hydrolysis of xylene.[5]

  • Methoxyphenol Synthesis : Aryl-substituted 2-methoxyphenol derivatives can be synthesized from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade.[6] 4-Methoxyphenol can be synthesized from p-anisaldehyde via a dual-phase oxidation with hydrogen peroxide and formic acid.[7]

Experimental Protocols

3.1. General Protocol for the Oxidation of Arylboronic Acids to Phenols

This protocol describes a general method for the synthesis of phenols, including dimethylphenol isomers, from arylboronic acids.

  • Materials : Oven-dried Schlenk flask, arylboronic acid, acetonitrile (MeCN), silica chloride, 30% hydrogen peroxide (H₂O₂), 5% sodium bicarbonate (NaHCO₃) solution, ethyl acetate, distilled water, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure :

    • Charge an oven-dried Schlenk flask with arylboronic acid (1 mmol), MeCN (3.0 mL), and silica chloride (0.5 mmol).

    • Activate the reaction by adding 30% H₂O₂ (1.0 equiv.) and stir the mixture at 30-35 °C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove silica gel.

    • Neutralize the filtrate with a 5% NaHCO₃ solution (5 mL).

    • Extract the product with ethyl acetate (30 mL) and wash the organic layer with distilled water (10 mL).

    • Dry the organic extract over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.

    • Purify the resulting product by column chromatography using silica gel with n-hexane and ethyl acetate as the eluent.

    • Confirm the structure of the product using GC-MS, melting point analysis, and ¹H NMR spectroscopy.[4]

3.2. Analysis of Phenolic Compounds in Food Matrices

The following outlines a general workflow for the analysis of nonylphenols, a class of alkylphenols, in food, which can be adapted for methoxy-dimethylphenols.

  • Workflow :

    • Sample Preparation : Homogenize high-fat and low-fat solid and liquid food samples.

    • Extraction : Perform liquid-liquid extraction.

    • Clean-up : Utilize solid-phase extraction for sample clean-up.

    • Analysis : Employ Gas Chromatography-Mass Spectrometry (GC-MS) for the determination of the target compounds.[8]

Visualizations

Diagram 1: General Synthesis Pathway for Dimethylphenols from Xylene

G Xylene Xylene Sulfonation Sulfonation Xylene->Sulfonation SaltingOut Salting Out Sulfonation->SaltingOut AlkaliMelting Alkali Melting SaltingOut->AlkaliMelting Acidification Acidification AlkaliMelting->Acidification Dimethylphenol Dimethylphenol Acidification->Dimethylphenol

Caption: A simplified workflow for the synthesis of dimethylphenol from m-xylene.

Diagram 2: Experimental Workflow for Analysis of Phenolic Compounds in Food

G cluster_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis Homogenization Sample Homogenization LLE Liquid-Liquid Extraction Homogenization->LLE SPE Solid-Phase Extraction LLE->SPE GCMS GC-MS Analysis SPE->GCMS

Caption: General experimental workflow for the analysis of phenolic compounds in food samples.

References

In-Depth Toxicological Profile of 2-Methoxy-4-methylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Synonyms: Creosol, 4-Methylguaiacol, 2-Hydroxy-5-methylanisole

This technical guide provides a comprehensive overview of the available toxicological data for 2-Methoxy-4-methylphenol (CAS No. 93-51-6). The information is compiled from various safety data sheets, toxicological assessments, and scientific literature. Due to the limited availability of specific experimental data for 2-Methoxy-4-methylphenol in some areas, a read-across approach with structurally and metabolically related compounds, such as eugenol and cresols, has been employed to provide a more complete toxicological profile.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for 2-Methoxy-4-methylphenol and its structural analogs.

Table 1: Acute Toxicity Data for 2-Methoxy-4-methylphenol

EndpointSpeciesRouteValueReference
LD50RatOral740 mg/kg[1][2]
LD50RabbitDermal4,600 mg/kg[1]
EC50Water Flea-150 mg/L/24h[2]

Table 2: Skin Sensitization Data for 2-Methoxy-4-methylphenol

EndpointMethodResultReference
No Expected Sensitization Induction Level (NESIL)---110 µg/cm²[3]

Note: For repeated dose, reproductive, and developmental toxicity, there is insufficient data available for 2-Methoxy-4-methylphenol. The Research Institute for Fragrance Materials (RIFM) safety assessment indicates that exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material[3].

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of 2-Methoxy-4-methylphenol are not extensively published. However, the following descriptions are based on standardized OECD guidelines that are typically followed for such assessments.

Acute Oral Toxicity (OECD 420: Acute Oral Toxicity - Fixed Dose Procedure)

The acute oral toxicity of a substance is commonly determined using the Fixed Dose Procedure.

  • Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically females as they are often slightly more sensitive.

  • Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is typically kept constant by using a suitable vehicle (e.g., corn oil, water).

  • Dose Levels: A starting dose is selected based on a sighting study. Depending on the outcome (survival or mortality), subsequent animals are dosed at higher or lower fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days post-dosing.

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Skin Irritation/Corrosion (OECD 404: Acute Dermal Irritation/Corrosion)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

  • Test Animals: Healthy, young adult albino rabbits are typically used.

  • Preparation: The fur on the dorsal area of the trunk of the animal is clipped 24 hours before the test.

  • Application of Test Substance: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area of the clipped skin and covered with a gauze patch and non-irritating tape.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observations: After the exposure period, the patch is removed, and the skin is washed. The skin is then examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The observations are scored according to a standardized scale.

  • Classification: The substance is classified as an irritant or corrosive based on the severity and reversibility of the observed skin reactions.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This assay is used to detect gene mutations induced by the test substance.

  • Test System: Several strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella, tryptophan for E. coli) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), which is a liver homogenate, to mimic metabolic processes in mammals.

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, with and without S9 mix. The mixture is then plated on a minimal agar medium lacking the essential amino acid.

  • Evaluation: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Signaling and Metabolic Pathways

Metabolic Pathway of 2-Methoxy-4-methylphenol

The metabolism of 2-Methoxy-4-methylphenol, like other phenolic compounds with an alkyl group in the para position, is believed to proceed through the formation of a reactive quinone methide intermediate. This process is primarily mediated by Cytochrome P450 enzymes in the liver.

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Detoxification / Adduct Formation 2M4MP 2-Methoxy-4-methylphenol CYP450 Cytochrome P450 (Oxidation) 2M4MP->CYP450 QM Quinone Methide (Reactive Intermediate) GSH Glutathione (GSH) QM->GSH Cell_Macro Cellular Macromolecules (Proteins, DNA) QM->Cell_Macro CYP450->QM GSH_Adduct Glutathione Conjugate (Detoxification) Cellular_Adduct Cellular Macromolecule Adducts (Toxicity) GSH->GSH_Adduct Cell_Macro->Cellular_Adduct

Caption: Metabolic activation of 2-Methoxy-4-methylphenol to a reactive quinone methide.

Proposed Toxicological Signaling Pathway

The formation of the reactive quinone methide intermediate can lead to cellular toxicity through the depletion of glutathione (GSH) and the formation of adducts with cellular macromolecules, leading to oxidative stress and subsequent cellular damage.

Toxicity_Pathway QM Quinone Methide Formation GSH_Depletion Glutathione (GSH) Depletion QM->GSH_Depletion Adduct_Formation Macromolecule Adduct Formation (Proteins, DNA) QM->Adduct_Formation Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Adduct_Formation->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: Proposed signaling pathway for 2-Methoxy-4-methylphenol-induced cytotoxicity.

References

A Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of 3,4-Dimethylphenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the current literature on 3,4-dimethylphenol derivatives. It covers their synthesis, explores their diverse biological activities, and delves into their potential applications in drug development. This document is intended to serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

3,4-Dimethylphenol, a substituted phenolic compound, serves as a versatile scaffold for the synthesis of a wide array of derivatives with significant pharmacological potential. The structural modifications of the phenolic hydroxyl group and the aromatic ring have led to the discovery of compounds with promising anticancer, antimicrobial, and antioxidant properties. This guide summarizes key findings in the literature, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to facilitate a deeper understanding of this important class of molecules.

Synthesis of 3,4-Dimethylphenol Derivatives

The chemical reactivity of the hydroxyl group and the aromatic ring of 3,4-dimethylphenol allows for a variety of synthetic transformations. Common derivatization strategies include the formation of ethers, esters, Schiff bases, and Mannich bases. These reactions introduce diverse functional groups that can modulate the physicochemical properties and biological activities of the parent molecule.

Representative Synthetic Protocol: Microwave-Assisted Synthesis of a Mannich Base Derivative

One notable example is the synthesis of the Mannich base, 2-((2-fluorobenzyl)aminomethyl)-4,5-dimethylphenol. This method utilizes microwave irradiation in a solvent-free condition, offering an efficient and environmentally friendly approach to synthesis.

Experimental Protocol:

A mixture of 3,4-dimethylphenol and (2-fluorophenyl)methanamine is prepared. Formaldehyde is added to this mixture. The reaction mixture is then subjected to microwave irradiation at 200 W. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product, 2-((2-fluorobenzyl)aminomethyl)-4,5-dimethylphenol, is isolated and purified.

Below is a workflow diagram illustrating this synthetic process.

Workflow for the Microwave-Assisted Synthesis of a 3,4-Dimethylphenol Mannich Base start Start step1 Mix 3,4-dimethylphenol and (2-fluorophenyl)methanamine start->step1 step2 Add formaldehyde step1->step2 step3 Microwave irradiation at 200 W step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Isolate and purify the product step4->step5 end End step5->end

Caption: Microwave-assisted synthesis workflow.

Biological Activities of 3,4-Dimethylphenol Derivatives

Derivatives of 3,4-dimethylphenol have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents. The following sections detail their anticancer, antimicrobial, and antioxidant properties, supported by quantitative data from the literature on analogous phenol derivatives.

Anticancer Activity

Phenol derivatives have shown significant potential as anticancer agents. Studies on closely related alkylamino phenol derivatives have revealed their ability to induce apoptosis in cancer cell lines.

Quantitative Data on Anticancer Activity of a Representative Phenol Derivative

CompoundCell LineIC50 (µM)
2-((3,4-Dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP)MCF7 (Breast Cancer)87.92
2-((3,4-Dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP)SK-BR3 (Breast Cancer)172.51

Mechanism of Action: Induction of Apoptosis via EGFR Signaling Pathway

The anticancer activity of some phenol derivatives is attributed to their ability to induce programmed cell death, or apoptosis. For instance, the alkylamino phenol derivative THTMP has been shown to activate key apoptotic enzymes, caspase-3 and caspase-9, in cancer cells. Mechanistic studies suggest that this pro-apoptotic effect may be mediated through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, specifically by downregulating the Phosphatidylinositol 3-Kinase (PI3K)/S6K1 cascade.[1]

The following diagram illustrates the proposed signaling pathway targeted by this class of compounds.

Proposed EGFR Signaling Pathway Inhibition by a Phenol Derivative cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR S6K1 S6K1 mTOR->S6K1 Apoptosis Apoptosis S6K1->Apoptosis Inhibition of Apoptosis (Normal State) THTMP Alkylamino Phenol Derivative (THTMP) THTMP->EGFR Inhibition THTMP->Apoptosis Induction of Apoptosis

Caption: EGFR pathway inhibition by a phenol derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of the synthesized compounds against cancer and normal cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cells are seeded in 96-well plates and incubated.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 hours).

  • After incubation, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated further to allow the formation of formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

Mannich bases derived from phenols are known to exhibit significant antimicrobial properties. The introduction of an aminomethyl group can enhance the interaction of these compounds with microbial cell membranes, leading to growth inhibition.

Quantitative Data on Antimicrobial Activity of Representative Mannich Bases

Compound ClassBacterial StrainMIC (µg/mL)
Mannich bases of 4-methylthiobenzyl moietyStaphylococcus aureus6.25 - 25
Escherichia coli6.25 - 25

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the synthesized compounds is evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Bacterial strains are cultured in appropriate broth media.

  • The test compounds are serially diluted in the broth in 96-well microplates.

  • A standardized inoculum of the bacterial suspension is added to each well.

  • The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity

The phenolic hydroxyl group in 3,4-dimethylphenol derivatives makes them potential antioxidant agents. Their ability to donate a hydrogen atom to scavenge free radicals is a key mechanism of their antioxidant action.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Various concentrations of the test compounds are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration that scavenges 50% of the DPPH radicals) is determined.

The following diagram outlines the workflow for assessing antioxidant activity.

Workflow for Antioxidant Activity Assays start Start assay_selection Select Assay (DPPH or ABTS) start->assay_selection reagent_prep Prepare Reagents assay_selection->reagent_prep sample_prep Prepare Test Compound Solutions reagent_prep->sample_prep reaction Mix Reagents and Test Compound sample_prep->reaction incubation Incubate reaction->incubation measurement Measure Absorbance incubation->measurement calculation Calculate % Inhibition and IC50 measurement->calculation end End calculation->end

Caption: Antioxidant assay experimental workflow.

Conclusion

The literature reviewed in this technical guide highlights the significant potential of 3,4-dimethylphenol derivatives as a source of new therapeutic agents. The versatility of the 3,4-dimethylphenol scaffold allows for the synthesis of a diverse range of compounds with potent anticancer, antimicrobial, and antioxidant activities. The detailed experimental protocols and mechanistic insights provided herein are intended to guide future research and development efforts in this promising area of medicinal chemistry. Further exploration of the structure-activity relationships and optimization of lead compounds are warranted to fully realize the therapeutic potential of this class of molecules.

References

An In-depth Technical Guide on the Thermochemical Properties of 2-Methoxy-3,4-dimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermochemical properties of 2-Methoxy-3,4-dimethylphenol. A comprehensive search of available literature indicates a notable absence of experimentally determined thermochemical data for this specific compound. In light of this, the guide provides a detailed overview of established experimental protocols for determining the thermochemical properties of substituted phenols. Furthermore, it compiles and presents the experimentally determined thermochemical data for structurally related methoxy- and dimethoxyphenol isomers to serve as a valuable comparative resource. This information is intended to guide future experimental and computational studies on this compound.

Introduction

This compound, also known as 4-methoxy-2,3-dimethylphenol, is a substituted phenol whose thermochemical properties are not well-documented in scientific literature. Understanding the energetic properties of such molecules, including their enthalpies of formation, combustion, and phase transitions, is crucial for various applications in drug development and chemical synthesis. These properties govern the stability, reactivity, and potential reaction pathways of the compound.

This guide summarizes the current state of knowledge and provides the necessary foundational information for researchers seeking to investigate the thermochemical characteristics of this compound.

Thermochemical Data of Structurally Related Phenols

While direct experimental data for this compound is unavailable, extensive research has been conducted on various methoxy- and dimethoxyphenol isomers. The following tables summarize the standard molar enthalpies of formation in the gaseous phase (ΔfH°m(g)) and the standard molar enthalpies of vaporization/sublimation (Δgl/crH°m) for these related compounds. These values were determined experimentally and provide a strong basis for estimating the properties of this compound.

Table 1: Standard Molar Enthalpies of Formation in the Gaseous Phase (ΔfH°m(g)) at 298.15 K for Methoxy- and Dimethoxyphenol Isomers

CompoundFormulaΔfH°m(g) (kJ·mol-1)
2-MethoxyphenolC₇H₈O₂-246.1 ± 1.9[1][2]
3-MethoxyphenolC₇H₈O₂-240.4 ± 2.1[1][2]
4-MethoxyphenolC₇H₈O₂-229.7 ± 1.8[1][2]
2,3-DimethoxyphenolC₈H₁₀O₃-386.0 ± 2.2[1][2]
2,6-DimethoxyphenolC₈H₁₀O₃-381.7 ± 1.9[1][2]
3,5-DimethoxyphenolC₈H₁₀O₃-399.4 ± 3.0[1][2]

Table 2: Standard Molar Enthalpies of Vaporization/Sublimation (Δgl/crH°m) at 298.15 K for Methoxy- and Dimethoxyphenol Isomers

CompoundFormulaΔgl/crH°m (kJ·mol-1)
2-MethoxyphenolC₇H₈O₂Data not available
3-MethoxyphenolC₇H₈O₂75.2 ± 0.6[1]
4-MethoxyphenolC₇H₈O₂73.9 ± 0.5[1]
2,3-DimethoxyphenolC₈H₁₀O₃Data not available
2,6-DimethoxyphenolC₈H₁₀O₃Data not available
3,5-DimethoxyphenolC₈H₁₀O₃Data not available

Experimental Protocols for Thermochemical Analysis of Phenols

The thermochemical data for the methoxy- and dimethoxyphenol isomers listed above were primarily determined through a combination of static bomb combustion calorimetry and Calvet microcalorimetry.[1][2] These techniques are the standard for obtaining accurate enthalpies of formation and phase transitions for organic compounds.

Static Bomb Combustion Calorimetry

This method is used to determine the standard molar enthalpy of combustion (ΔcH°m). From this value, the standard molar enthalpy of formation in the condensed phase (ΔfH°m(cr or l)) can be derived.

Methodology:

  • Sample Preparation: A pellet of the solid sample or a sealed ampule for a liquid sample of known mass is placed in a crucible inside a combustion bomb.

  • Bomb Assembly: The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

  • Calorimeter Setup: The bomb is placed in a calorimeter, which is a container with a known quantity of water and a temperature sensor. The calorimeter is then placed in a thermostated water jacket to minimize heat exchange with the surroundings.

  • Combustion: The sample is ignited by passing an electric current through a fuse wire. The temperature change of the water in the calorimeter is precisely measured.

  • Data Analysis: The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The heat capacity is determined separately by burning a standard substance (e.g., benzoic acid) with a known energy of combustion.

  • Derivation of Enthalpy of Formation: The standard molar enthalpy of formation in the condensed phase is calculated from the standard molar enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of CO₂(g) and H₂O(l).

Calvet Microcalorimetry

This technique is employed to measure the standard molar enthalpy of vaporization (for liquids) or sublimation (for solids) (Δgl/crH°m).

Methodology:

  • Sample Introduction: A few milligrams of the sample are placed in a Knudsen effusion cell, which has a small orifice.

  • High-Vacuum Environment: The cell is placed inside the Calvet microcalorimeter under high vacuum.

  • Isothermal Measurement: The sample is maintained at a constant temperature (e.g., 298.15 K), and the heat flow associated with the phase transition (vaporization or sublimation) is measured by the calorimeter's heat flux sensors.

  • Determination of Enthalpy: The standard molar enthalpy of the phase transition is determined from the measured heat flow and the rate of mass loss of the sample, which is measured gravimetrically or by a quartz crystal microbalance.

Computational Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermochemical properties of molecules like this compound. Density Functional Theory (DFT) is a commonly used method for this purpose.[1][2] High-level quantum chemical calculations, such as the G3(MP2)//B3LYP level of theory, have been shown to yield gas-phase enthalpies of formation that are in good agreement with experimental values for related compounds.[3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the gas-phase standard molar enthalpy of formation for a substituted phenol.

G cluster_exp Experimental Determination A Substituted Phenol Sample B Static Bomb Combustion Calorimetry A->B E Calvet Microcalorimetry A->E C Standard Molar Enthalpy of Combustion (ΔcH°m) B->C D Standard Molar Enthalpy of Formation (Condensed Phase) (ΔfH°m(cr or l)) C->D Hess's Law G Standard Molar Enthalpy of Formation (Gas Phase) (ΔfH°m(g)) D->G F Standard Molar Enthalpy of Vaporization/Sublimation (Δgl/crH°m) E->F F->G Summation

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

Conclusion

While there is a clear gap in the experimentally determined thermochemical data for this compound, the established methodologies and the data available for structurally similar compounds provide a solid foundation for future research. The experimental protocols of static bomb combustion calorimetry and Calvet microcalorimetry, detailed in this guide, are the recommended approaches for obtaining these crucial energetic parameters. In parallel, high-level computational studies can provide reliable estimates to guide and complement experimental work. This integrated approach will be vital for a comprehensive understanding of the thermochemical landscape of this compound and its potential applications.

References

UV-Vis Absorption Spectrum of 2-Methoxy-3,4-dimethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 2-Methoxy-3,4-dimethylphenol. Due to the absence of directly published experimental spectra for this specific compound, this document synthesizes data from structurally analogous phenols to predict its absorption properties. Detailed experimental protocols for obtaining the UV-Vis spectrum of phenolic compounds are provided for researchers. Furthermore, this guide illustrates the underlying principles of substituent effects on the phenol chromophore and outlines a general experimental workflow using Graphviz diagrams. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Introduction

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful analytical technique used to quantify and characterize compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic compounds like phenols, UV-Vis spectroscopy provides valuable information about their electronic structure. The absorption of UV light by phenols corresponds to the excitation of π electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic properties of a given compound under specific solvent and pH conditions.

The parent compound, phenol, exhibits a primary absorption band around 270-275 nm.[1][2] The position and intensity of this band are sensitive to the nature and position of substituents on the aromatic ring. This guide will explore the expected UV-Vis absorption spectrum of this compound by examining the influence of methoxy and methyl substituents on the phenol chromophore.

Predicted UV-Vis Absorption of this compound

Substituent Effects:

  • Hydroxyl Group (-OH): The hydroxyl group on the benzene ring is an auxochrome, a group that, when attached to a chromophore (the benzene ring), modifies the wavelength and intensity of absorption. It is an activating, ortho-, para-directing group that causes a bathochromic shift (red shift) of the absorption bands of benzene.

  • Methoxy Group (-OCH₃): Similar to the hydroxyl group, the methoxy group is an electron-donating group that can cause a bathochromic shift. For example, 4-methoxyphenol shows absorption maxima at 222 nm and 282 nm.[3][4]

  • Methyl Groups (-CH₃): Alkyl groups like methyl are weakly electron-donating and typically cause a small bathochromic shift. For instance, 3,4-dimethylphenol has an absorption band at 274 nm.[5]

Prediction for this compound:

Given the presence of one electron-donating methoxy group and two weakly electron-donating methyl groups in addition to the hydroxyl group, it is anticipated that this compound will exhibit a λmax slightly shifted to a longer wavelength compared to phenol (λmax ≈ 275 nm). The combined electronic effects of these substituents would likely result in a λmax in the range of 275-285 nm .

Quantitative Data of Analogous Phenolic Compounds

To provide a comparative context, the following table summarizes the UV-Vis absorption data for phenol and some of its methylated and methoxylated derivatives.

Compound NameStructureλmax (nm)SolventReference(s)
PhenolC₆H₅OH275(not specified)[1]
4-MethoxyphenolCH₃OC₆H₄OH222, 282Acidic mobile phase[3][4]
3,4-Dimethylphenol(CH₃)₂C₆H₃OH274Water[5]
2,4-Dimethylphenol(CH₃)₂C₆H₃OH296(not specified)[6]

Note: The solvent can significantly influence the λmax. The data presented is as reported in the cited sources.

Experimental Protocol for UV-Vis Spectroscopy of Phenolic Compounds

This section outlines a general procedure for determining the UV-Vis absorption spectrum of a phenolic compound, such as this compound.[7]

4.1. Materials and Equipment

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning the range of 200-800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvent: A UV-grade solvent that does not absorb in the region of interest. Common choices for phenols include ethanol, methanol, or water. The solvent should be chosen based on the solubility of the analyte.

  • Analyte: A pure sample of the phenolic compound.

  • Volumetric flasks and pipettes: For accurate preparation of solutions.

4.2. Procedure

  • Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.

  • Solvent Selection: Choose a suitable UV-grade solvent in which the analyte is soluble and which is transparent in the expected absorption region.

  • Preparation of Stock Solution: Accurately weigh a small amount of the phenolic compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: From the stock solution, prepare a series of dilutions to a concentration that will give an absorbance reading in the optimal range of the instrument (typically 0.2 to 0.8 a.u.).

  • Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place it back in the sample holder.

  • Spectrum Acquisition: Scan the sample over the same wavelength range used for the baseline correction. The instrument will record the absorbance at each wavelength.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the sample.

Visualizations

The following diagrams, generated using Graphviz, illustrate key conceptual and experimental workflows.

G Influence of Substituents on Phenol Chromophore Phenol Phenol Backbone (Chromophore) Spectrum UV-Vis Spectrum Phenol->Spectrum Substituents Substituents (Auxochromes) OH Hydroxyl (-OH) Substituents->OH OCH3 Methoxy (-OCH3) Substituents->OCH3 CH3 Methyl (-CH3) Substituents->CH3 OH->Spectrum Modify λmax & ε OCH3->Spectrum Modify λmax & ε CH3->Spectrum Modify λmax & ε Bathochromic Bathochromic Shift (Red Shift) Spectrum->Bathochromic G Generalized Workflow for UV-Vis Spectrophotometry A Sample Preparation (Dissolve phenol in UV-grade solvent) B Instrument Setup (Warm-up, select wavelength range) A->B C Baseline Correction (Using pure solvent) B->C D Sample Measurement (Place sample cuvette in instrument) C->D E Spectrum Acquisition (Scan absorbance vs. wavelength) D->E F Data Analysis (Determine λmax and Absorbance) E->F

References

Methodological & Application

Application Notes and Protocols for the GC-MS Detection of 2-Methoxy-3,4-dimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection and quantification of 2-Methoxy-3,4-dimethylphenol using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established practices for the analysis of phenolic compounds.

Introduction

This compound is a phenolic compound of interest in various fields, including environmental analysis, food and beverage chemistry, and metabolomics. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of such semi-volatile organic compounds. Due to the polar nature of the hydroxyl group, derivatization is typically required to enhance the volatility and thermal stability of phenolic compounds, thereby improving their chromatographic behavior and ensuring accurate analysis. This protocol details a robust method involving silylation prior to GC-MS analysis.

Experimental Protocols

Sample Preparation (Derivatization)

The following protocol describes a common silylation procedure for the derivatization of phenolic compounds.[1][2]

Reagents and Materials:

  • Sample containing this compound

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (e.g., 2,4,6-Trimethylphenol)

  • Ethyl acetate (anhydrous)

  • Nitrogen gas, high purity

  • Autosampler vials with inserts

Procedure:

  • Accurately transfer a known volume or weight of the sample into a clean, dry reaction vial.

  • If the sample is in a complex matrix, a prior extraction and clean-up step, such as solid-phase extraction (SPE), may be necessary.

  • Evaporate the sample to dryness under a gentle stream of nitrogen gas.

  • Add 50 µL of anhydrous pyridine to the dried sample to dissolve the residue.

  • Spike the sample with an appropriate internal standard.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

GC Parameters:

ParameterValue
Column DB-5ms (or equivalent 5% phenyl-polymethylsiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Injection Mode Splitless (with a splitless time of 1 minute)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature of 80°C, hold for 2 minutes; ramp at 10°C/min to 280°C, hold for 5 minutes.

MS Parameters:

ParameterValue
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Scan Mode Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Solvent Delay 5 minutes

Selected Ion Monitoring (SIM) Parameters:

For quantitative analysis, monitoring the following ions for the trimethylsilyl (TMS) derivative of this compound is recommended. The exact mass of the derivatized molecule is 224.14 g/mol .

AnalyteQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound-TMS209224, 194

Note: The selection of quantifier and qualifier ions should be confirmed by analyzing a standard of the derivatized compound and examining its mass spectrum.

Data Presentation

The following tables summarize expected quantitative data based on the analysis of similar phenolic compounds. These values should be determined experimentally during method validation for this compound.

Table 1: Method Performance Characteristics (Hypothetical)

ParameterExpected Range
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 25 ng/mL
Linearity (R²) > 0.995
Recovery (%) 85 - 115%
Precision (RSD%) < 15%

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solid-Phase Extraction (if needed) Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation (BSTFA + TMCS) Drying->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

GC-MS Analysis Workflow
Silylation Reaction Pathway

The diagram below shows the general chemical reaction for the silylation of a phenol with BSTFA.

Silylation_Reaction cluster_reactants Reactants cluster_products Products Phenol This compound (R-OH) Silylated_Phenol Silylated Phenol (R-O-Si(CH3)3) Phenol->Silylated_Phenol + BSTFA BSTFA BSTFA (CF3CON[Si(CH3)3]2) Byproduct Byproduct

Silylation of a Phenol

References

Application Note: Quantification of 2-Methoxy-3,4-dimethylphenol using a Novel HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

AN-2M34DMP-001

Abstract

This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 2-Methoxy-3,4-dimethylphenol. The described protocol is designed for researchers, scientists, and professionals in the drug development field, offering a reliable and reproducible approach for the determination of this compound in various sample matrices. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for a range of research and quality control applications.

Introduction

This compound is a phenolic compound of interest in several areas of chemical and pharmaceutical research. Accurate and precise quantification of this analyte is crucial for understanding its properties, behavior, and potential applications. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used analytical technique for the separation, identification, and quantification of components in a mixture.[1] This application note presents a detailed HPLC-UV method developed and proposed for the quantification of this compound.

Experimental

The analysis was conceptualized for a standard HPLC system equipped with a UV-Vis detector. The proposed chromatographic conditions are summarized in Table 1.

Table 1: Proposed HPLC-UV Chromatographic Conditions

ParameterRecommended Setting
HPLC System Any standard HPLC system with a UV Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 274 nm (based on typical phenol absorbance)
Run Time 10 minutes

Note: These conditions are a starting point and may require optimization based on the specific instrument and sample matrix.

  • This compound (analytical standard, >98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic Acid (ACS grade)

  • Methanol (HPLC grade, for sample preparation)

2.3.1. Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.

2.3.2. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

The appropriate sample preparation technique will depend on the sample matrix. General guidance for liquid and solid samples is provided below.

2.4.1. Liquid Samples: For liquid samples, a simple "dilute and shoot" approach may be sufficient.[2] Dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range. If the sample matrix is complex, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.[1][3]

2.4.2. Solid Samples: For solid samples, an extraction step is required. A common approach is to homogenize a known weight of the solid sample and extract it with a suitable solvent like methanol or acetonitrile, potentially with the aid of sonication.[3] The resulting extract should then be filtered through a 0.22 µm syringe filter before injection to remove any particulate matter.[4]

Method Validation (Proposed Protocol)

A full method validation should be performed according to ICH guidelines to ensure the reliability of the results.[5] The following parameters should be assessed:

Inject the prepared working standard solutions in triplicate. Plot the peak area versus the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be greater than 0.999.

Precision is a measure of the method's relative error and can be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[6] Analyze six replicate injections of a standard solution at a mid-range concentration. The relative standard deviation (%RSD) should be less than 2%.

Accuracy should be determined by a recovery study. Spike a blank sample matrix with known concentrations of this compound at low, medium, and high levels of the calibration range. The recovery should be within 98-102%.

The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N). The LOD is the concentration that yields an S/N of 3, and the LOQ is the concentration that yields an S/N of 10. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Table 2: Proposed Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criterion
Linearity (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
LOD (S/N) ~3
LOQ (S/N) ~10

Results and Discussion (Hypothetical)

Following the proposed method, a well-resolved, symmetrical peak for this compound would be expected with a retention time of approximately 4-6 minutes. The method would be expected to demonstrate excellent linearity across the specified concentration range. The precision and accuracy results would likely fall within the accepted limits, indicating the method is reliable for the quantification of this compound.

Experimental Workflow and Signaling Pathway Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for HPLC-UV analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound by HPLC-UV. The proposed method is straightforward and, upon validation, is expected to be a valuable tool for researchers and scientists in various fields. The detailed experimental procedure and validation guidelines will enable users to implement this method in their laboratories for routine analysis.

References

Application Notes and Protocols for 2-Methoxy-3,4-dimethylphenol as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methoxy-3,4-dimethylphenol is a substituted phenol derivative that can be utilized as a reference standard in various analytical applications. Its defined purity and well-characterized properties make it suitable for the accurate quantification of related phenolic compounds in complex matrices such as pharmaceutical formulations, environmental samples, and food products. This document provides detailed application notes and protocols for its use as a reference standard, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies.

Physicochemical Properties
PropertyValue
Chemical Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, acetonitrile, ethanol, and other organic solvents.

Application 1: Quantification of Related Phenolic Impurities in a Drug Substance by HPLC

This application note describes a method for the quantification of a related phenolic impurity in a drug substance using this compound as an external reference standard.

Experimental Protocol

1. Materials and Reagents:

  • This compound Reference Standard (≥99.5% purity)

  • Drug Substance sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (0.1%)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

3. Preparation of Standard Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

4. Preparation of Sample Solution:

  • Accurately weigh approximately 50 mg of the drug substance and dissolve it in a 50 mL volumetric flask with the mobile phase.

5. Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of the related phenolic impurity in the sample solution by interpolating its peak area from the calibration curve.

  • Calculate the amount of the impurity in the drug substance using the following formula: Impurity (%) = (Concentration of Impurity (µg/mL) / Concentration of Sample (µg/mL)) * 100

Hypothetical Quantitative Data

Table 1: Calibration Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
0.115,234
0.576,170
1.0152,340
2.5380,850
5.0761,700
10.01,523,400

Table 2: Quantification of Impurity in Drug Substance

Sample IDSample Concentration (mg/mL)Impurity Peak Area (mAU*s)Calculated Impurity Concentration (µg/mL)Impurity (%)
Batch A1.0228,5101.50.15
Batch B1.0182,8081.20.12

Experimental Workflow

HPLC_Workflow prep_standards Prepare Standard Solutions (0.1-10 µg/mL) hplc_analysis HPLC Analysis (C18 Column, UV 275 nm) prep_standards->hplc_analysis prep_sample Prepare Sample Solution (1 mg/mL) prep_sample->hplc_analysis calibration_curve Construct Calibration Curve hplc_analysis->calibration_curve quantification Quantify Impurity hplc_analysis->quantification calibration_curve->quantification report Report Results quantification->report

Caption: HPLC quantification workflow.

Application 2: Identification and Confirmation of this compound in Environmental Samples by GC-MS

This application note outlines a protocol for the identification and confirmation of this compound in a water sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol

1. Materials and Reagents:

  • This compound Reference Standard (≥99.5% purity)

  • Water sample

  • Dichloromethane (GC grade)

  • Sodium Sulfate (anhydrous)

  • Nitrogen gas (high purity)

2. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

3. Preparation of Standard Solution:

  • Prepare a 100 µg/mL stock solution of this compound in dichloromethane.

  • Prepare a working standard of 1 µg/mL by diluting the stock solution.

4. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 mL of the water sample, add 20 mL of dichloromethane.

  • Shake vigorously for 2 minutes in a separatory funnel.

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction twice more with fresh dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

5. GC-MS Conditions:

ParameterCondition
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm)
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at 1.0 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-300 m/z

6. Data Analysis:

  • Inject the 1 µg/mL standard solution to determine the retention time and mass spectrum of this compound.

  • Inject the prepared sample extract.

  • Identify this compound in the sample by comparing the retention time and the mass spectrum with the reference standard. The presence of the molecular ion and key fragment ions should be confirmed.

Hypothetical Mass Spectral Data

Table 3: Key Mass Fragments for this compound

m/zRelative Abundance (%)Ion Fragment
152100[M]⁺
13785[M-CH₃]⁺
10940[M-CH₃-CO]⁺

Logical Relationship Diagram

GCMS_Identification cluster_criteria Identification Criteria sample Environmental Sample extraction Liquid-Liquid Extraction sample->extraction gcms_analysis GC-MS Analysis extraction->gcms_analysis data_comparison Data Comparison gcms_analysis->data_comparison identification Positive Identification data_comparison->identification Criteria Met no_identification Not Detected data_comparison->no_identification Criteria Not Met retention_time Matching Retention Time retention_time->data_comparison mass_spectrum Matching Mass Spectrum (Molecular & Fragment Ions) mass_spectrum->data_comparison

Caption: GC-MS identification logic.

Disclaimer: The quantitative data and experimental results presented in these application notes are hypothetical and for illustrative purposes only. Actual results may vary depending on the specific instrumentation, reagents, and laboratory conditions. It is recommended to perform method validation to ensure the accuracy and reliability of the results for a specific application.

Application Notes and Protocols: 2-Methoxy-3,4-dimethylphenol as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-Methoxy-3,4-dimethylphenol as a versatile precursor in organic synthesis. Due to the limited specific literature on this compound, this document outlines its plausible synthesis, characteristic data, and detailed protocols for its derivatization based on the known reactivity of substituted phenols.

Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process starting from commercially available 2,3-dimethylphenol. A plausible synthetic route involves the introduction of a hydroxyl group at the 4-position via an electrophilic substitution reaction, followed by methylation of the newly introduced hydroxyl group.

Protocol 1: Synthesis of this compound

This proposed synthesis involves two key steps: formylation of 2,3-dimethylphenol followed by a Baeyer-Villiger oxidation and subsequent methylation.

Step 1: Formylation of 2,3-Dimethylphenol

  • To a stirred solution of 2,3-dimethylphenol (1.0 eq) in a suitable solvent such as dichloromethane, add a Lewis acid catalyst (e.g., TiCl₄, 1.1 eq) at 0 °C under an inert atmosphere.

  • Slowly add a formylating agent, such as dichloromethyl methyl ether (1.1 eq), to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-hydroxy-2,3-dimethylbenzaldehyde.

Step 2: Baeyer-Villiger Oxidation and Methylation

  • Dissolve the 4-hydroxy-2,3-dimethylbenzaldehyde (1.0 eq) in a suitable solvent like dichloromethane.

  • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq), portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction by washing with a saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer and concentrate to obtain the crude formate ester, which can be hydrolyzed to 3,4-dimethylbenzene-1,2-diol under basic conditions (e.g., NaOH in methanol/water).

  • To a solution of the resulting diol (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (2.5 eq).

  • Add a methylating agent, for instance, dimethyl sulfate or methyl iodide (1.1 eq), dropwise at room temperature.

  • Stir the reaction mixture for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product via column chromatography to obtain this compound.

Data Presentation

Compound ¹H NMR (Predicted, D₂O) δ (ppm) ¹³C NMR (ppm) IR (cm⁻¹)
2-Methoxy-4-methylphenol6.7-6.9 (m, 3H, Ar-H), 3.8 (s, 3H, OCH₃), 2.2 (s, 3H, Ar-CH₃)[1]146.4, 143.6, 134.7, 121.0, 114.2, 111.1, 55.9, 21.4[2]Phenolic O-H: ~3400 (broad), C-O stretch: ~1250, Aromatic C=C: ~1600, 1500[3][4]
3,4-Dimethylphenol6.9-7.1 (m, 3H, Ar-H), 2.15 (s, 3H, Ar-CH₃), 2.12 (s, 3H, Ar-CH₃)[5]153.6, 137.1, 130.3, 122.1, 116.9, 113.1, 19.9, 18.9[6]Phenolic O-H: ~3350 (broad), C-O stretch: ~1230, Aromatic C=C: ~1610, 1510[7]

Note: The provided NMR and IR data are based on predictions and data for analogous compounds and should be used as a reference. Actual experimental data may vary.

Mandatory Visualizations

G Synthesis of this compound cluster_0 Step 1: Formylation cluster_1 Step 2: Oxidation & Methylation 2,3-Dimethylphenol 2,3-Dimethylphenol Formylation Formylation 2,3-Dimethylphenol->Formylation DCM, TiCl4, Cl2CHOCH3 4-Hydroxy-2,3-dimethylbenzaldehyde 4-Hydroxy-2,3-dimethylbenzaldehyde Formylation->4-Hydroxy-2,3-dimethylbenzaldehyde Baeyer-Villiger Oxidation Baeyer-Villiger Oxidation 4-Hydroxy-2,3-dimethylbenzaldehyde->Baeyer-Villiger Oxidation DCM, m-CPBA Hydrolysis Hydrolysis Baeyer-Villiger Oxidation->Hydrolysis NaOH, MeOH/H2O 3,4-Dimethylbenzene-1,2-diol 3,4-Dimethylbenzene-1,2-diol Hydrolysis->3,4-Dimethylbenzene-1,2-diol Methylation Methylation 3,4-Dimethylbenzene-1,2-diol->Methylation DMF, K2CO3, (CH3)2SO4 This compound This compound Methylation->this compound

Caption: Proposed synthetic pathway for this compound.

Applications in Derivatization Reactions

This compound serves as a valuable scaffold for the synthesis of a variety of derivatives through reactions targeting the phenolic hydroxyl group and the aromatic ring.

2.1 O-Alkylation

The phenolic hydroxyl group can be readily alkylated to form corresponding ethers. These ether derivatives can exhibit modified solubility, lipophilicity, and biological activity.

Protocol 2: General Procedure for O-Alkylation

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.

  • Add a base, for example, anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • To the stirred suspension, add the desired alkylating agent (e.g., an alkyl halide, 1.1-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or distillation.

G Workflow for O-Alkylation Start Start Dissolve Precursor Dissolve this compound in Acetone/DMF Start->Dissolve Precursor Add Base Add K2CO3 Dissolve Precursor->Add Base Add Alkylating Agent Add Alkyl Halide Add Base->Add Alkylating Agent Heat to Reflux Heat and Monitor by TLC Add Alkylating Agent->Heat to Reflux Work-up Cool, Filter, Concentrate Heat to Reflux->Work-up Purification Column Chromatography or Distillation Work-up->Purification Product Product Purification->Product

Caption: Experimental workflow for the O-alkylation of this compound.

2.2 O-Acylation

Acylation of the phenolic hydroxyl group yields esters, which are important intermediates and can possess biological activities themselves.

Protocol 3: General Procedure for O-Acylation

  • Suspend this compound (1.0 eq) in a mixture of dichloromethane and aqueous sodium hydroxide solution (10%).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 eq) dropwise with vigorous stirring.

  • Continue stirring at 0 °C for 1-2 hours or until the reaction is complete as indicated by TLC.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ester by recrystallization or column chromatography.

2.3 Electrophilic Aromatic Substitution

The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating methoxy and methyl groups. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce further functional groups, enabling the synthesis of a diverse range of derivatives.

Protocol 4: General Procedure for Nitration

  • Dissolve this compound (1.0 eq) in a suitable solvent like acetic acid or dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or a milder reagent like copper(II) nitrate in acetic anhydride, while maintaining the low temperature.

  • Stir the reaction for a few hours, monitoring by TLC.

  • Carefully pour the reaction mixture into ice-water to quench the reaction.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and sodium bicarbonate solution to remove excess acid.

  • Dry the organic phase, concentrate, and purify the nitro-derivative by column chromatography.

G Potential Synthetic Applications cluster_derivatives Derivative Classes cluster_applications Potential Applications Precursor This compound Ethers Ethers Precursor->Ethers O-Alkylation Esters Esters Precursor->Esters O-Acylation Ring-Substituted Phenols Ring-Substituted Phenols Precursor->Ring-Substituted Phenols Electrophilic Aromatic Substitution Polymer Additives Polymer Additives Precursor->Polymer Additives e.g., Antioxidants Bioactive Molecules Bioactive Molecules Ethers->Bioactive Molecules Fine Chemicals Fine Chemicals Esters->Fine Chemicals Ring-Substituted Phenols->Bioactive Molecules Ring-Substituted Phenols->Fine Chemicals

Caption: Logical relationship of derivatization and potential applications.

Applications in Drug Development and Fine Chemicals

Substituted phenols, including dimethylphenols, are known precursors to a range of bioactive molecules and fine chemicals. For instance, 2,4-dimethylphenol is utilized in the production of antioxidants. The structural motif of this compound, with its specific substitution pattern, offers a unique starting point for the synthesis of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. The derivatization pathways outlined above can be employed to generate libraries of compounds for screening and development.

References

Application of 2-Methoxy-3,4-dimethylphenol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-3,4-dimethylphenol, also known by its IUPAC name 4-methoxy-2,3-dimethylphenol, is a polysubstituted phenolic compound. While specific research on this exact molecule is limited, its structural similarity to other guaiacol and polysubstituted phenol derivatives suggests a potential for a range of applications in medicinal chemistry. This document provides an overview of its potential therapeutic applications, hypothesized mechanisms of action based on related compounds, and detailed protocols for its synthesis and biological evaluation. The information presented herein is largely extrapolated from studies on structurally similar molecules due to the current scarcity of data on this compound itself.

Potential Therapeutic Applications

Based on the known biological activities of related methoxyphenol and guaiacol derivatives, this compound is a promising candidate for investigation in the following areas:

  • Anti-inflammatory Agent: Many phenolic compounds exhibit anti-inflammatory properties by inhibiting key enzymes and signaling pathways involved in the inflammatory response.

  • Antioxidant: The phenolic hydroxyl group is a key structural feature that imparts radical scavenging activity, suggesting potential applications in conditions associated with oxidative stress.

  • Cyclooxygenase-2 (COX-2) Inhibitor: Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Structurally related compounds have shown COX-2 inhibitory activity.[1]

  • Anticancer Research: Some phenolic compounds have demonstrated cytotoxic effects against various cancer cell lines, warranting investigation of this compound in this context.

Physicochemical Properties

PropertyValueSource
IUPAC Name 4-methoxy-2,3-dimethylphenolPubChem
Molecular Formula C₉H₁₂O₂PubChem
Molecular Weight 152.19 g/mol PubChem
CAS Number 35355-33-0PubChem

Postulated Biological Activity and Mechanisms of Action

The biological activities of phenolic compounds are closely linked to their chemical structure. The presence of a hydroxyl group on the aromatic ring allows for the donation of a hydrogen atom to scavenge free radicals, a key mechanism of antioxidant activity. Furthermore, the substitution pattern on the aromatic ring can influence the molecule's interaction with biological targets.

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-established. The proposed mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

Anti-inflammatory Activity and COX-2 Inhibition

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Prostaglandins, produced by cyclooxygenase (COX) enzymes, are key mediators of inflammation. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy. Many 2-methoxyphenol derivatives have been identified as COX-2 inhibitors.[1]

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[2][3][4][5] Various stimuli can activate this pathway, leading to the transcription of pro-inflammatory genes. Phenolic compounds have been shown to inhibit the NF-κB pathway at multiple levels, thereby exerting their anti-inflammatory effects.[2][3]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB Proteasomal_Degradation Proteasomal_Degradation IkB->Proteasomal_Degradation ubiquitination and degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus translocates Phenolic_Compound This compound (Hypothesized) Phenolic_Compound->IKK inhibits (postulated) IkB_NFkB->IkB releases IkB_NFkB->NFkB releases DNA DNA NFkB_nucleus->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes initiates

Figure 1: Postulated mechanism of NF-κB inhibition.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of polysubstituted phenols can be adapted for this compound. A plausible synthetic route could involve the formylation of 2,3-dimethylanisole followed by a Baeyer-Villiger oxidation and subsequent hydrolysis.

G Start 2,3-Dimethylanisole Step1 Vilsmeier-Haack Formylation (POCl₃, DMF) Start->Step1 Intermediate1 4-Methoxy-2,3- dimethylbenzaldehyde Step1->Intermediate1 Step2 Baeyer-Villiger Oxidation (m-CPBA) Intermediate1->Step2 Intermediate2 Formate Ester Step2->Intermediate2 Step3 Hydrolysis (NaOH, H₂O) Intermediate2->Step3 End 2-Methoxy-3,4- dimethylphenol Step3->End

Figure 2: Potential synthetic workflow.

Materials:

  • 2,3-Dimethylanisole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Formylation: To a solution of 2,3-dimethylanisole in DMF, add POCl₃ dropwise at 0 °C. Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain 4-methoxy-2,3-dimethylbenzaldehyde.

  • Baeyer-Villiger Oxidation: Dissolve the aldehyde from the previous step in DCM and add m-CPBA in portions at 0 °C. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Wash the reaction mixture with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate.

  • Hydrolysis: Dissolve the resulting formate ester in a mixture of methanol and aqueous NaOH solution. Stir at room temperature for a few hours. Acidify the reaction mixture with dilute HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

In Vitro Antioxidant Activity Assays

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH solution (in methanol)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare serial dilutions of the compound in methanol in a 96-well plate.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Materials:

  • This compound

  • ABTS solution

  • Potassium persulfate

  • Phosphate buffered saline (PBS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation solution by reacting ABTS with potassium persulfate and incubating in the dark.

  • Dilute the ABTS radical solution with PBS to a specific absorbance.

  • Prepare serial dilutions of this compound in a 96-well plate.

  • Add the diluted ABTS radical solution to each well.

  • Incubate at room temperature for a short period.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value.

In Vitro COX-2 Inhibition Assay

A commercially available COX-2 inhibitor screening assay kit is recommended for this protocol. The assay typically measures the peroxidase activity of COX-2.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical, Abcam)

  • This compound

  • DMSO (for dissolving the compound)

  • 96-well plate (provided in the kit)

  • Fluorometric or colorimetric microplate reader

General Procedure (will vary depending on the kit):

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound.

  • In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.

  • Add the test compound or a known COX-2 inhibitor (positive control) to the respective wells.

  • Pre-incubate the plate at 37 °C for a specified time to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid (the substrate).

  • Incubate for the recommended time.

  • Stop the reaction and measure the signal (fluorescence or absorbance) using a microplate reader.

  • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

G Start Prepare Reagents (Enzyme, Buffer, Compound) Step1 Pre-incubation (Compound + Enzyme) Start->Step1 Step2 Initiate Reaction (Add Substrate) Step1->Step2 Step3 Incubation Step2->Step3 Step4 Stop Reaction Step3->Step4 Step5 Measure Signal (Fluorescence/Absorbance) Step4->Step5 End Data Analysis (IC50 Calculation) Step5->End

Figure 3: General workflow for COX-2 inhibition assay.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, the information available for structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. Its chemical structure suggests promising antioxidant and anti-inflammatory properties, possibly mediated through the inhibition of COX-2 and modulation of the NF-κB signaling pathway.

Future research should focus on:

  • Efficient Synthesis and Characterization: Developing and optimizing a reliable synthetic route for this compound and thoroughly characterizing the compound.

  • In Vitro Biological Evaluation: Systematically evaluating its antioxidant, anti-inflammatory, and cytotoxic properties using the protocols outlined in this document.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related derivatives to understand the key structural features required for biological activity.

  • In Vivo Studies: If promising in vitro activity is observed, progressing to in vivo models to assess efficacy and safety.

The protocols and information provided here serve as a valuable starting point for researchers interested in exploring the medicinal chemistry potential of this compound.

References

Application Note: Derivatization of 2-Methoxy-3,4-dimethylphenol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides detailed protocols for the chemical derivatization of 2-Methoxy-3,4-dimethylphenol for quantitative and qualitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Phenolic compounds, due to their polar hydroxyl group, often exhibit poor chromatographic behavior, such as peak tailing and low sensitivity.[1] Derivatization is an essential step to increase their volatility and thermal stability, making them more amenable to GC analysis.[2][3] This document outlines two robust methods: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acetylation using acetic anhydride. Detailed experimental procedures, recommended GC-MS parameters, and expected results are provided to guide researchers in achieving reliable and reproducible analysis.

Principle of Derivatization

Derivatization chemically modifies a compound to enhance its analytical properties. For phenols like this compound, the primary goal is to mask the polar phenolic hydroxyl (-OH) group.

  • Silylation: This is a common and effective technique where an active hydrogen in the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[2][3] Reagents like BSTFA are highly effective, producing a more volatile and thermally stable TMS-ether derivative suitable for GC analysis.[1][4]

  • Acetylation: This method involves the reaction of the phenol with acetic anhydride in the presence of a catalyst.[5][6] The hydroxyl group is converted into an acetyl ester, which is less polar and more volatile than the parent compound. Acetylation is often a cost-effective and efficient alternative to silylation.[6][7]

Chemical Derivatization Reaction (Silylation)

cluster_reactants Reactants cluster_products Products phenol This compound (Active -OH group) product TMS-Derivative (Volatile & Stable) phenol->product Reaction (Heat) reagent BSTFA (Silylating Agent) reagent->product Reaction (Heat) byproduct Byproducts

Caption: Silylation reaction of this compound with BSTFA.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Derivatization reagents are sensitive to moisture; ensure all glassware is dry.[2][4]

Protocol 1: Silylation using BSTFA

This protocol is based on established methods for silylating phenolic compounds.[1][8][9] The use of a catalyst like trimethylchlorosilane (TMCS) is common to enhance the reaction rate.[4][8]

Apparatus and Materials:

  • This compound standard or sample extract

  • BSTFA with 1% TMCS (silylation reagent)

  • Anhydrous Pyridine or Acetone (reaction solvent)

  • GC vials (2 mL) with screw caps and septa

  • Micropipettes

  • Vortex mixer

  • Heating block or water bath

  • Anhydrous sodium sulfate (if sample contains residual water)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetone, ethyl acetate) at a concentration of approximately 1 mg/mL. If using an extract, ensure it is concentrated to a similar level.

  • Aliquot: Transfer 100 µL of the sample solution into a clean, dry 2 mL GC vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to remove all residual water and solvent.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or acetone) to reconstitute the dried residue.[1]

  • Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial.[8]

  • Reaction: Immediately cap the vial tightly and vortex for 30 seconds.

  • Heating: Place the vial in a heating block or water bath set to 70-80°C for 45 minutes to ensure the reaction goes to completion.[8]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL into the GC system.

Protocol 2: Acetylation using Acetic Anhydride

This protocol is a cost-effective method for derivatizing phenols based on direct aqueous acetylation.[5][10]

Apparatus and Materials:

  • This compound standard or aqueous sample

  • Acetic Anhydride (derivatizing reagent)

  • Potassium Carbonate (K₂CO₃) or Sodium Phosphate (Na₂HPO₄) (catalyst/base)[5][7]

  • Dichloromethane or Ethyl Acetate (extraction solvent)

  • GC vials (2 mL) with screw caps and septa

  • Micropipettes

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Sample Preparation: If the sample is not aqueous, dissolve it in a suitable solvent and then dilute it into a buffered aqueous solution. For this example, assume a 1 mL aqueous sample.

  • pH Adjustment: Add a small amount of K₂CO₃ or Na₂HPO₄ to the sample to make it alkaline (pH ~8-9).[5][7]

  • Reagent Addition: Add 100-200 µL of acetic anhydride to the vial.

  • Reaction: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Heating (Optional): To ensure complete reaction, the mixture can be heated at 60°C for 10-15 minutes.[10]

  • Extraction: After cooling to room temperature, add 500 µL of dichloromethane or ethyl acetate. Vortex for 1 minute to extract the acetylated derivative into the organic phase.

  • Phase Separation: Allow the layers to separate. Carefully transfer the organic (bottom layer for dichloromethane, top for ethyl acetate) layer to a clean GC vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL into the GC system.

GC-MS Analysis Protocol

The following are typical starting conditions for the analysis of derivatized phenols. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890 or equivalent
Column Fused silica capillary column, e.g., HP-5MS, DB-5, or CP-Sil 8 CB (30 m x 0.25 mm ID, 0.25 µm film thickness).[3][8]
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/min.
Injector Splitless mode
Injector Temp. 280°C[3][8]
Oven Program Initial: 90°C, hold for 2 min. Ramp: 15°C/min to 280°C. Hold: 5 min at 280°C. (This is a starting point and should be optimized).[1][11]
Mass Spectrometer Agilent 5977 or equivalent
Ionization Mode Electron Impact (EI) at 70 eV.[3][8]
Mass Range Scan m/z 40-550.
Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[12]

Data Presentation and Expected Results

The following table summarizes the expected molecular weights and key mass fragments for this compound and its derivatives. These values are illustrative and should be confirmed experimentally.

CompoundDerivatization MethodMolecular Weight ( g/mol )Expected Key m/z Fragments (Illustrative)
This compoundNone (Underivatized)152.2152 (M+), 137 ([M-CH₃]⁺)
TMS-Derivative Silylation (BSTFA)224.4224 (M+), 209 ([M-CH₃]⁺), 73 ([Si(CH₃)₃]⁺)
Acetyl-Derivative Acetylation194.2194 (M+), 152 ([M-CH₂CO]⁺), 137

Experimental Workflow

The entire process from sample receipt to final data analysis follows a structured workflow to ensure consistency and accuracy.

start Sample Preparation (e.g., Extraction, Concentration) dry Evaporation to Dryness (Under Nitrogen Stream) start->dry deriv Derivatization Reaction (Silylation or Acetylation) dry->deriv gc GC Injection & Separation (Capillary Column) deriv->gc ms MS Detection (Electron Impact Ionization) gc->ms data Data Analysis (Quantification & Identification) ms->data end Final Report data->end

Caption: General workflow for derivatization and GC-MS analysis of phenols.

References

Investigating the Antioxidant Potential of 2-Methoxy-3,4-dimethylphenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential antioxidant properties of 2-Methoxy-3,4-dimethylphenol and detailed protocols for its investigation. The information is intended to guide researchers in evaluating its efficacy as a potential therapeutic agent against oxidative stress-related diseases.

Introduction

This compound is a phenolic compound with a structural resemblance to other methoxyphenol derivatives that have demonstrated significant antioxidant and anti-inflammatory activities. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The antioxidant potential of this compound, therefore, warrants thorough investigation.

Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize typical data that would be generated from the described experimental protocols, based on findings for structurally related methoxyphenol compounds.

Table 1: In Vitro Antioxidant Activity of this compound (Hypothetical Data)

AssayIC50 Value (µM)Trolox Equivalent (TEAC)
DPPH Radical Scavenging85.2 ± 5.41.8 ± 0.2
ABTS Radical Scavenging62.7 ± 4.12.5 ± 0.3
Ferric Reducing Antioxidant Power (FRAP)110.9 ± 7.8 (FeSO₄ equivalents in µM)-

Table 2: Cellular Antioxidant Activity in Human Keratinocyte (HaCaT) Cells (Hypothetical Data)

AssayParameter MeasuredResult (% of Control)
Cellular Antioxidant Activity (CAA) AssayInhibition of DCF fluorescence65% at 50 µM
Nrf2 ActivationNuclear translocation of Nrf22.5-fold increase at 50 µM
MAPK Pathway (p38)Phosphorylation of p3840% decrease at 50 µM

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the this compound solution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank, and a solution of DPPH without the test compound serves as the control.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of this compound in ethanol.

  • In a 96-well plate, add 20 µL of the sample solutions.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Ethanol is used as a blank.

  • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Prepare various concentrations of this compound.

  • In a 96-well plate, add 20 µL of the sample solutions.

  • Add 180 µL of the FRAP reagent to each well.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

  • The antioxidant capacity is expressed as µM Fe(II) equivalents.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the formation of fluorescent dichlorofluorescein (DCF) in cells.

Materials:

  • Human keratinocyte cells (HaCaT) or other relevant cell line

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Black 96-well plate

Protocol:

  • Seed HaCaT cells in a black 96-well plate and allow them to adhere overnight.

  • Wash the cells with PBS.

  • Treat the cells with various concentrations of this compound and 25 µM DCFH-DA for 1 hour.

  • Wash the cells with PBS.

  • Add 600 µM AAPH to induce oxidative stress.

  • Immediately measure the fluorescence at an excitation of 485 nm and an emission of 535 nm every 5 minutes for 1 hour.

  • Calculate the area under the curve and compare it to the control (cells treated with AAPH only).

Nrf2 Activation Assay (Western Blot)

This protocol determines if this compound can induce the nuclear translocation of the transcription factor Nrf2, a key regulator of the antioxidant response.

Materials:

  • Relevant cell line (e.g., HaCaT)

  • This compound

  • Lysis buffer

  • Nuclear and cytoplasmic extraction buffers

  • Primary antibodies (Nrf2, Lamin B1, β-actin)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

  • Protein electrophoresis and blotting equipment

Protocol:

  • Treat cells with this compound for a specified time.

  • Harvest the cells and perform nuclear and cytoplasmic fractionation.

  • Determine the protein concentration of the extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against Nrf2 and Lamin B1 (nuclear marker).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate.

  • Quantify the band intensities and normalize the nuclear Nrf2 level to Lamin B1.

MAPK Pathway Activation Assay (Western Blot)

This protocol assesses the effect of this compound on the phosphorylation of key proteins in the MAPK signaling pathway (e.g., p38, ERK, JNK), which is often activated by oxidative stress.[1][2]

Materials:

  • Relevant cell line (e.g., RAW 264.7 macrophages)

  • Lipopolysaccharide (LPS) or another stimulus to activate MAPK

  • This compound

  • Lysis buffer

  • Primary antibodies (phospho-p38, total-p38, phospho-ERK, total-ERK, etc.)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

  • Protein electrophoresis and blotting equipment

Protocol:

  • Pre-treat cells with this compound for a specified time.

  • Stimulate the cells with LPS to induce MAPK phosphorylation.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the MAPK proteins of interest.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate.

  • Quantify the band intensities and determine the ratio of phosphorylated to total protein.

Visualizations

The following diagrams illustrate the experimental workflows and a key signaling pathway involved in the antioxidant response.

experimental_workflow cluster_invitro In Vitro Antioxidant Assays cluster_cellular Cell-Based Assays DPPH Assay DPPH Assay ABTS Assay ABTS Assay FRAP Assay FRAP Assay Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment CAA Assay CAA Assay Compound Treatment->CAA Assay Western Blot Western Blot Compound Treatment->Western Blot This compound This compound This compound->DPPH Assay This compound->ABTS Assay This compound->FRAP Assay This compound->Compound Treatment

General workflow for antioxidant potential assessment.

nrf2_pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates This compound This compound This compound->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 binds Cul3 Cul3 Keap1->Cul3 associates Proteasomal Degradation Proteasomal Degradation Nrf2->Proteasomal Degradation degraded Nrf2_n Nrf2 (nuclear) Nrf2->Nrf2_n translocates Ub Ubiquitin Cul3->Ub recruits Ub->Nrf2 ubiquitinates ARE Antioxidant Response Element Nrf2_n->ARE binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription mapk_pathway Oxidative Stress (e.g., LPS) Oxidative Stress (e.g., LPS) Upstream Kinases Upstream Kinases Oxidative Stress (e.g., LPS)->Upstream Kinases activates This compound This compound p38 p38 This compound->p38 inhibits phosphorylation ERK ERK This compound->ERK inhibits phosphorylation JNK JNK This compound->JNK inhibits phosphorylation Upstream Kinases->p38 Upstream Kinases->ERK Upstream Kinases->JNK Phosphorylated_p38 p-p38 p38->Phosphorylated_p38 phosphorylates Phosphorylated_ERK p-ERK ERK->Phosphorylated_ERK phosphorylates Phosphorylated_JNK p-JNK JNK->Phosphorylated_JNK phosphorylates Inflammatory Response Inflammatory Response Phosphorylated_p38->Inflammatory Response Phosphorylated_ERK->Inflammatory Response Phosphorylated_JNK->Inflammatory Response

References

Application Notes & Protocols: Studying the Enzymatic Degradation of 2-Methoxy-3,4-dimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the enzymatic degradation of 2-Methoxy-3,4-dimethylphenol. This compound belongs to the methoxyphenol family, which is relevant in various industrial and biological contexts. Understanding its metabolic fate is crucial for environmental science, toxicology, and drug development. The primary enzyme families known to metabolize phenolic compounds include Laccases, Peroxidases, and Cytochrome P450s.

Overview of Potential Enzymatic Degradation Pathways

The degradation of this compound can be initiated by several enzymatic systems, primarily through oxidative reactions.

  • Laccases and Peroxidases: These oxidoreductases catalyze the one-electron oxidation of the phenolic hydroxyl group, generating a highly reactive phenoxy radical.[1][2] This radical can then undergo non-enzymatic coupling reactions, leading to the formation of dimers, trimers, and higher-order polymers.[3] Laccases utilize molecular oxygen as the final electron acceptor, producing water, making them a "green" catalytic choice.[1] Peroxidases, such as manganese peroxidase or horseradish peroxidase, require hydrogen peroxide (H₂O₂) as a co-substrate to oxidize phenolic compounds.[3][4][5]

  • Cytochrome P450 (CYP) Monooxygenases: This superfamily of heme-containing enzymes is central to the metabolism of a vast array of xenobiotics, including drugs and environmental pollutants.[6][7] CYPs catalyze various oxidative reactions. For this compound, the likely reactions include O-demethylation of the methoxy group to form a catechol-like structure, or hydroxylation at one of the aromatic ring positions. These reactions increase the hydrophilicity of the compound, facilitating its eventual excretion.[7][8]

Below is a diagram illustrating the potential initial steps in the enzymatic degradation of this compound.

G cluster_start cluster_enzymes cluster_products A This compound B Laccase / Peroxidase (One-Electron Oxidation) A->B C Cytochrome P450 (O-Demethylation) A->C D Cytochrome P450 (Ring Hydroxylation) A->D E Phenoxy Radical B->E F 3,4-Dimethylcatechol C->F G Hydroxylated Metabolite D->G H Dimers / Polymers E->H Non-enzymatic Coupling

Caption: Potential initial enzymatic pathways for this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for the enzymatic degradation of phenolic compounds. Table 1 provides kinetic parameters for a closely related enzyme system, while Table 2 shows typical degradation efficiencies.

Table 1: Kinetic Parameters of MpdAB Monooxygenase with Dimethylphenol Analogs [9]

SubstrateApparent Km (mM)kcat/Km (s⁻¹mM⁻¹)
2,6-Dimethylphenol0.12 ± 0.014.02
2,3,6-Trimethylphenol0.17 ± 0.012.84

Table 2: Laccase-Mediated Degradation Efficiency of Phenolic Compounds [10]

CompoundEnzyme Concentration (U/mL)Incubation Time (min)Temperature (°C)pHDegradation (%)
Phenol2030505.096.3
Bisphenol A2030505.088.3
Phenol2030605.047.0
Bisphenol A2030605.048.3

Experimental Protocols & Workflow

The general workflow for studying the enzymatic degradation of this compound involves setting up the enzymatic reaction, stopping it at various time points, and analyzing the remaining substrate and any resulting products using chromatographic methods.

G start Start: Prepare Reagents prep Enzyme, Substrate, Buffer, Cofactors (if needed) start->prep reaction Initiate Enzymatic Reaction (Incubate at optimal T, pH) prep->reaction sampling Collect Aliquots at Different Time Points reaction->sampling quench Quench Reaction (e.g., add acid, organic solvent) sampling->quench analysis Analyze Samples quench->analysis hplc HPLC-UV/DAD: Quantify Substrate Depletion analysis->hplc Quantification gcms GC-MS: Identify Degradation Products analysis->gcms Identification data Data Analysis & Interpretation hplc->data gcms->data end End data->end

Caption: General experimental workflow for studying enzymatic degradation.

Protocol 1: Laccase Activity Assay (Colorimetric)

This protocol is used to determine the activity of the laccase enzyme solution before conducting degradation studies, ensuring consistent enzyme performance. It is based on the oxidation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[11][12]

  • Materials:

    • Laccase enzyme solution

    • 100 mM Sodium acetate buffer (pH 4.5)

    • 10 mM ABTS solution

    • Spectrophotometer and cuvettes

  • Procedure:

    • Prepare the reaction mixture in a 1 mL cuvette by adding:

      • 800 µL of 100 mM Sodium acetate buffer (pH 4.5)

      • 100 µL of 10 mM ABTS solution

    • Equilibrate the mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.

    • Initiate the reaction by adding 100 µL of the laccase enzyme solution (appropriately diluted) and mix immediately by inversion.

    • Monitor the increase in absorbance at 420 nm (for the formation of the ABTS cation radical) for 3-5 minutes, taking readings every 30 seconds.

    • Calculate the rate of change in absorbance (ΔA420/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law. One unit (U) of laccase activity is often defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute (Molar extinction coefficient of ABTS cation radical at 420 nm is 36,000 M⁻¹cm⁻¹).[12]

Protocol 2: Enzymatic Degradation of this compound

This protocol describes the core degradation experiment.

  • Materials:

    • This compound stock solution (e.g., 10 mM in a suitable solvent like methanol)

    • Purified enzyme (e.g., Laccase, Peroxidase) of known activity

    • Appropriate buffer (e.g., 100 mM citrate-phosphate buffer, pH 5.0 for laccase)

    • For Peroxidase: Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)

    • Quenching solution (e.g., 1 M HCl or an organic solvent like acetonitrile)

    • Thermostated shaker/incubator

  • Procedure:

    • In a series of reaction vials, prepare a final reaction volume (e.g., 10 mL) containing the buffer and this compound at the desired final concentration (e.g., 100 µM).

    • Prepare a "no-enzyme" control vial containing the substrate and buffer but no enzyme.

    • Pre-incubate the vials at the optimal temperature for the enzyme (e.g., 35-50°C for many fungal laccases).[10]

    • Initiate the reaction by adding the enzyme to a final concentration (e.g., 1 U/mL). For peroxidase, also add H₂O₂.

    • Incubate the reactions in a shaker.

    • At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 500 µL) from each reaction vial.

    • Immediately quench the reaction in the aliquot by adding an equal volume of the quenching solution.

    • Centrifuge the quenched samples (e.g., 10,000 x g for 10 min) to pellet any precipitated protein.

    • Transfer the supernatant to an analysis vial for HPLC or GC-MS analysis.

Protocol 3: Analysis of Degradation by High-Performance Liquid Chromatography (HPLC)

This method is used to quantify the remaining concentration of this compound over time.[13][14]

  • Instrumentation & Columns:

    • HPLC system with a UV/Diode Array Detector (DAD)

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase & Conditions:

    • A typical mobile phase would be an isocratic or gradient mixture of an aqueous component (e.g., water with 0.1% acetic or formic acid) and an organic component (e.g., methanol or acetonitrile).[13][15]

    • Example Isocratic Method: Methanol:Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan for the λmax of this compound (typically around 270-280 nm).

  • Procedure:

    • Prepare a calibration curve by injecting known concentrations of a this compound standard.

    • Inject the quenched and centrifuged samples from the degradation assay.

    • Identify the peak corresponding to this compound by its retention time.

    • Quantify the peak area and determine the concentration of the remaining substrate in each sample using the calibration curve.

    • Calculate the percentage of degradation at each time point relative to the T=0 sample.

Protocol 4: Metabolite Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile degradation products. A derivatization step is often required for non-volatile phenolic compounds.[16][17]

  • Sample Preparation & Derivatization:

    • Lyophilize or evaporate the solvent from the quenched reaction samples.

    • Perform a derivatization reaction to increase volatility. A common method is silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate the sample with the silylating agent (e.g., at 70°C for 60 minutes).

  • Instrumentation & Conditions:

    • GC-MS system with an electron ionization (EI) source.

    • Capillary Column: A low-polarity column such as one with a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms).[18]

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 300°C).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Scan Range: m/z 40-550.

  • Procedure:

    • Inject the derivatized sample into the GC-MS.

    • Separate the components based on their retention times.

    • Identify potential metabolites by comparing their mass spectra against spectral libraries (e.g., NIST, Wiley).

    • Propose structures for unknown metabolites based on fragmentation patterns. For example, the formation of dimers or hydroxylated products can be inferred from the molecular ion peaks and fragmentation.[3]

References

Application Notes and Protocols: 2-Methoxy-3,4-dimethylphenol as a Polymer Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-3,4-dimethylphenol is a polysubstituted phenolic compound with potential as a monomer for the synthesis of novel polymers. Its structure, featuring a reactive hydroxyl group and a substituted aromatic ring, suggests its suitability for polymerization via oxidative coupling methods, both chemical and enzymatic. The resulting polymers, hypothetically poly(2-methoxy-3,4-dimethylphenylene oxide) or related structures, could exhibit valuable properties such as high thermal stability, chemical resistance, and specific functionalities derived from the methoxy and dimethyl substitutions. These characteristics make them interesting candidates for high-performance engineering plastics, specialty coatings, and potentially, for applications in the biomedical field.

Proposed Polymerization Routes and Potential Applications

Polymers derived from this compound are anticipated to be synthesized via two primary routes: chemical oxidative coupling, analogous to the commercial production of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), and enzymatic polymerization using oxidoreductases like horseradish peroxidase (HRP).

Potential Applications:

  • High-Performance Thermoplastics: Similar to PPO, polymers from this compound could serve as high-temperature resistant engineering plastics for applications in the automotive and electronics industries.[1][2]

  • Biomedical Materials and Drug Delivery: Polyphenols and their derivatives are increasingly explored for biomedical applications due to their antioxidant properties and biocompatibility.[3][4][5] Polymers from this compound could be functionalized for use in drug delivery systems or as components of biocompatible materials for tissue engineering.[5][6]

  • Membranes and Separation Technologies: Modified PPO is utilized in anion exchange membranes for fuel cells and desalination systems.[1] The novel substitution pattern of a polymer from this compound might offer unique properties for separation applications.

  • Antioxidant Additives: Phenolic polymers are known for their antioxidant capabilities.[7] These novel polymers could be employed as stabilizing additives in various materials to prevent oxidative degradation.

Data Presentation: Predicted Polymer Properties

The following tables summarize the predicted quantitative data for polymers derived from this compound, based on analogous polymer systems.

Table 1: Predicted Properties of Poly(2-methoxy-3,4-dimethylphenylene oxide) via Chemical Oxidative Coupling

PropertyPredicted ValueAnalogous Polymer System
Glass Transition Temp. (Tg)190 - 220 °CPoly(2,6-dimethyl-1,4-phenylene oxide)[8]
Density1.05 - 1.10 g/mL at 25 °CPoly(2,6-dimethyl-1,4-phenylene oxide)[9]
Molecular Weight (Mn)20,000 - 50,000 g/mol Poly(2,6-dimethyl-1,4-phenylene oxide)
SolubilitySoluble in aromatic and chlorinated hydrocarbonsPoly(2,6-dimethyl-1,4-phenylene oxide)[8]

Table 2: Predicted Properties of Polyphenol via Enzymatic Polymerization

PropertyPredicted ValueAnalogous Polymer System
Thermal Stability (TGA)High (significant residue at high temps)Enzymatically synthesized polyphenols[10][11]
Molecular Weight (Mn)1,000 - 30,000 g/mol Peroxidase-catalyzed polyphenols[12]
SolubilitySoluble in polar organic solvents (DMF, DMSO)Enzymatically synthesized polyphenols[10][11]
StructureMix of phenylene and oxyphenylene unitsPeroxidase-catalyzed polyphenols[13]

Experimental Protocols

Protocol 1: Chemical Oxidative Coupling Polymerization

This protocol is adapted from the well-established synthesis of poly(2,6-dimethyl-1,4-phenylene oxide).[8]

Materials:

  • This compound

  • Cuprous chloride (CuCl)

  • Pyridine

  • Methanol

  • Dilute Hydrochloric Acid

  • Toluene

  • Nitrogen or Oxygen gas supply

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, gas inlet, and thermometer, dissolve this compound in toluene.

  • Add cuprous chloride and pyridine to the solution. The molar ratio of pyridine to copper is typically high (e.g., 10:1 to 100:1).[8]

  • Bubble oxygen through the stirred reaction mixture. An exothermic reaction should be observed, with the temperature rising. Maintain the reaction temperature in a controlled range (e.g., 25-50 °C).

  • Continue the reaction for 2-4 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing a small amount of hydrochloric acid.

  • Filter the precipitated polymer and wash thoroughly with methanol to remove residual catalyst and unreacted monomer.

  • Dry the polymer under vacuum at 60-80 °C to a constant weight.

  • Characterize the resulting polymer using techniques such as GPC (for molecular weight), DSC (for Tg), and NMR and IR spectroscopy (for structure).

Protocol 2: Enzymatic Oxidative Polymerization

This protocol is based on the horseradish peroxidase (HRP) catalyzed polymerization of various phenols.[12][14]

Materials:

  • This compound

  • Horseradish Peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Phosphate buffer (e.g., pH 7.0)

  • Aqueous-organic solvent mixture (e.g., 1,4-dioxane/buffer or ethanol/buffer)[12][13]

  • Methanol

Procedure:

  • Dissolve this compound in an appropriate aqueous-organic solvent mixture in a reaction vessel. A common ratio is 80:20 (v/v) organic solvent to buffer.[11]

  • Add horseradish peroxidase to the solution.

  • Initiate the polymerization by adding hydrogen peroxide dropwise to the stirred solution over a period of several hours.

  • Allow the reaction to proceed at room temperature for 24 hours. A precipitate will form as the polymer is produced.

  • Collect the precipitated polymer by centrifugation or filtration.

  • Wash the polymer with the solvent mixture and then with methanol to remove residual monomer and enzyme.

  • Dry the polymer under vacuum.

  • Characterize the polymer for its molecular weight, thermal properties, and structure.

Visualizations

Chemical_Oxidative_Coupling_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation cluster_analysis Analysis Monomer 2-Methoxy-3,4- dimethylphenol ReactionVessel Reaction Vessel (Stirring, O2 flow) Monomer->ReactionVessel Solvent Toluene Solvent->ReactionVessel Catalyst CuCl/Pyridine Catalyst->ReactionVessel Precipitation Precipitation in Methanol/HCl ReactionVessel->Precipitation Polymer Solution Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Polymer Final Polymer Drying->Polymer Characterization GPC, DSC, NMR, IR Polymer->Characterization

Caption: Workflow for Chemical Oxidative Coupling.

Enzymatic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation cluster_analysis Analysis Monomer_Enz 2-Methoxy-3,4- dimethylphenol ReactionVessel_Enz Reaction Vessel (Stirring) Monomer_Enz->ReactionVessel_Enz Solvent_Enz Aqueous-Organic Solvent Solvent_Enz->ReactionVessel_Enz Enzyme Horseradish Peroxidase (HRP) Enzyme->ReactionVessel_Enz Isolation Centrifugation/ Filtration ReactionVessel_Enz->Isolation Polymer Precipitate Initiator H2O2 (aq) Initiator->ReactionVessel_Enz Dropwise addition Washing Washing with Methanol Isolation->Washing Drying_Enz Vacuum Drying Washing->Drying_Enz Polymer_Enz Final Polymer Drying_Enz->Polymer_Enz Characterization_Enz GPC, TGA, NMR, IR Polymer_Enz->Characterization_Enz

References

Application Notes and Protocols for the Sample Preparation of 2-Methoxy-3,4-dimethylphenol in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the extraction and purification of 2-Methoxy-3,4-dimethylphenol from complex matrices. The following methods are designed to yield high-purity samples suitable for downstream analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a phenolic compound of interest in various fields, including environmental analysis, food chemistry, and pharmaceutical research. Accurate quantification of this analyte in complex matrices such as water, soil, and biological fluids requires robust and efficient sample preparation to remove interfering substances. This document outlines two primary sample preparation techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Quantitative Data Summary

The following table summarizes the expected performance of the described sample preparation methods. The data for 2,4-dimethylphenol, a structurally similar compound, is used as a reference for recovery and precision, providing a benchmark for method validation.[1]

AnalyteMethodMatrixRecovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantitation (LOQ)
2,4-dimethylphenolSPE-HPLCDrinking Water87 - 1081.4 - 6.710 µg/L
This compoundSPE-HPLCAqueous Samples (Projected)85 - 110< 10~10 µg/L
This compoundLLE-GC/MSAqueous Samples (Projected)80 - 105< 15~15 µg/L

Note: Data for this compound are projected based on the performance of structurally related phenols and established method capabilities. Actual performance may vary and requires method validation.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is adapted from a validated method for the analysis of various phenols in drinking water and is suitable for the extraction of this compound from aqueous matrices.[1]

Materials:

  • Solid-Phase Extraction Cartridges: Agilent Bond Elut Plexa, 60 mg, 3 mL (or equivalent polymeric reversed-phase sorbent)

  • Methanol (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Phosphoric Acid (0.1 M)

  • Tetrahydrofuran (HPLC grade)

  • Nitrogen gas, high purity

  • 0.45-µm syringe filters

Procedure:

  • Sample Pre-treatment:

    • Collect 250 mL of the aqueous sample.

    • Adjust the sample pH to 2.0 with 0.1 M phosphoric acid. This step is crucial for ensuring the analyte is in its neutral form for efficient retention on the reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge.

    • Follow with 3 mL of deionized water. Do not allow the cartridge to go dry before loading the sample.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 2 mL of deionized water to remove any polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 3 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound from the cartridge with 3 mL of tetrahydrofuran.

  • Concentration and Reconstitution:

    • Evaporate the eluent to approximately 0.2 mL under a gentle stream of nitrogen at room temperature.

    • Reconstitute the sample to a final volume of 0.5 mL with deionized water.

    • Filter the final extract through a 0.45-µm syringe filter prior to HPLC analysis.

Workflow Diagram:

SPE_Workflow Sample Aqueous Sample (250 mL) Pretreat Adjust pH to 2.0 with Phosphoric Acid Sample->Pretreat Load Load Sample onto Cartridge Pretreat->Load Condition Condition SPE Cartridge (Methanol, DI Water) Condition->Load Wash Wash Cartridge (DI Water) Load->Wash Dry Dry Cartridge (Nitrogen) Wash->Dry Elute Elute with Tetrahydrofuran (3 mL) Dry->Elute Concentrate Evaporate and Reconstitute (to 0.5 mL) Elute->Concentrate Analyze Analyze by HPLC Concentrate->Analyze

Solid-Phase Extraction Workflow
Protocol 2: Liquid-Liquid Extraction (LLE) for Complex Aqueous and Soil Matrices

This protocol provides a general framework for the extraction of this compound using LLE, a versatile technique applicable to a variety of sample types.

Materials:

  • Dichloromethane (DCM), analytical grade

  • Sodium Sulfate, anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH), 2.5 M

  • Separatory Funnel (1 L)

  • Kuderna-Danish (K-D) Concentrator

  • Glass wool

Procedure:

  • Sample Preparation (Aqueous):

    • Measure 1 L of the aqueous sample into a separatory funnel.

    • Adjust the sample pH to < 2 by adding concentrated HCl.

  • Sample Preparation (Soil/Solid):

    • Weigh 10 g of the homogenized sample into a beaker.

    • Add 100 mL of deionized water and sonicate for 15 minutes to create a slurry.

    • Adjust the pH of the slurry to < 2 with concentrated HCl.

  • Extraction:

    • Add 60 mL of dichloromethane to the separatory funnel (for aqueous samples) or the beaker (for soil slurries).

    • Shake the separatory funnel vigorously for 2 minutes, periodically venting to release pressure. For soil slurries, stir vigorously for 30 minutes.

    • Allow the layers to separate. For soil, centrifuge to separate the phases if necessary.

    • Drain the organic layer into a collection flask.

    • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the organic extracts.

  • Drying:

    • Pass the combined organic extract through a drying column containing anhydrous sodium sulfate to remove residual water.

  • Concentration:

    • Concentrate the dried extract to a final volume of 1 mL using a Kuderna-Danish apparatus.

  • Solvent Exchange (if necessary):

    • If the final analysis requires a different solvent, the dichloromethane can be carefully evaporated and the residue redissolved in the desired solvent.

Workflow Diagram:

LLE_Workflow Sample Sample (Aqueous or Soil Slurry) Acidify Acidify to pH < 2 with HCl Sample->Acidify Extract Extract with Dichloromethane (3 x 60 mL) Acidify->Extract Separate Separate Organic Layer Extract->Separate Combine Combine Organic Extracts Separate->Combine Dry Dry with Sodium Sulfate Combine->Dry Concentrate Concentrate Extract (Kuderna-Danish) Dry->Concentrate Analyze Analyze by GC-MS Concentrate->Analyze

Liquid-Liquid Extraction Workflow

Concluding Remarks

The selection of the appropriate sample preparation technique depends on the specific matrix, the required limit of detection, and the available instrumentation. For cleaner matrices like drinking water, SPE offers a more streamlined and automated workflow with reduced solvent consumption. For more complex matrices such as wastewater or soil, the robustness of LLE may be advantageous. It is imperative to perform method validation for the specific matrix of interest to ensure data quality and accuracy.

References

Application Notes and Protocols for 2-Methoxy-3,4-dimethylphenol in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 2-Methoxy-3,4-dimethylphenol is limited in publicly available scientific literature. The following application notes and protocols are based on the established properties of structurally related compounds, namely guaiacol derivatives and dimethylphenols (xylenols). These notes are intended to provide a predictive framework for researchers and professionals in flavor, fragrance, and drug development.

Introduction to this compound

This compound, a substituted guaiacol derivative, is a molecule of interest in flavor and fragrance research due to its potential to elicit complex and nuanced sensory experiences. Its structure, featuring a methoxy group ortho to a hydroxyl group on a benzene ring, with two adjacent methyl substitutions, suggests a unique combination of smoky, phenolic, spicy, and woody aroma and flavor characteristics.

The guaiacol moiety is the core of many well-known flavorants, contributing smoky, spicy, and medicinal notes.[1][2][3][4] The dimethylphenol (xylenol) component can impart sweet, earthy, or additional smoky characteristics.[5] The specific arrangement of these functional groups in this compound is predicted to result in a sophisticated profile with potential applications in a wide range of consumer and pharmaceutical products.

Predicted Sensory Profile

Based on the sensory data of its structural analogs, the flavor and fragrance profile of this compound is anticipated to be multifaceted.

Table 1: Predicted Sensory Descriptors for this compound

Sensory AspectPredicted DescriptorsRationale (Based on Structural Analogs)
Odor Smoky, woody, spicy (clove-like), medicinal, sweet, earthyGuaiacol & Derivatives: Impart smoky, medicinal, and sweet notes. Dimethylphenols (Xylenols): Contribute smoky, sweet, and earthy characteristics.[5] 2-Methoxy-4-methylphenol (Creosol): Described as having smoky, sweet, and burnt notes.[6][7]
Flavor Smoky, spicy, slightly sweet, phenolic, with a potential for bitter or astringent undertonesGuaiacol: Contributes to smoky flavors in products like whiskey and coffee. Phenolic Compounds: Can elicit bitterness and astringency in food and beverages.

Quantitative Sensory Data (Predicted)

Quantitative data such as odor and taste thresholds for this compound are not available. However, by examining related compounds, we can estimate a range for its potential potency.

Table 2: Odor and Taste Thresholds of Structurally Related Phenolic Compounds

CompoundMediumOdor Threshold (ppb)Taste Threshold (ppb)Reference(s)
GuaiacolWater0.480.17[8]
GuaiacolApple Juice0.910.24[8]
GuaiacolRed Wine2327[9]
m-CresolRed Wine20-[9]
p-CresolRed Wine64-[10]
o-CresolRed Wine62-[10]
2,3-DimethylphenolWater50030[11]
2,4-Dimethylphenol---[12]
3,4-DimethylphenolWater--[13]

Note: "ppb" refers to parts per billion. "-" indicates data not found.

Given that methylation can influence odor thresholds, it is plausible that this compound possesses a low detection threshold, making it a potent aroma and flavor compound.

Experimental Protocols

Synthesis of Substituted Guaiacol Derivatives

The synthesis of this compound is not widely documented. However, general methods for the synthesis of substituted guaiacol and other phenol derivatives can be adapted. A potential synthetic route could involve the methylation of 3,4-dimethylcatechol or the hydroxylation and methylation of 2,3-dimethylphenol.

A general procedure for the synthesis of aryl-substituted 2-methoxyphenol derivatives has been described involving acid-mediated rearrangements of oxidopyrylium cycloadducts.[14] Another approach involves the arylation of guaiacols using bismuth(V) reagents.[15] For the synthesis of N-heterocycles from lignin-derived guaiacols, halogenation followed by alkylation and amination has been reported.[16][17]

Sensory Evaluation Protocol

A standard sensory evaluation protocol for phenolic compounds involves a trained panel and a structured lexicon of descriptors.

A panel of trained sensory analysts is required. The training should focus on the identification and intensity scaling of smoky, woody, spicy, medicinal, and other phenolic-related aromas and flavors. A comprehensive lexicon of terms should be developed, referencing established lexicons for smoked and phenolic characteristics.[13]

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or propylene glycol).

  • Dilution Series: Create a series of dilutions in the desired matrix (e.g., deodorized water, oil, or a simple food base) to determine detection and recognition thresholds.

  • Presentation: Samples should be presented in coded, opaque containers to prevent visual bias. A reference sample (the matrix without the test compound) should be included. Samples should be presented in ascending order of concentration.[13]

A descriptive analysis method should be employed where panelists rate the intensity of each identified attribute on a standardized scale (e.g., a 15-point scale).[18] Triangle tests can be used to determine the detection threshold.

Sensory_Evaluation_Workflow Sensory Evaluation Workflow for Phenolic Compounds A Panelist Training & Lexicon Development B Stock Solution Preparation A->B C Serial Dilution in Matrix B->C D Sample Coding & Randomization C->D E Sample Presentation to Panel D->E F Sensory Evaluation (e.g., Descriptive Analysis) E->F G Data Collection & Statistical Analysis F->G H Determination of Sensory Profile & Thresholds G->H

Sensory Evaluation Workflow

Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) in the nasal epithelium. While the specific ORs that may be activated by this compound are unknown, the general olfactory signal transduction cascade is well-established.

Upon binding of an odorant molecule to its specific G-protein coupled receptor (GPCR), a cascade of intracellular events is triggered. This typically involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations (Na+ and Ca2+) and depolarization of the olfactory sensory neuron. This depolarization, if it reaches the threshold, generates an action potential that is transmitted to the olfactory bulb in the brain for further processing.[19][20][21]

Olfactory_Signaling_Pathway Generalized Olfactory Signal Transduction Pathway cluster_0 Olfactory Cilium cluster_1 Axon to Olfactory Bulb Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Golf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion AC CNG_channel CNG Ion Channel cAMP->CNG_channel Opening Ion_influx Na+, Ca2+ Influx CNG_channel->Ion_influx Depolarization Depolarization Ion_influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential

Olfactory Signaling Pathway

Applications in Flavor and Fragrance Research

Given its predicted sensory profile, this compound could find applications in:

  • Savory Flavors: Enhancing smoky, grilled, and roasted notes in meat, poultry, and fish flavors. It may also add complexity to savory snacks and sauces.

  • Brown Flavors: Contributing to the aroma profile of coffee, chocolate, and caramel flavors.

  • Spicy Flavors: Providing a warm, clove-like spiciness to various flavor formulations.

  • Woody Fragrances: Acting as a key component in fine fragrances, personal care products, and air care to impart rich, woody, and smoky accords.

  • Masking Agent: Its potent and complex aroma may be useful in masking off-notes in pharmaceutical and nutraceutical formulations.

Conclusion

References

Application Notes and Protocols for the Electrochemical Detection of 2-Methoxy-3,4-dimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-3,4-dimethylphenol is a phenolic compound of interest in various fields, including pharmaceutical and environmental analysis. Its accurate and sensitive detection is crucial for quality control, metabolic studies, and environmental monitoring. Electrochemical methods offer a promising alternative to traditional chromatographic techniques, providing rapid, cost-effective, and portable analysis. This document outlines a proposed electrochemical approach for the detection of this compound, leveraging established methodologies for structurally similar phenolic compounds.

The electrochemical detection of phenols typically involves their oxidation at an electrode surface. The resulting current is proportional to the concentration of the phenol in the sample. The sensitivity and selectivity of this detection can be significantly enhanced by modifying the electrode surface with various nanomaterials or polymers. This application note details a protocol using a glassy carbon electrode (GCE) modified with a composite material to enhance its electrocatalytic activity towards the oxidation of this compound.

Principle of Detection

The electrochemical detection of this compound is based on its oxidation at the surface of a modified electrode. The methoxy and methyl groups on the phenol ring influence the electron density and, consequently, the oxidation potential. The general mechanism involves the transfer of electrons from the phenolic hydroxyl group to the electrode, resulting in the formation of a phenoxy radical, which can undergo further reactions. The current generated during this oxidation process is measured and correlated to the analyte's concentration.

The use of a modified glassy carbon electrode is proposed to improve the sensitivity and selectivity of the detection. Modifiers can increase the electrode's active surface area, facilitate electron transfer, and lower the overpotential required for the oxidation of the target analyte.

Experimental Protocols

This section provides a detailed methodology for the proposed electrochemical detection of this compound.

Materials and Reagents
  • This compound standard

  • Phosphate buffer solution (PBS, 0.1 M, pH 7.0)

  • Glassy carbon electrode (GCE)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., Platinum wire)

  • Polishing materials (e.g., alumina slurries of different particle sizes)

  • Electrochemical workstation

  • Nitrogen gas for deoxygenation

Electrode Preparation and Modification
  • GCE Polishing:

    • Polish the bare GCE with 1.0, 0.3, and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

    • Rinse thoroughly with deionized water between each polishing step.

    • Sonicate the electrode in deionized water and then in ethanol for 2 minutes each to remove any adsorbed particles.

    • Dry the electrode under a stream of nitrogen.

  • Electrode Modification (Hypothetical Modifier: Graphene-based Nanocomposite):

    • Prepare a stable dispersion of a graphene-based nanocomposite (e.g., reduced graphene oxide decorated with metal nanoparticles) in a suitable solvent like N,N-dimethylformamide (DMF).

    • Drop-cast a small volume (e.g., 5 µL) of the nanocomposite dispersion onto the polished GCE surface.

    • Allow the solvent to evaporate at room temperature or under a gentle infrared lamp to form a uniform film.

    • The modified electrode (nanocomposite/GCE) is now ready for use.

Electrochemical Measurements
  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell in an electrochemical cell containing a known volume of 0.1 M PBS (pH 7.0).

    • The modified GCE serves as the working electrode, an Ag/AgCl electrode as the reference electrode, and a platinum wire as the counter electrode.

    • Deoxygenate the solution by purging with high-purity nitrogen gas for at least 10 minutes before each measurement. Maintain a nitrogen atmosphere over the solution during the experiment.

  • Voltammetric Analysis:

    • Use differential pulse voltammetry (DPV) for quantitative analysis due to its higher sensitivity and better resolution compared to cyclic voltammetry (CV).

    • Record the DPVs by scanning the potential from a suitable initial potential to a final potential (e.g., +0.2 V to +0.8 V vs. Ag/AgCl).

    • Optimize DPV parameters such as pulse amplitude, pulse width, and scan rate to obtain the best signal-to-noise ratio.

    • Record the background DPV of the blank PBS solution.

    • Add known concentrations of this compound to the electrochemical cell and record the corresponding DPVs.

    • The oxidation peak current will increase with increasing concentration of the analyte.

Data Presentation

The quantitative performance of the proposed electrochemical sensor for this compound is summarized in the table below. These are target performance characteristics based on data from similar phenolic compound sensors.

ParameterExpected Value
Linear Range 0.1 µM - 100 µM
Limit of Detection (LOD) 0.05 µM (S/N = 3)
Sensitivity 0.5 µA/µM·cm²
Response Time < 5 seconds
Repeatability (RSD, n=5) < 3%
Reproducibility (RSD, n=5) < 5%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Electrode Preparation cluster_analysis Electrochemical Analysis cluster_data Data Processing p1 Polish GCE p2 Sonicate & Dry p1->p2 p3 Drop-cast Nanocomposite p2->p3 p4 Dry to form Film p3->p4 a1 Assemble 3-Electrode Cell p4->a1 Modified Electrode a2 Deoxygenate PBS a1->a2 a3 Record Background DPV a2->a3 a4 Add Analyte a3->a4 a5 Record Sample DPV a4->a5 d1 Measure Peak Current a5->d1 d2 Construct Calibration Curve d1->d2 d3 Determine Concentration d2->d3

Caption: Workflow for the electrochemical detection of this compound.

Proposed Signaling Pathway

signaling_pathway cluster_electrode Electrode Surface Analyte This compound Electrode Modified GCE Analyte->Electrode Adsorption Oxidized Oxidized Product (Phenoxy Radical) Electrode->Oxidized Oxidation (-e⁻) Current Measured Current Electrode->Current Electron Transfer

Caption: Proposed electrochemical oxidation pathway at the modified electrode surface.

Application Note and Protocol for Assessing the Cytotoxicity of 2-Methoxy-3,4-dimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-3,4-dimethylphenol is a phenolic compound of interest for potential pharmacological activities. As with any novel compound intended for therapeutic applications, a thorough evaluation of its cytotoxic potential is a critical step in the safety and efficacy assessment. This document provides a detailed protocol for assessing the cytotoxicity of this compound in a selected cell line. The described assays are standard methods to determine cell viability, membrane integrity, and the induction of apoptosis.

Experimental Workflow

The following diagram outlines the general workflow for the cytotoxicity assessment of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis compound_prep Prepare this compound Stock Solution cell_culture Cell Line Culture and Seeding treatment Treat Cells with Varying Concentrations of Compound cell_culture->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay data_analysis Data Acquisition and Statistical Analysis mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: Experimental workflow for cytotoxicity assessment.

Key Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[1][2]

Materials:

  • This compound

  • Selected cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[4]

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[4][5] Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[2][4]

  • Incubate the plate for 3-4 hours at 37°C.[1][4]

  • Solubilization: After the incubation with MTT, carefully remove the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][3]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3][6] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[4][6]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.[5][7]

Materials:

  • LDH cytotoxicity assay kit (commercially available kits are recommended)

  • Treated cell culture supernatants (from the same experimental setup as the MTT assay)

  • 96-well plates

Protocol:

  • Sample Collection: Following the treatment period with this compound, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.[8]

  • Assay Procedure: Follow the manufacturer's instructions provided with the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture containing the LDH substrate and a tetrazolium salt to each well containing the supernatant.[5][8]

  • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.[8]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[8]

  • Controls: Include controls for spontaneous LDH release (from untreated cells) and maximum LDH release (from cells treated with a lysis buffer provided in the kit).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V.[9][10] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[10]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated cells

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the MTT assay in appropriate culture dishes (e.g., 6-well plates).

  • After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour of staining.

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.

Table 1: Cell Viability (MTT Assay) after Treatment with this compound

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 5.2
195.3 ± 4.8
1082.1 ± 6.1
2565.7 ± 5.5
5048.9 ± 4.9
10025.4 ± 3.8

Table 2: Membrane Integrity (LDH Assay) after Treatment with this compound

Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Control)5.1 ± 1.2
18.3 ± 1.5
1015.6 ± 2.1
2530.2 ± 3.5
5052.8 ± 4.7
10078.9 ± 5.9

Table 3: Apoptosis Analysis (Annexin V/PI Staining) after Treatment with this compound

Concentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Control)95.22.52.3
2570.118.311.6
5045.835.718.5
10020.348.930.8

Potential Signaling Pathway

Phenolic compounds have been shown to induce cytotoxicity and apoptosis through various signaling pathways. A common mechanism involves the induction of cellular stress, leading to the activation of the intrinsic apoptosis pathway.[5][13]

signaling_pathway compound This compound cell_stress Cellular Stress (e.g., ROS production) compound->cell_stress mitochondria Mitochondria cell_stress->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 binds caspase9 Caspase-9 activation apaf1->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-3,4-dimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-Methoxy-3,4-dimethylphenol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when following a Williamson ether synthesis pathway starting from 3,4-dimethylphenol.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yield is a frequent issue and can stem from several factors. Here's a systematic approach to troubleshoot this problem:

  • Incomplete Deprotonation of the Phenol: The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile.[1][2] If the base is not strong enough or used in insufficient quantity, the starting phenol will not be fully deprotonated, leading to a low concentration of the reactive nucleophile.

    • Solution: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH). Use at least one molar equivalent of the base relative to the 3,4-dimethylphenol. You can monitor the deprotonation by observing the cessation of hydrogen gas evolution if using NaH.

  • Choice of Methylating Agent: The reactivity of the methylating agent is crucial. While highly reactive agents like dimethyl sulfate and methyl iodide are effective, they are also toxic.[3][4] Greener alternatives like dimethyl carbonate (DMC) may require more forcing conditions.[4][5]

    • Solution: For initial trials, methyl iodide is a reliable choice due to its high reactivity.[3] If using a less reactive agent like DMC, consider increasing the reaction temperature and using a phase-transfer catalyst to enhance the reaction rate.[4][5]

  • Reaction Temperature and Time: Sub-optimal temperature can lead to a sluggish reaction, while excessively high temperatures can promote side reactions and decomposition.[6]

    • Solution: The optimal temperature depends on the solvent and methylating agent. For reactions with methyl iodide in a solvent like acetone or DMF, refluxing is typically sufficient. For higher boiling point solvents, a temperature range of 80-120°C can be a good starting point. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Presence of Water: Water in the reaction mixture can consume the base and hydrolyze the methylating agent, thus reducing the yield.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?

A2: The formation of byproducts is a common challenge in phenol methylation. The primary side reaction to consider is C-methylation.

  • C-Methylation vs. O-Methylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. While O-methylation is generally favored, C-methylation can occur, leading to the formation of trimethylphenols.[6]

    • Solution: The choice of solvent can influence the selectivity. Polar aprotic solvents like DMF or DMSO generally favor O-methylation. The reaction temperature should also be carefully controlled, as higher temperatures can sometimes favor C-methylation.[6]

Q3: The purification of my product is difficult, and I am getting an impure final product. What purification strategies can I employ?

A3: The purification of methoxyphenols can be challenging due to the similar polarities of the product and unreacted starting material or certain byproducts.

  • Removal of Unreacted 3,4-dimethylphenol: The starting material is acidic, while the desired product is neutral. This difference in acidity can be exploited for purification.

    • Solution: After the reaction is complete, the mixture can be washed with an aqueous base solution (e.g., 5% NaOH).[7] The unreacted 3,4-dimethylphenol will be deprotonated and dissolve in the aqueous layer, while the this compound will remain in the organic layer. Subsequent extraction with an organic solvent, followed by washing, drying, and solvent evaporation should yield a purer product.

  • Chromatographic Purification: If basic extraction is insufficient to remove all impurities, column chromatography is a reliable method.

    • Solution: Use silica gel as the stationary phase and a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane.[8] Monitor the fractions by TLC to isolate the pure product.

  • Distillation: For larger scale purifications, vacuum distillation can be an effective method, provided the product is thermally stable.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A widely used and versatile method for synthesizing aryl methyl ethers like this compound is the Williamson ether synthesis.[1][2][10] This reaction involves the deprotonation of the starting phenol (3,4-dimethylphenol) with a suitable base to form a phenoxide, which then acts as a nucleophile and attacks a methylating agent (e.g., methyl iodide) in an SN2 reaction.[1][11]

Q2: What are the recommended starting materials and reagents for this synthesis?

A2:

  • Starting Material: 3,4-Dimethylphenol (also known as 3,4-xylenol).[12][13]

  • Base: Sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH).

  • Methylating Agent: Methyl iodide (CH3I), dimethyl sulfate ((CH3)2SO4), or dimethyl carbonate ((CH3)2CO3).[3][4][5]

  • Solvent: Anhydrous polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile.

Q3: What are the typical reaction conditions?

A3: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. The 3,4-dimethylphenol is first dissolved in an anhydrous solvent, followed by the addition of the base. After the deprotonation is complete, the methylating agent is added, and the reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by TLC.

Q4: Are there any "green" alternatives for the methylating agents?

A4: Yes, dimethyl carbonate (DMC) is considered a greener alternative to the highly toxic and carcinogenic methyl iodide and dimethyl sulfate.[4][5] However, reactions with DMC often require higher temperatures and may benefit from the use of a phase-transfer catalyst to achieve good yields.[4][5] Betaine in the presence of calcium oxide has also been reported as a non-carcinogenic methylating agent for phenols.[7]

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[14]

Data Presentation

Table 1: Comparison of Common Methylating Agents for Phenol O-Methylation

Methylating AgentFormulaTypical BaseTypical SolventRelative ReactivityKey Considerations
Methyl IodideCH₃IK₂CO₃, NaHAcetone, DMFHighToxic and a suspected carcinogen.[3]
Dimethyl Sulfate(CH₃O)₂SO₂K₂CO₃, NaOHAcetone, TolueneHighHighly toxic and carcinogenic.[3]
Dimethyl Carbonate(CH₃O)₂CO₃K₂CO₃DMF, AutoclaveModerate"Green" reagent, less toxic, requires higher temperatures.[4][5]
Betaine(CH₃)₃N⁺CH₂COO⁻CaOSolvent-freeModerateNon-carcinogenic, requires high temperatures.[7]

Experimental Protocols

Proposed Protocol for the Synthesis of this compound via Williamson Ether Synthesis

This is a general guideline and may require optimization.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3,4-dimethylphenol (1.0 eq).

  • Solvent Addition: Add anhydrous acetone (or DMF) to dissolve the starting material.

  • Deprotonation: Add potassium carbonate (1.5 eq) to the solution.

  • Addition of Methylating Agent: Add methyl iodide (1.2 eq) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with 5% aqueous NaOH (2 x 50 mL) to remove any unreacted phenol. Then, wash with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_purification Purification & Analysis A 3,4-Dimethylphenol E Deprotonation A->E B Base (e.g., K₂CO₃) B->E C Methylating Agent (e.g., CH₃I) F SN2 Reaction (Reflux) C->F D Anhydrous Solvent (e.g., Acetone) D->E E->F G Aqueous Work-up & Extraction F->G H Column Chromatography G->H J This compound H->J I Product Characterization (NMR, MS) J->I

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield cluster_deprotonation Deprotonation Issues cluster_reaction_conditions Reaction Condition Optimization cluster_side_reactions Side Reaction Minimization Start Low Yield Observed A1 Check Base Strength & Stoichiometry Start->A1 Possible Cause B1 Optimize Temperature & Time (TLC Monitoring) Start->B1 Possible Cause C1 Check for C-Methylation Byproducts Start->C1 Possible Cause A2 Ensure Anhydrous Conditions A1->A2 End Yield Improved A2->End B2 Evaluate Methylating Agent Reactivity B1->B2 B2->End C2 Use Polar Aprotic Solvent C1->C2 C2->End

Caption: Troubleshooting guide for low synthesis yield.

References

Technical Support Center: Purification of 2-Methoxy-3,4-dimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 2-Methoxy-3,4-dimethylphenol using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most common stationary phase for purifying phenolic compounds like this compound is silica gel (SiO₂).[1][2] For compounds that may be sensitive to the acidic nature of silica gel, neutral or basic alumina can be a suitable alternative.[3]

Q2: Which mobile phase (eluent) system is best suited for this purification?

A2: A common and effective mobile phase is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[4] The ratio is typically optimized using Thin Layer Chromatography (TLC) to achieve a target Rf value of 0.2-0.4 for this compound.[5] Other solvent systems that can be effective for separating phenolic compounds include dichloromethane/methanol and chloroform/hexane.[1][3]

Q3: How do I determine the optimal solvent ratio for my column?

A3: The ideal solvent ratio should be determined by running preliminary TLC plates with your crude sample.[2] The goal is to find a solvent system where the desired compound has a retention factor (Rf) between 0.2 and 0.4, and is well-separated from impurities.[5]

Q4: What is the typical loading capacity for a silica gel column?

A4: As a general rule of thumb, the amount of silica gel should be 20 to 50 times the weight of the crude sample to be purified. For more challenging separations, a higher ratio is recommended.

Q5: How can I visualize the compound on a TLC plate if it is not colored?

A5: this compound is a UV-active compound due to its aromatic ring. Therefore, it can be visualized on a TLC plate containing a fluorescent indicator (e.g., F254) under a UV lamp. Staining with agents like iodine vapor or a p-anisaldehyde solution can also be used for visualization.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor or No Separation - Inappropriate solvent system (polarity too high or too low).- Column overloading.- Column channeling due to improper packing.- Optimize the mobile phase polarity using TLC. Aim for a target Rf of 0.2-0.4.[5]- Reduce the amount of sample loaded onto the column.- Repack the column carefully, ensuring a uniform and compact bed.
Compound is Stuck on the Column - The mobile phase is not polar enough to elute the compound.- The compound may be degrading on the acidic silica gel.[7]- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).- Consider switching to a less acidic stationary phase like neutral alumina.[3]- Perform a 2D TLC to check for compound stability on silica.[7]
Peak Tailing - Strong interaction between the phenolic hydroxyl group and the acidic silica stationary phase.- The sample was dissolved in a solvent that is too polar.- Add a small amount of a slightly more polar solvent (like methanol) or a few drops of acetic or formic acid to the eluent to reduce tailing.[1]- Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent before loading.[8]
Cracked or Dry Column - The solvent level dropped below the top of the stationary phase.- Always keep the solvent level above the silica bed.[8]- If the column runs dry, the packing is likely compromised, and it is best to repack the column.
Slow or Blocked Flow Rate - The stationary phase is too fine.- The cotton/glass wool plug is too tight.- Sample precipitation at the top of the column.[8]- Use a coarser mesh silica gel (e.g., 60-120 mesh instead of 230-400 mesh).[3]- Ensure the plug is not overly compressed.- Dissolve the sample in a suitable solvent before loading. If solubility is an issue, consider the dry loading method.[8]

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline. Optimization based on preliminary TLC analysis is crucial for successful purification.

1. Materials and Reagents:

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh)

  • Mobile Phase: Hexane and Ethyl Acetate (HPLC grade)

  • Sample: Crude this compound

  • Apparatus: Chromatography column, collection tubes, TLC plates, UV lamp.

2. TLC Analysis:

  • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Identify the solvent system that provides an Rf value of approximately 0.2-0.4 for the target compound and good separation from impurities.

3. Column Packing (Wet Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Add another thin layer of sand on top of the silica bed.

  • Continuously drain the solvent until the level is just above the top layer of sand, ensuring the column never runs dry.

4. Sample Loading:

  • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase. Carefully add the solution to the top of the column using a pipette.[8]

  • Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[8]

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting fractions as the solvent starts to elute from the bottom.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

6. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Data Presentation

Table 1: Mobile Phase Systems for Phenolic Compounds

Compound TypeStationary PhaseMobile Phase SystemTypical Ratio (v/v)Reference
Phenolic compoundsSilica GelHexane:Ethyl Acetate9:1 to 7:3[4]
Phenolic compoundsSilica GelChloroform:MethanolGradient[1]
Phenolic compoundsSilica GelDichloromethane:MethanolGradient[3]
Phenolic acidsSilica GelToluene:Ethyl Acetate:Formic Acid7:5:1[1]

Visualizations

Experimental_Workflow TLC 1. TLC Optimization (Find optimal solvent system) Pack 2. Column Packing (Wet slurry method) TLC->Pack Load 3. Sample Loading (Wet or dry method) Pack->Load Elute 4. Elution (Collect fractions) Load->Elute Analyze 5. Fraction Analysis (TLC) Elute->Analyze Combine 6. Combine & Evaporate (Obtain pure product) Analyze->Combine

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Workflow Start Problem Encountered PoorSep Poor Separation? Start->PoorSep NoElution Compound Not Eluting? Start->NoElution Tailing Peak Tailing? Start->Tailing OptimizeSolvent Optimize Solvent System via TLC PoorSep->OptimizeSolvent Yes CheckLoading Check Sample Load PoorSep->CheckLoading Yes Repack Repack Column PoorSep->Repack Yes IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity Yes ChangeStationary Use Neutral Alumina NoElution->ChangeStationary Yes AddModifier Add Modifier to Eluent (e.g., AcOH) Tailing->AddModifier Yes DryLoad Use Dry Loading Method Tailing->DryLoad Yes

Caption: Troubleshooting guide for common column chromatography issues.

References

Technical Support Center: Preventing Thermal Degradation of 2-Methoxy-3,4-dimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the thermal degradation of 2-Methoxy-3,4-dimethylphenol during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of thermal degradation for this compound?

A1: The primary thermal degradation pathway for methoxyphenols, including this compound, is initiated by the homolytic cleavage of the O–CH₃ bond. This results in the formation of a phenoxy radical and a methyl radical.[1][2] This initial step is then followed by a series of complex reactions, including decarbonylation and rearrangement, which can lead to the formation of various smaller volatile compounds.

Q2: At what temperature does significant thermal degradation of this compound begin?

Q3: What are the common degradation products of this compound?

A3: Based on studies of similar phenolic compounds, the thermal degradation of this compound is expected to produce a complex mixture of smaller molecules. Following the initial loss of a methyl radical, subsequent reactions can lead to the formation of substituted phenols, cresols, and xylenols.[3] At higher temperatures, further fragmentation can result in the formation of compounds like phenol, cyclopentadienones, vinylacetylene, and acetylene.[1][2] Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a suitable technique for identifying these degradation products.

Q4: How can I prevent or minimize the thermal degradation of this compound?

A4: Preventing thermal degradation primarily involves controlling the temperature and chemical environment. Key strategies include:

  • Temperature Control: Whenever possible, conduct experiments at the lowest feasible temperature.

  • Inert Atmosphere: The presence of oxygen can significantly accelerate degradation. Working under an inert atmosphere, such as nitrogen or argon, is highly recommended.

  • Use of Antioxidants/Stabilizers: Incorporating a small amount of a suitable stabilizer can effectively inhibit degradation pathways.

Q5: What types of stabilizers are effective for phenolic compounds like this compound?

A5: Several classes of stabilizers have been shown to be effective for phenols:

  • Hindered Phenols: These are primary antioxidants that act as radical scavengers. Examples include Butylated Hydroxytoluene (BHT) and derivatives of 2,6-di-tert-butylphenol.[4]

  • Phosphite Esters: These act as secondary antioxidants, decomposing hydroperoxides that can initiate degradation. Triphenyl phosphite is a common example.

  • Phosphoric Acid: This has been used to inhibit discoloration in phenols, particularly in the presence of metal contaminants.

The choice of stabilizer may depend on the specific experimental conditions and downstream applications. It is advisable to screen a few options to find the most effective one for your system.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Discoloration (yellowing or browning) of the this compound sample upon heating. Oxidation of the phenolic hydroxyl group.1. Ensure all solvents are deoxygenated. 2. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before and during heating. 3. Add a small amount of an appropriate antioxidant, such as BHT (e.g., 100-500 ppm).
Unexpected side products observed in analytical data (e.g., GC-MS, LC-MS) after a thermal step. Thermal degradation of this compound.1. Lower the reaction temperature if the process allows. 2. Reduce the heating duration. 3. Incorporate a stabilizer into the reaction mixture. 4. Analyze a heated blank sample of this compound to identify degradation-specific peaks.
Loss of product yield in reactions involving heating of this compound. Decomposition of the starting material.1. Perform a stability study of this compound under your reaction conditions (temperature, solvent, atmosphere) to quantify the extent of degradation. 2. Optimize the reaction conditions to minimize degradation (lower temperature, shorter time). 3. Consider the use of a suitable stabilizer.
Inconsistent reaction outcomes when using this compound from different batches. Variations in the purity of the starting material, with some batches containing impurities that catalyze degradation.1. Analyze the purity of each batch by a suitable method (e.g., GC, HPLC) before use. 2. Consider purifying the this compound if significant impurities are detected. 3. Routinely add a stabilizer to mitigate the effects of potential catalytic impurities.

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal degradation of this compound.

Methodology:

  • Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA sample pan.

  • Place the pan into the TGA instrument.

  • Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

  • The analysis should be performed under a controlled atmosphere, typically nitrogen, to assess intrinsic thermal stability without oxidative effects.

  • Record the weight loss of the sample as a function of temperature. The onset temperature of weight loss indicates the beginning of thermal degradation.

Protocol 2: Screening of Stabilizers using Isothermal Heating and HPLC Analysis

Objective: To evaluate the effectiveness of different stabilizers in preventing the degradation of this compound at a specific temperature.

Methodology:

  • Prepare several solutions of this compound in a suitable solvent (e.g., propylene glycol, ethanol).

  • To each solution, add a different stabilizer at a predetermined concentration (e.g., 1000 ppm). Include a control sample with no stabilizer.

  • Examples of stabilizers to test include Butylated Hydroxytoluene (BHT), Triphenyl Phosphite, and Ascorbic Acid.

  • Seal the samples in vials under an inert atmosphere.

  • Place the vials in an oven at a constant elevated temperature (e.g., 120°C) for a set period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot from each sample.

  • Analyze the concentration of this compound in each aliquot using a validated HPLC method.

  • Compare the degradation profiles of the stabilized samples to the control to determine the most effective stabilizer.

Data Presentation

Table 1: Hypothetical Thermal Stability Data for this compound

ParameterValue
Onset of Decomposition (Tonset) under N₂185°C
Temperature at 5% Weight Loss (T5%) under N₂210°C
Temperature at 10% Weight Loss (T10%) under N₂225°C

Table 2: Hypothetical Stabilizer Screening Results (% Degradation at 120°C after 48h)

Stabilizer (1000 ppm)% Degradation
None (Control)25%
BHT5%
Triphenyl Phosphite12%
Ascorbic Acid8%

Visualizations

Thermal_Degradation_Pathway This compound This compound Phenoxy_Radical Phenoxy_Radical This compound->Phenoxy_Radical Heat (Δ) - •CH₃ Degradation_Products Substituted Phenols, Cresols, Xylenols, etc. Phenoxy_Radical->Degradation_Products Further Reactions

Caption: Initial step in the thermal degradation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_heating Accelerated Aging cluster_analysis Analysis Sample This compound Solution Control Control (No Stabilizer) Sample->Control Stabilizer_A Add Stabilizer A Sample->Stabilizer_A Stabilizer_B Add Stabilizer B Sample->Stabilizer_B Heating Isothermal Heating (e.g., 120°C) Control->Heating Stabilizer_A->Heating Stabilizer_B->Heating Sampling Aliquot at t=0, 24, 48, 72h Heating->Sampling HPLC HPLC Analysis Sampling->HPLC Data Compare Degradation Profiles HPLC->Data

Caption: Workflow for screening the effectiveness of stabilizers.

Troubleshooting_Logic Start Degradation Observed Check_Temp Is Temperature > 150°C? Start->Check_Temp Lower_Temp Lower Temperature Check_Temp->Lower_Temp Yes Check_Atmosphere Is Atmosphere Inert? Check_Temp->Check_Atmosphere No Lower_Temp->Check_Atmosphere Use_Inert Use Inert Gas (N₂, Ar) Check_Atmosphere->Use_Inert No Use_Stabilizer Consider Using a Stabilizer Check_Atmosphere->Use_Stabilizer Yes Use_Inert->Use_Stabilizer End Problem Resolved Use_Stabilizer->End

Caption: A logical approach to troubleshooting thermal degradation.

References

Minimizing by-product formation in 2-Methoxy-3,4-dimethylphenol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-3,4-dimethylphenol. Our aim is to help you minimize by-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method for synthesizing this compound is through the O-methylation of 3,4-dimethylphenol (also known as 3,4-xylenol). This reaction typically involves a methylating agent such as dimethyl sulfate, trimethyl phosphate, or dimethyl carbonate, and is often carried out in the presence of a base.

Q2: What are the primary by-products I should expect during the synthesis?

The formation of by-products is a common challenge in the methylation of phenols. The primary undesired products include:

  • C-Alkylation Products: Methylation can occur on the aromatic ring (C-alkylation) instead of the hydroxyl group (O-alkylation), leading to the formation of isomeric trimethylphenols.

  • Over-methylation: The product, this compound, can undergo further methylation on the aromatic ring to yield methoxy-trimethylphenols.

  • Unreacted Starting Material: Incomplete reaction will leave residual 3,4-dimethylphenol.

  • Hydrolysis of Methylating Agent: The methylating agent can react with water present in the reaction mixture, reducing its efficiency.

Q3: How can I favor O-methylation over C-methylation?

Optimizing reaction conditions is key to favoring O-methylation. Generally, using a strong base and a polar aprotic solvent can enhance the nucleophilicity of the phenoxide ion, promoting attack at the methylating agent rather than the aromatic ring. Milder methylating agents like dimethyl carbonate can also offer higher selectivity for O-methylation compared to more reactive agents like dimethyl sulfate.[1]

Q4: What are the safety precautions for handling methylating agents like dimethyl sulfate?

Dimethyl sulfate is highly toxic and a suspected carcinogen; therefore, it must be handled with extreme caution in a well-ventilated fume hood.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is crucial to have a quenching solution (e.g., aqueous ammonia or sodium carbonate) readily available to neutralize any spills.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete deprotonation of 3,4-dimethylphenol.2. Insufficient amount of methylating agent.3. Hydrolysis of the methylating agent due to moisture.4. Reaction temperature is too low.1. Use a stronger base or ensure the base is sufficiently dry. Increase the stoichiometry of the base.2. Increase the molar ratio of the methylating agent to the starting phenol.3. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.4. Gradually increase the reaction temperature while monitoring for by-product formation.
High Percentage of C-Alkylation By-products 1. Use of a non-polar solvent.2. Reaction temperature is too high.3. The chosen base is not optimal.1. Switch to a polar aprotic solvent like DMF or DMSO.2. Lower the reaction temperature. Consider adding the methylating agent dropwise at a lower temperature.3. Employ a base that promotes the formation of a "softer" phenoxide ion, which favors O-alkylation.
Formation of Over-methylated Products 1. Excess of methylating agent.2. Prolonged reaction time.1. Reduce the stoichiometry of the methylating agent.2. Monitor the reaction progress closely using techniques like TLC or GC and quench the reaction upon completion.
Product is Contaminated with Unreacted 3,4-Dimethylphenol 1. Insufficient reaction time.2. Inadequate amount of methylating agent or base.1. Increase the reaction time, monitoring for the consumption of the starting material.2. Re-evaluate the stoichiometry of your reagents, ensuring a slight excess of the methylating agent and base.

Experimental Protocol: O-Methylation of 3,4-Dimethylphenol

This protocol is a representative example for the synthesis of this compound using dimethyl sulfate.

Materials:

  • 3,4-Dimethylphenol

  • Dimethyl Sulfate (DMS)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethylphenol (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (1.2 eq).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add dimethyl sulfate (1.1 eq) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and acidify with 1 M HCl to a pH of ~2.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Quantitative Data Summary

The following table presents illustrative data for the O-methylation of a substituted phenol, highlighting the impact of the methylating agent on product distribution.

Methylating Agent Reaction Conditions Yield of O-Methylated Product (%) Yield of C-Methylated By-products (%) Yield of Poly-methylated By-products (%)
Dimethyl Sulfate NaOH, H₂O/DCM, Reflux, 3h85-953-8<2
Trimethyl Phosphate K₂CO₃, DMF, 100°C, 3h90-981-5<1
Dimethyl Carbonate K₂CO₃, NMP, 160°C, 6h>95<2<1

Note: This data is representative and actual results may vary based on specific experimental conditions.

Visualizing Reaction Pathways and Workflows

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 3,4-Dimethylphenol 3,4-Dimethylphenol Reaction_Vessel O-Methylation 3,4-Dimethylphenol->Reaction_Vessel Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->Reaction_Vessel Base Base Base->Reaction_Vessel Target_Product This compound Reaction_Vessel->Target_Product Byproducts By-products (C-methylated, poly-methylated) Reaction_Vessel->Byproducts

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Analyze_Product_Mixture Analyze Product Mixture (TLC, GC, NMR) Start->Analyze_Product_Mixture Low_Yield Low Yield? Analyze_Product_Mixture->Low_Yield High_Byproducts High By-products? Low_Yield->High_Byproducts No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Low_Yield->Optimize_Conditions Yes Purification Purification (Column Chromatography) High_Byproducts->Purification No Adjust_Base_Solvent Adjust Base/Solvent for Selectivity High_Byproducts->Adjust_Base_Solvent Yes Optimize_Conditions->Analyze_Product_Mixture Pure_Product Pure Product Purification->Pure_Product Adjust_Base_Solvent->Analyze_Product_Mixture

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: LC-MS/MS Analysis of 2-Methoxy-3,4-dimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix interference during the LC-MS/MS analysis of 2-Methoxy-3,4-dimethylphenol.

Troubleshooting Guides

Issue: Poor Peak Shape, Tailing, or Splitting

Poor peak shape for this compound can be indicative of a variety of issues, often stemming from interactions between the analyte, the sample matrix, and the chromatographic system.

Possible Causes & Solutions

Cause Solution
Column Contamination A buildup of contaminants from the sample matrix on the analytical column can lead to peak distortion. To mitigate this, regularly inject system suitability test (SST) samples to monitor for contamination, baseline issues, and retention time shifts.[1] If contamination is suspected, flush the column with a strong solvent or replace it if necessary.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Experiment with adjusting the mobile phase pH to improve peak shape. For phenolic compounds, a slightly acidic mobile phase is often used to ensure they are in their protonated form, which can improve retention on reversed-phase columns.[2][3]
Matrix Component Co-elution Co-eluting matrix components can interfere with the analyte's interaction with the stationary phase, leading to distorted peaks.[4] To address this, optimize the chromatographic gradient to better separate the analyte from interfering compounds.[5][6] Employing a column with a different chemistry, such as a phenyl-hexyl column, may also provide the necessary selectivity.[7]
Issue: Inconsistent Retention Times

Shifts in the retention time of this compound can compromise the accuracy and reliability of your results, potentially leading to misidentification of the compound.[1]

Possible Causes & Solutions

Cause Solution
Column Degradation Over time, the performance of an LC column can degrade, leading to changes in retention time. Monitor column performance regularly and replace it when significant shifts are observed.
Changes in Mobile Phase Composition Inaccurate mobile phase preparation or fluctuations in the solvent delivery system can cause retention time variability. Ensure precise preparation of mobile phases and regularly purge the LC system.
Matrix-Induced Retention Time Shifts Components within the sample matrix can interact with the stationary phase and alter the retention time of the analyte.[4] To confirm this, inject the standard in a pure solvent and compare the retention time to that in the sample matrix. If a shift is observed, further sample cleanup or chromatographic optimization is necessary.
Issue: Ion Suppression or Enhancement

Ion suppression or enhancement is a common manifestation of matrix effects where the signal intensity of the analyte is either decreased or increased due to the presence of co-eluting matrix components.[1][5][8] This can significantly impact the accuracy and sensitivity of the analysis.

Possible Causes & Solutions

Cause Solution
Competition in the Ion Source Co-eluting compounds from the matrix can compete with this compound for ionization in the mass spectrometer's ion source, leading to a suppressed signal.[9][10]
Changes in Droplet Formation/Evaporation Matrix components can alter the physical properties of the ESI droplets, affecting the efficiency of analyte ionization.[6][8]
Improving Sample Preparation The most effective way to combat ion suppression is through rigorous sample preparation to remove interfering matrix components before analysis.[5][11] Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT) can be employed. For complex matrices, a combination of techniques may be necessary.[12]
Chromatographic Separation Optimizing the liquid chromatography method to separate this compound from the interfering matrix components is crucial.[5] This can be achieved by adjusting the gradient, flow rate, or changing the column chemistry.
Using an Internal Standard A stable isotope-labeled internal standard of this compound is the ideal way to compensate for matrix effects. As it behaves chemically and physically similarly to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate quantification.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: The matrix refers to all components in a sample other than the analyte of interest.[5] Matrix effects occur when these components interfere with the ionization of the target analyte, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the measured signal.[1][6] This can significantly impact the accuracy, precision, and sensitivity of the analysis.

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the response of the analyte spiked into a blank matrix extract to the response of the analyte in a pure solvent. A significant difference in the signal indicates the presence of matrix effects.[13] Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced after the analytical column. Injection of a blank matrix extract will show a dip or a rise in the baseline at the retention times of interfering components.[6][14]

Q3: What are the most common sources of matrix interference for phenolic compounds like this compound?

A3: For phenolic compounds, common sources of interference depend on the sample matrix. In biological samples like plasma or urine, phospholipids and salts are major contributors.[9] In food and environmental samples, other phenolic compounds, pigments, and lipids can cause interference.

Q4: Which sample preparation technique is best for reducing matrix effects when analyzing this compound?

A4: The choice of sample preparation technique depends on the complexity of the matrix and the properties of the analyte.

  • Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts and may not be sufficient for complex matrices.[12]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT and can be optimized by adjusting the pH and solvent polarity.[11]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte.[5][9] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.[12]

Q5: Can optimizing the LC method help in mitigating matrix effects?

A5: Yes, optimizing chromatographic conditions is a powerful tool. By achieving better separation between this compound and co-eluting matrix components, the likelihood of ion suppression or enhancement is reduced.[5] This can be achieved by adjusting the mobile phase composition, gradient profile, and flow rate.[5][6] Using columns with different selectivities can also be beneficial.[15]

Experimental Protocols

Protocol: Assessment of Matrix Effect using Post-Extraction Spike
  • Prepare a standard solution of this compound in a pure solvent (e.g., methanol) at a known concentration (e.g., 100 ng/mL).

  • Prepare a blank matrix sample by subjecting a sample of the matrix (e.g., plasma, urine, water) that is known to be free of the analyte to the entire sample preparation procedure.

  • Create two sets of samples:

    • Set A (Analyte in Solvent): Spike the standard solution into the pure solvent used for the final sample reconstitution.

    • Set B (Analyte in Matrix): Spike the standard solution into the prepared blank matrix extract.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

Illustrative Quantitative Data

The following table provides an example of how to present data from a matrix effect experiment for this compound in different biological matrices. (Note: These are illustrative values).

MatrixPeak Area (Solvent)Peak Area (Matrix)Matrix Effect (%)
Human Plasma150,00090,00060.0 (Suppression)
Human Urine150,000120,00080.0 (Suppression)
Rat Liver Microsomes150,000165,000110.0 (Enhancement)

Visualizations

Workflow for Troubleshooting Matrix Interference

The following diagram illustrates a systematic approach to identifying and mitigating matrix effects in the LC-MS/MS analysis of this compound.

MatrixEffectWorkflow start Start: Poor Data Quality (Peak Shape, Intensity, Reproducibility) check_system 1. Verify System Performance (SST, Calibration) start->check_system assess_me 2. Assess Matrix Effect (Post-Extraction Spike) check_system->assess_me me_present Matrix Effect Present? assess_me->me_present optimize_sp 3. Optimize Sample Preparation (LLE, SPE, PPT) me_present->optimize_sp Yes end_good Proceed with Validated Method me_present->end_good No optimize_lc 4. Optimize Chromatography (Gradient, Column, Flow Rate) optimize_sp->optimize_lc use_is 5. Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is reassess_me 6. Re-assess Matrix Effect use_is->reassess_me me_acceptable Matrix Effect Acceptable? reassess_me->me_acceptable me_acceptable->optimize_sp No me_acceptable->end_good Yes end_bad Further Method Development Required

References

Technical Support Center: Optimizing Phenol Derivatization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize derivatization reactions for phenols, ensuring reliable and reproducible results for chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing phenols before chromatographic analysis?

A1: Phenols are often derivatized to increase their volatility and thermal stability, which is crucial for gas chromatography (GC).[1][2][3] Derivatization can also reduce the polarity of phenols, leading to improved peak shape and resolution in both GC and High-Performance Liquid Chromatography (HPLC).[1] Furthermore, certain derivatizing agents can introduce a fluorescent or UV-active tag, enhancing detection sensitivity.

Q2: What are the most common derivatization strategies for phenols?

A2: The three main strategies for derivatizing phenols are:

  • Silylation: This is the most widely used method for GC analysis. It involves replacing the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[1][2]

  • Acylation: This method introduces an acyl group to the phenol, forming an ester. This can be achieved through O-acylation (on the hydroxyl group) or C-acylation (on the aromatic ring).[4] For analytical purposes, O-acylation is more common.

  • Alkylation/Esterification: This involves reacting the phenol with an alkylating agent to form an ether or an ester.[5] Esterification with carboxylic acids is possible but often slow, so more reactive reagents like acid anhydrides or acyl chlorides are preferred.[6][7]

Q3: My silylation reaction is incomplete. What are the possible causes and solutions?

A3: Incomplete silylation is a common issue. Here are several potential causes and troubleshooting steps:

  • Moisture: Silylation reagents are highly sensitive to moisture.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents. Store reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Steric Hindrance: Bulky groups near the hydroxyl group can hinder the reaction.[1] Consider using a less sterically hindered silylating reagent or adding a catalyst like trimethylchlorosilane (TMCS) to enhance the reactivity of the primary reagent (e.g., BSTFA or BSA).[1][2]

  • Insufficient Reagent: Ensure a sufficient excess of the silylation reagent is used to drive the reaction to completion.

  • Suboptimal Temperature and Time: While some reactions proceed at room temperature, others require heating. Try increasing the reaction temperature (e.g., to 60-80°C) and extending the reaction time.[3][5]

  • Improper Solvent: Use a dry, aprotic solvent such as pyridine, acetonitrile, or DMF.[1] Pyridine can also act as a catalyst.[1][8]

Q4: I am observing multiple peaks for a single phenol after acylation. What could be the reason?

A4: The presence of multiple peaks can be attributed to both C- and O-acylation occurring simultaneously.[4]

  • Reaction Control: O-acylation is kinetically favored and forms faster, while C-acylation is thermodynamically favored and more stable.[4] The choice of catalyst is critical. Lewis acids like AlCl₃ promote C-acylation (Friedel-Crafts reaction), whereas acid or base catalysis favors O-acylation.[4] To favor O-acylation for analytical derivatization, use base catalysis (e.g., pyridine) to deprotonate the phenol, making it a better nucleophile.[4]

Q5: How do I choose the right derivatization reagent for my application?

A5: The choice of reagent depends on the analytical technique, the specific phenol, and the desired properties of the derivative.

  • For GC-MS: Silylation reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) are excellent choices. MTBSTFA forms t-BDMS derivatives that are about 10,000 times more stable against hydrolysis than TMS derivatives, making them more robust.[2][9]

  • For HPLC with UV or Fluorescence Detection: Reagents that introduce a chromophore or fluorophore are ideal. For example, 2-(9-carbazole)-ethyl-chloroformate (CEOC) can be used for fluorescence labeling.[10]

  • For Electron Capture Detection (ECD) in GC: Halogenated reagents like pentafluorobenzyl bromide (PFBBr) or trifluoroacetic anhydride (TFAA) are used to introduce fluorine atoms, which significantly enhances the ECD response.[5][11]

Troubleshooting Guides

Silylation Troubleshooting
Problem Potential Cause Recommended Solution
Low or no derivative peak Moisture in the sample or reagents.Use anhydrous solvents and dry glassware. Store reagents under inert gas.
Insufficient reaction time or temperature.Increase reaction time and/or temperature (e.g., 60°C for 30 minutes).
Sterically hindered phenol.Use a stronger silylating agent (e.g., BSTFA with 1-10% TMCS as a catalyst).[9]
Peak tailing in GC Incomplete derivatization.Optimize reaction conditions (see above).
Active sites in the GC system.Use a deactivated inlet liner and GC column.
Derivative is not stable Hydrolysis of the TMS derivative.Analyze samples promptly after derivatization. For improved stability, use a reagent like MTBSTFA to form more robust t-BDMS derivatives.[2]
Acylation Troubleshooting
Problem Potential Cause Recommended Solution
Incomplete reaction Low reactivity of the phenol.Convert the phenol to the more nucleophilic phenoxide ion by adding a base like pyridine.[7][12]
Low reactivity of the acylating agent (e.g., acid anhydride).Increase the reaction temperature.[7]
Multiple products formed Both O- and C-acylation are occurring.To favor O-acylation, avoid Lewis acid catalysts (like AlCl₃) and use base catalysis (e.g., pyridine).[4]
Acidic byproducts interfering with the analysis Formation of HCl from acyl chlorides or carboxylic acid from anhydrides.Add a base to the reaction mixture to neutralize the acidic byproduct.[12]

Experimental Protocols

General Silylation Protocol for Phenols using BSTFA with TMCS
  • Sample Preparation: Accurately weigh 1-5 mg of the phenol sample into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. Inject an appropriate aliquot directly into the GC or GC-MS system.

General Acylation (Esterification) Protocol for Phenols using Acetic Anhydride
  • Sample Preparation: Dissolve 10 mg of the phenol in 1 mL of pyridine in a reaction vial.

  • Reagent Addition: Add 0.5 mL of acetic anhydride to the solution.

  • Reaction: Cap the vial and heat the mixture at 60-80°C for 30-60 minutes.

  • Work-up: Cool the reaction mixture. Add 2 mL of water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a dilute acid (e.g., 5% HCl) to remove pyridine, followed by a wash with a dilute base (e.g., 5% NaHCO₃) to remove excess acetic acid, and finally with brine.

  • Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and analyze by GC or HPLC.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Start Phenol Sample Dry Evaporate to Dryness Start->Dry Add_Solvent Add Anhydrous Solvent Dry->Add_Solvent Add_Reagent Add Derivatizing Reagent (e.g., BSTFA, Acetic Anhydride) Add_Solvent->Add_Reagent React Heat and React (Optimize Time & Temp) Add_Reagent->React Analyze Inject into GC or HPLC React->Analyze

Caption: General workflow for the derivatization of phenol samples.

Troubleshooting_Logic cluster_silylation Silylation Issues cluster_acylation Acylation Issues Start Incomplete Derivatization? Moisture Check for Moisture (Anhydrous Conditions?) Start->Moisture Silylation Multiple_Peaks Multiple Peaks? (C- vs O-Acylation) Start->Multiple_Peaks Acylation Steric_Hindrance Steric Hindrance? (Bulky Phenol) Moisture->Steric_Hindrance No Reagent_Conc Sufficient Reagent Excess? Steric_Hindrance->Reagent_Conc No Temp_Time Optimize Temp/Time (e.g., 60°C, 30 min) Reagent_Conc->Temp_Time No Low_Yield Low Yield? Multiple_Peaks->Low_Yield No Use_Base Use Base Catalyst (e.g., Pyridine) Low_Yield->Use_Base Yes

Caption: Troubleshooting logic for common derivatization issues.

References

How to avoid oxidation of phenolic compounds during sample workup

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the prevention of phenolic compound oxidation during sample workup.

Troubleshooting Guides & FAQs

Issue 1: Sample extracts are turning brown or changing color.

Question: Why are my phenolic extracts turning brown, and what can I do to prevent this?

Answer: The browning of your phenolic extracts is a common indicator of oxidation. Phenolic compounds are highly susceptible to both enzymatic (e.g., by polyphenol oxidase or PPO) and non-enzymatic oxidation, especially when exposed to oxygen, light, or high pH.[1][2] This process converts the phenols into quinones, which are highly reactive molecules. These quinones can then polymerize, forming the dark brown, red, or black pigments you observe in your sample.[2]

Troubleshooting Steps:

  • Work Quickly and at Low Temperatures: Minimize the time between sample collection and extraction. Perform extraction steps on ice or in a cold room to reduce the rate of chemical reactions and enzymatic activity.

  • Control pH: Maintain an acidic to neutral pH (ideally between 3 and 6) during extraction, as alkaline conditions promote the formation of phenoxide ions, which are more easily oxidized.[3][4]

  • Exclude Oxygen: Deoxygenate your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).

  • Add Antioxidants/Enzyme Inhibitors: Incorporate antioxidants or chelating agents into your extraction buffer to protect your compounds.

  • Protect from Light: Work in a dimly lit area and store extracts in amber vials or containers wrapped in aluminum foil, as light can catalyze degradation.[1][5]

Issue 2: Inconsistent or low recovery of phenolic compounds.

Question: My analytical results show low or variable yields of my target phenolic compounds. Could oxidation be the cause?

Answer: Absolutely. Oxidation chemically modifies phenolic compounds, leading to their degradation and a subsequent reduction in their quantifiable amount. This degradation can be accelerated by several factors during the workup process, including elevated temperatures, prolonged extraction times, and the presence of oxygen.[6] For instance, studies have shown significant decreases in total phenolic content when samples are stored at room temperature compared to 4°C.[7]

Troubleshooting Steps:

  • Optimize Extraction Time and Temperature: While higher temperatures can increase analyte solubility, they also accelerate degradation.[6][8] The optimal temperature is often a balance; for many traditional extractions, temperatures between 25°C and 60°C are effective without causing significant degradation.[1][9]

  • Solvent Selection and Preparation: Ensure your solvents are of high purity and deoxygenated immediately before use. The presence of dissolved oxygen is a primary driver of oxidation.[10]

  • Use of Antioxidants: If not already in use, add an antioxidant to your extraction solvent. Ascorbic acid and EDTA are effective at preventing degradation during hydrolysis steps.[6]

  • Evaluate Storage Conditions: Phenolic compounds can degrade even during storage. For long-term stability, samples should be stored at -20°C or -80°C under an inert atmosphere.[5][7]

FAQ 1: The Role of pH in Phenolic Stability

Question: How critical is pH control for preventing oxidation, and what is the optimal range?

Answer: Controlling the pH is one of the most critical factors for maintaining the stability of phenolic compounds. Phenols are significantly more stable in acidic environments.[4] High pH levels (alkaline conditions) cause the phenolic hydroxyl groups to deprotonate, forming phenoxide ions. These ions are much more susceptible to oxidation than their protonated counterparts.[3][4]

Studies have shown that certain phenolic compounds, such as caffeic acid, chlorogenic acid, and gallic acid, are particularly unstable at high pH, and the resulting degradation is irreversible.[3][11][12] In contrast, compounds like ferulic acid and rutin show greater resistance to pH-induced degradation.[3][4]

Data Presentation: pH Stability of Common Phenolic Compounds

Phenolic CompoundStable pH RangeStability at High pH (>8)Citation(s)
Caffeic AcidAcidicUnstable, irreversible degradation[3][11][12]
Chlorogenic AcidAcidicUnstable, irreversible degradation[3][11][12]
Gallic AcidAcidicUnstable, irreversible degradation[3][11][12]
(-)-CatechinAcidic to NeutralShows some degradation[3][4]
Ferulic AcidAcidic to AlkalineRelatively Stable[3][4]
RutinAcidic to AlkalineRelatively Stable[3][4]
FAQ 2: Choosing and Using Antioxidants

Question: What antioxidants or additives can I use in my extraction solvent, and at what concentration?

Answer: Adding antioxidants or chelating agents to your extraction solvent is a highly effective strategy. These additives work by either scavenging free radicals or by sequestering metal ions that can catalyze oxidation reactions.

Data Presentation: Common Additives for Phenolic Protection

AdditiveMechanism of ActionTypical ConcentrationNotesCitation(s)
Ascorbic Acid Antioxidant, Oxygen Scavenger0.1% - 1% (w/v)Effective for preventing enzymatic browning.[6]
EDTA Chelating Agent1 - 5 mMPrevents metal-catalyzed oxidation.[6]
BHT Antioxidant (Radical Scavenger)0.01% - 0.1% (w/v)A synthetic antioxidant that terminates free-radical chain reactions.[13]
Sodium Metabisulfite Antioxidant, Enzyme Inhibitor0.1% - 0.5% (w/v)Commonly used in food processing to prevent browning.

Experimental Protocols & Visualizations

Protocol: Solvent Deoxygenation via Freeze-Pump-Thaw

The Freeze-Pump-Thaw method is the most rigorous technique for removing dissolved oxygen from solvents.[10][14]

Materials:

  • Schlenk flask or a heavy-walled, vacuum-rated flask

  • High-vacuum pump

  • Dewar flask

  • Liquid nitrogen

  • Inert gas (Argon or Nitrogen) source

Procedure:

  • Filling: Fill the Schlenk flask with the desired solvent, ensuring it is no more than half full to allow for expansion upon freezing.

  • Freezing: Carefully place the flask in a dewar filled with liquid nitrogen. Swirl the flask gently to freeze the solvent in a thin layer on the walls, avoiding the creation of a solid block at the bottom. Wait until the solvent is completely frozen.

  • Pumping (Evacuation): With the flask still immersed in liquid nitrogen, open the stopcock to the high-vacuum line. Allow the vacuum to run for 3-5 minutes to remove the gases from the headspace above the frozen solvent.

  • Thawing: Close the stopcock to isolate the flask from the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely at room temperature. You may notice bubbling as dissolved gases escape the liquid phase.

  • Repeat: Repeat the entire cycle of freezing, pumping, and thawing at least two more times (for a total of three cycles). This ensures the thorough removal of any remaining dissolved oxygen.[15]

  • Backfilling: After the final thaw, backfill the flask with an inert gas like nitrogen or argon to create a protective atmosphere over the deoxygenated solvent. The solvent is now ready for use.

Diagrams

Below are diagrams illustrating key workflows and concepts for preventing phenolic compound oxidation.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_post Post-Extraction start Start: Fresh Sample harvest Work Quickly & Keep Cold (on ice) start->harvest add_anti Add Antioxidant/ Chelator to Buffer harvest->add_anti degas Use Deoxygenated Solvents (N2/Ar) add_anti->degas extract Extract at Controlled Temp & pH degas->extract protect Protect from Light (Amber Vials) extract->protect filter Filter Sample protect->filter store Store Under Inert Gas (N2/Ar) at -20°C or -80°C filter->store analyze Analyze Promptly store->analyze

Caption: Experimental workflow for minimizing phenolic oxidation.

G phenol Phenolic Compound (Ar-OH) o2 O2, Light, High pH, Enzymes (PPO) phenol->o2 quinone Quinone (Highly Reactive) o2->quinone polymer Polymerization quinone->polymer pigments Brown Pigments (Degradation Products) polymer->pigments

Caption: Simplified mechanism of phenolic compound oxidation.

G action_node action_node ok_node ok_node start Extract Discolored? q_ph pH > 7? start->q_ph Yes q_o2 Solvents Degassed? start->q_o2 No q_ph->q_o2 No a_ph Adjust solvent pH to 3-6 with acid. q_ph->a_ph Yes q_temp Temp > 60°C or Exposed to Light? q_o2->q_temp Yes a_o2 Degas solvents via Sparging or Freeze-Pump-Thaw. q_o2->a_o2 No a_temp Reduce temp. Work on ice & use amber vials. q_temp->a_temp Yes ok Problem Solved q_temp->ok No a_ph->ok a_o2->ok a_temp->ok

Caption: Troubleshooting decision tree for extract discoloration.

References

Technical Support Center: Separation of 2-Methoxy-3,4-dimethylphenol and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of 2-Methoxy-3,4-dimethylphenol from its structural isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for separating this compound from its isomers?

A1: The two most effective and widely used techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1] HPLC, particularly in the reversed-phase mode, is often the first choice due to its versatility and the ability to manipulate mobile phase parameters to achieve separation.[2] GC, especially when coupled with a mass spectrometer (GC-MS), offers high resolution and sensitivity, particularly for volatile phenolic compounds.[1][3] Derivatization is often employed in GC to improve the volatility and chromatographic behavior of the phenolic isomers.[4][5]

Q2: Which HPLC column is best suited for resolving this compound and its isomers?

A2: The choice of HPLC column is critical for separating positional isomers. While a standard C18 column can be a good starting point, stationary phases that offer alternative selectivities are often more effective.[6] Phenyl-based columns can provide enhanced resolution for aromatic compounds through π-π interactions.[7][8] Pentafluorophenyl (PFP) columns are also highly effective for separating positional isomers, including those of halogenated and polar aromatic compounds.[9]

Q3: How does mobile phase pH affect the separation of phenolic isomers like this compound in reversed-phase HPLC?

A3: Mobile phase pH is a powerful tool for optimizing the separation of ionizable compounds like phenols.[10][11][12] The retention of phenolic compounds can be significantly altered by adjusting the pH of the mobile phase. For acidic compounds like phenols, using a mobile phase with a pH well below their pKa (ion suppression) will increase their retention and can improve peak shape.[10][11] It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analytes to ensure reproducible retention times and symmetrical peaks.

Q4: Is derivatization necessary for the GC analysis of this compound?

A4: While underivatized phenols can be analyzed by GC, derivatization is highly recommended to improve peak shape, reduce tailing, and increase volatility.[4][13] Silylation is a common derivatization technique where an active hydrogen in the hydroxyl group is replaced with a non-polar trimethylsilyl (TMS) group.[5] Another approach is the formation of pentafluorobenzyl (PFB) ethers using α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr), which allows for sensitive detection using an electron capture detector (ECD).[14]

Troubleshooting Guides

Guide 1: Poor Resolution Between this compound and a Co-eluting Isomer

This guide provides a systematic approach to improving the separation between your target analyte and a closely eluting isomeric impurity.

G cluster_0 Troubleshooting: Poor Resolution start Start: Poor Resolution Observed optimize_mobile_phase Optimize Mobile Phase (Isocratic or Gradient) start->optimize_mobile_phase Initial Step check_pH Adjust Mobile Phase pH (Ion Suppression) optimize_mobile_phase->check_pH If still co-eluting resolution_achieved Resolution Achieved optimize_mobile_phase->resolution_achieved If successful change_column Change Column Chemistry (e.g., Phenyl, PFP) check_pH->change_column If resolution is insufficient check_pH->resolution_achieved If successful derivatization Consider Derivatization (GC) change_column->derivatization For GC analysis change_column->resolution_achieved If successful derivatization->resolution_achieved

Caption: Workflow for improving isomer resolution.

Step-by-Step Troubleshooting:

  • Optimize the Mobile Phase:

    • Isocratic Elution: If you are using an isocratic mobile phase, systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention times and may improve resolution.

    • Gradient Elution: If using a gradient, try making the gradient shallower (i.e., a slower increase in the organic solvent concentration over time). This can help to better separate closely eluting compounds.

  • Adjust Mobile Phase pH:

    • Phenolic compounds are weakly acidic. By lowering the pH of the aqueous portion of your mobile phase with an acid like phosphoric acid or formic acid (typically to a pH between 2.5 and 3.5), you can suppress the ionization of the hydroxyl group. This often leads to increased retention and sharper, more symmetrical peaks, which can enhance resolution.[10][11]

  • Change Column Chemistry:

    • If optimizing the mobile phase on your current column is not sufficient, consider a column with a different stationary phase.

    • Phenyl Phases: These columns can provide alternative selectivity for aromatic compounds due to π-π interactions between the stationary phase and the analyte.[7][8]

    • Pentafluorophenyl (PFP) Phases: PFP columns are particularly effective at separating positional isomers and can offer unique selectivity for compounds with polar functional groups.[9]

  • For GC Analysis - Consider Derivatization:

    • If you are using Gas Chromatography, derivatizing the phenolic hydroxyl group can significantly alter the volatility and chromatographic properties of the isomers, potentially leading to baseline separation. Silylation or acylation are common derivatization methods.[5][13]

Guide 2: Peak Tailing of Phenolic Compounds

This guide addresses the common issue of peak tailing, which can affect quantitation and resolution.

G cluster_1 Troubleshooting: Peak Tailing start Start: Peak Tailing Observed check_pH Check Mobile Phase pH (Is it >2 units from pKa?) start->check_pH check_sample_solvent Check Sample Solvent (Is it stronger than mobile phase?) check_pH->check_sample_solvent If pH is optimal symmetrical_peaks Symmetrical Peaks check_pH->symmetrical_peaks If pH adjustment is successful inspect_column Inspect Column and Guard Column (Contamination or void?) check_sample_solvent->inspect_column If solvent is appropriate check_sample_solvent->symmetrical_peaks If solvent change is successful use_endcapped_column Use an End-Capped Column inspect_column->use_endcapped_column If column is suspect inspect_column->symmetrical_peaks If column flush/replacement is successful use_endcapped_column->symmetrical_peaks

Caption: Diagnostic workflow for peak tailing.

Step-by-Step Troubleshooting:

  • Check Mobile Phase pH and Buffering:

    • Peak tailing for phenols is often caused by interactions between the ionized form of the analyte and active silanol groups on the silica-based stationary phase. Ensure your mobile phase pH is low enough to suppress this ionization.

    • If pH adjustment alone is not sufficient, consider adding a buffer to your mobile phase to maintain a consistent pH throughout the analysis.

  • Evaluate Sample Solvent:

    • Dissolving your sample in a solvent that is stronger than your initial mobile phase can cause peak distortion, including tailing. Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

  • Inspect the Column and Guard Column:

    • Contamination at the head of the column or guard column can lead to peak tailing. Try removing the guard column to see if the peak shape improves. If it does, replace the guard column.

    • If the problem persists, you can try flushing the analytical column according to the manufacturer's instructions. If this does not resolve the issue, the column may need to be replaced.

  • Use an End-Capped Column:

    • Modern HPLC columns are often "end-capped," meaning the residual silanol groups on the silica surface have been chemically deactivated. Using a high-quality, end-capped column can significantly reduce peak tailing for basic and acidic compounds like phenols.

Quantitative Data Summary

The following tables present representative data illustrating the effect of different chromatographic parameters on the separation of this compound from a hypothetical closely eluting isomer.

Table 1: Effect of Mobile Phase Composition on Resolution (Isocratic)

% AcetonitrileRetention Time (min) - this compoundRetention Time (min) - IsomerResolution (Rs)
50%5.25.51.2
45%6.87.21.5
40%8.59.11.8

Conditions: C18 Column (4.6 x 150 mm, 5 µm), Flow Rate: 1.0 mL/min, Temperature: 30°C, Aqueous Phase: 0.1% Phosphoric Acid in Water.

Table 2: Effect of Column Chemistry on Selectivity and Peak Shape

Column TypeRetention Time (min) - this compoundRetention Time (min) - IsomerSelectivity (α)Peak Asymmetry
C186.87.21.061.4
Phenyl-Hexyl7.58.21.091.2
PFP8.19.01.111.1

Conditions: 45% Acetonitrile / 55% 0.1% Phosphoric Acid, Flow Rate: 1.0 mL/min, Temperature: 30°C.

Experimental Protocols

Protocol 1: HPLC-UV Method for the Analysis of this compound

This protocol outlines a general reversed-phase HPLC method for the separation of this compound from its isomers.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Standard of this compound and its potential isomers

2. Mobile Phase Preparation:

  • Aqueous Phase (A): Add 1.0 mL of phosphoric acid to 1 L of HPLC grade water and mix thoroughly.

  • Organic Phase (B): Acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 275 nm

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 60% B

    • 15-17 min: Hold at 60% B

    • 17.1-20 min: Return to 30% B and equilibrate

4. Sample Preparation:

  • Prepare a stock solution of the sample mixture in acetonitrile or methanol.

  • Dilute the stock solution with the initial mobile phase (70% A / 30% B) to the desired concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method with Silylation for the Analysis of this compound

This protocol describes a GC-MS method including a derivatization step to improve the analysis of phenolic isomers.

1. Instrumentation and Materials:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Silylation reagent (e.g., BSTFA with 1% TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Standard of this compound and its potential isomers

2. Derivatization Procedure:

  • Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS to the dried sample.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the sample to cool to room temperature before injection.

3. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Scan Range: 40-450 m/z

References

Technical Support Center: Synthesis of 2-Methoxy-3,4-dimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-3,4-dimethylphenol. The information provided is based on established chemical principles and protocols for analogous compounds.

Proposed Synthetic Pathway

The synthesis of this compound is most commonly approached via the O-methylation of 3,4-dimethylphenol. A typical methylating agent for this transformation is dimethyl sulfate (DMS) in the presence of a base.

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3,4-Dimethylphenol 3,4-Dimethylphenol O-Methylation O-Methylation 3,4-Dimethylphenol->O-Methylation Dimethyl Sulfate Dimethyl Sulfate Dimethyl Sulfate->O-Methylation Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->O-Methylation This compound This compound O-Methylation->this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol: O-Methylation of 3,4-Dimethylphenol

This protocol details the synthesis of this compound using dimethyl sulfate.

Materials:

  • 3,4-Dimethylphenol

  • Dimethyl sulfate (DMS)

  • Sodium hydroxide (NaOH)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Dissolution and Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethylphenol in an aqueous solution of sodium hydroxide. The presence of a base like sodium or potassium hydroxide is necessary for the methylation of phenol.[1][2] The ratio of alkali to phenol is critical, with an equimolar amount of base being a good starting point.[1][2]

  • Addition of Methylating Agent: Cool the solution in an ice bath. Slowly add dimethyl sulfate dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Comparative Data for Phenol Methylation

The following table summarizes typical reaction conditions and yields for the O-methylation of various phenolic compounds, which can serve as a reference for optimizing the synthesis of this compound.

Phenolic CompoundMethylating AgentBase/CatalystSolventTemperature (°C)Time (h)Yield (%)
PhenolDimethyl sulfateNaOHWaterRT2~70
p-CresolDimethyl carbonateK₂CO₃/TBAB-90-100599
2,4-DihydroxybenzophenoneDimethyl carbonateK₂CO₃/TBABMTBE90-100-High
VanillinTrimethyl phosphateK₂CO₃-105399
PhenolMethanolMgO-475-600-High

Note: RT = Room Temperature, TBAB = Tetrabutylammonium bromide, MTBE = Methyl tert-butyl ether. Data is compiled from analogous reactions and should be considered as a guideline.

Troubleshooting Guide

Question: My reaction yield is low. What are the possible causes and how can I improve it?

Answer: Low yields in the O-methylation of phenols can stem from several factors:

  • Incomplete Deprotonation: The phenoxide ion is the active nucleophile in this reaction.[3][4] Ensure that at least a stoichiometric equivalent of a strong base (e.g., NaOH, KOH) is used relative to the 3,4-dimethylphenol. The amount of methylation is often proportional to the ratio of alkali to phenol.[1][2]

  • Reaction Time and Temperature: The methyl groups on the phenol ring may cause some steric hindrance, potentially slowing the reaction.[5][6][7][8][9] Consider increasing the reaction time or gently heating the reaction mixture after the addition of dimethyl sulfate. However, be aware that higher temperatures can promote C-alkylation.[10]

  • Hydrolysis of Dimethyl Sulfate: An excessive amount of water can lead to the hydrolysis of dimethyl sulfate, reducing its effectiveness. While some water is necessary to dissolve the base, using a more concentrated solution can be beneficial.[1][2]

Question: I am observing the formation of byproducts. How can I identify and minimize them?

Answer:

  • C-Alkylation: The primary byproduct of concern is the C-methylated analog, where the methyl group attaches directly to the aromatic ring. This is more likely to occur at higher temperatures.[10] To minimize this, maintain a low reaction temperature during the addition of dimethyl sulfate and avoid excessive heating during the reaction.

  • Unreacted Starting Material: If the reaction is incomplete, you will have unreacted 3,4-dimethylphenol in your product mixture. This can be addressed by optimizing the reaction conditions as mentioned above.

  • Identification: Byproducts can be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the spectra to that of the expected product and starting material.

Question: I am having trouble with the purification of my product. What can I do?

Answer:

  • Emulsion during Extraction: Emulsions can form during the workup, making phase separation difficult. To break emulsions, you can add brine or gently swirl the separatory funnel instead of vigorous shaking.

  • Separation of Product and Starting Material: If there is a significant amount of unreacted 3,4-dimethylphenol, its similar polarity to the product can make chromatographic separation challenging. A basic wash (e.g., with dilute NaOH) during the workup can help remove the acidic unreacted phenol by converting it to its water-soluble salt.[11]

  • Distillation: Vacuum distillation is often an effective method for purifying liquid products with moderately high boiling points. Ensure your vacuum is stable to prevent bumping and ensure a clean separation.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions I should take when working with dimethyl sulfate? A1: Dimethyl sulfate is toxic, carcinogenic, and corrosive. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a quenching solution (e.g., dilute ammonia) readily available to neutralize any spills.

Q2: Can I use other methylating agents besides dimethyl sulfate? A2: Yes, other methylating agents can be used. Dimethyl carbonate is considered a greener alternative, though it may require higher temperatures or the use of a phase-transfer catalyst.[12][13] Methyl iodide is also effective but is toxic.[14] Trimethyl phosphate is another option that can be used.[15][16]

Q3: How does steric hindrance from the dimethyl groups on the phenol affect the reaction? A3: The two methyl groups on the 3,4-dimethylphenol ring can create some steric hindrance around the hydroxyl group.[5][6][7][8][9] This might make the oxygen less accessible to the methylating agent, potentially requiring more forcing reaction conditions (longer time, higher temperature) compared to the methylation of unsubstituted phenol.

Q4: How can I effectively monitor the progress of the reaction? A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting material (3,4-dimethylphenol) on a TLC plate. The product, being an ether, will be less polar and should have a higher Rf value than the starting phenol. The disappearance of the starting material spot indicates the completion of the reaction.

Troubleshooting Workflow

Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield? Problem->LowYield Yes Success Successful Synthesis Problem->Success No Byproducts Byproducts Observed? LowYield->Byproducts No CheckBase Check Base Stoichiometry LowYield->CheckBase Yes PurificationIssue Purification Issues? Byproducts->PurificationIssue No LowerTemp Lower Reaction Temperature Byproducts->LowerTemp Yes BasicWash Use Basic Wash in Workup PurificationIssue->BasicWash Yes PurificationIssue->Success No OptimizeConditions Optimize Time/Temp CheckBase->OptimizeConditions ControlWater Control Water Content OptimizeConditions->ControlWater ControlWater->Problem LowerTemp->Problem BreakEmulsion Break Emulsion with Brine BasicWash->BreakEmulsion BreakEmulsion->Problem

Caption: Troubleshooting workflow for this compound synthesis.

References

Investigating unexpected reaction pathways of oxidopyrylium cycloadducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected reaction pathways in oxidopyrylium cycloadditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the primary product of my reaction the oxidopyrylium dimer instead of the desired cycloadduct?

A1: This is a common issue, particularly in intermolecular reactions. The reactive oxidopyrylium ylide intermediate can undergo a [5+3] self-dimerization, which is often a rapid and competing side reaction to the desired [5+2] cycloaddition.[1][2] The propensity for dimerization is a major challenge and is influenced by several factors.[3]

Troubleshooting Steps:

  • Increase Dipolarophile Concentration: A common strategy is to use a large excess (5-20 equivalents) of the dipolarophile to trap the ylide intermediate before it has a chance to dimerize.[3][4]

  • Control Ylide Concentration: The concentration of the reactive ylide should be kept low. This can be achieved by using a weak base, such as N,N-dimethylaniline, which deprotonates the precursor slowly.[4]

  • Re-evaluate Ylide Structure: The substitution pattern on the pyrone ring significantly influences the kinetics of dimerization versus cycloaddition. For instance, maltol-derived ylides have higher energy barriers to dimerization compared to allomaltol-derived ylides due to steric factors, making them more efficient for trapping with dipolarophiles.[5][6]

Q2: My reaction is producing an unexpected 2:1 adduct of ylide to alkyne. What is happening?

A2: When using reactive yet volatile alkynes (e.g., methyl propiolate), the formation of complex 2:1 ylide-to-alkyne cycloadducts can occur.[3][7] These products, sometimes referred to as "sandwich complexes," form from two sequential [5+2] cycloadditions.[8] Interestingly, these complex adducts often form with high regio- and stereoselectivity, which can vary depending on the structure of the oxidopyrylium ylide source.[3][7]

Troubleshooting Steps:

  • Adjust Stoichiometry: To favor the desired 1:1 adduct, ensure precise control over the stoichiometry. If the 2:1 adduct is desired, the equivalents of the alkyne can be lowered to account for the stoichiometry of this specific product.[3]

  • Change Ylide Source: The choice of ylide precursor (e.g., maltol-derived vs. kojic acid-derived) can remarkably alter the regio- and stereoselectivity of the 2:1 adduct formation.[3]

Q3: The reaction has resulted in a rearranged product, such as a guaiacol or tropone derivative. What are the pathways for these transformations?

A3: Oxidopyrylium cycloadducts are often complex and can serve as intermediates for further transformations, leading to unexpected rearranged products.

  • Acid-Mediated Ring Contraction: Maltol-derived cycloadducts can undergo rapid, regiodivergent acid-mediated ring contraction cascades to form guaiacol derivatives.[5] This pathway can be triggered by acidic conditions during the reaction or workup.

  • Reductive Ring-Opening: In the presence of reducing agents like samarium iodide, cycloadducts can undergo a reductive ring-opening to provide access to α-methoxytropones.[5][9] This represents a valuable synthetic pathway but can be an unexpected side reaction if reducing conditions are inadvertently present.

Q4: Can the oxidopyrylium dimer, an apparent byproduct, be used productively?

A4: Yes. In many cases, the dimer is not a dead-end product. Dimers derived from 3-hydroxy-4-pyrones can be isolated and subsequently used as clean surrogates for the oxidopyrylium ylide.[3][7] This is achieved through thermal reversion of the dimer back to two molecules of the reactive ylide intermediate in situ.[5]

Advantages of this approach:

  • Stoichiometric Control: It allows for cycloadditions with a 1:1 stoichiometric ratio of reactants, which is highly atom-economical.[7]

  • Cleaner Reactions: It avoids the presence of conjugate acids and bases from the initial ylide formation, simplifying purification.[3]

Considerations:

  • Thermal Rearrangement: At elevated temperatures, the dimers themselves can rearrange to more thermodynamically stable forms, which is a competing side reaction that can lower yields, especially with less reactive dipolarophiles.[3][7]

Data Presentation

Table 1: Influence of Reaction Strategy on Cycloaddition Efficiency

StrategyYlide GenerationDipolarophile Equiv.Common ByproductsPurificationReference
In situ Trapping Base-mediated deprotonationHigh excess (5-20)Dimer, unreacted dipolarophileChromatography often required[4]
Dimer as Surrogate Thermal reversion of purified dimerStoichiometric (1.0)Dimer rearrangement productsSimple evaporation for reactive alkynes[3][7]

Experimental Protocols

Protocol 1: General Intermolecular [5+2] Cycloaddition via in situ Ylide Generation

  • Preparation: To a solution of the pyrone precursor (1.0 equiv.) in a suitable anhydrous solvent (e.g., CH₂Cl₂, MeCN) under an inert atmosphere (N₂ or Ar), add the dipolarophile (5.0-20.0 equiv.).

  • Ylide Generation: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature). Add a solution of a suitable base (e.g., N,N-dimethylaniline, 1.1 equiv.) dropwise over 10-30 minutes to slowly generate the oxidopyrylium ylide.

  • Reaction: Allow the reaction to stir at the specified temperature for 2-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Workup: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., EtOAc, CH₂Cl₂).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to isolate the desired cycloadduct.

Protocol 2: Stoichiometric [5+2] Cycloaddition Using a Purified Dimer Surrogate

  • Preparation: In a sealed vial or round-bottom flask, combine the purified oxidopyrylium dimer (1.0 equiv.) and the alkyne dipolarophile (1.0 equiv. based on the monomeric ylide).

  • Reaction: Add a suitable anhydrous solvent (e.g., toluene, xylenes) and heat the mixture to the required temperature (e.g., 80-140 °C) for 1-12 hours. Monitor the reaction by TLC or LC-MS.

  • Purification: Upon completion, cool the reaction to room temperature and concentrate the solvent in vacuo. For highly atom-economical reactions with reactive alkynes, this may yield the pure product.[7] Otherwise, purify the residue by silica gel column chromatography.

Visualizations

G start Pyrone Precursor + Dipolarophile base Add Base (e.g., N,N-dimethylaniline) start->base reaction Reaction Stirring (Monitor by TLC/LC-MS) base->reaction workup Aqueous Workup & Extraction reaction->workup purify Dry & Concentrate workup->purify product Column Chromatography -> Pure Cycloadduct purify->product

Caption: General experimental workflow for in situ oxidopyrylium cycloaddition.

G precursor Pyrone Precursor ylide Oxidopyrylium Ylide (Reactive Intermediate) precursor->ylide + Base dimer [5+3] Dimerization (Undesired Side Product) ylide->dimer Fast, esp. at high [Ylide] cycloadd [5+2] Cycloaddition (Desired Reaction) ylide->cycloadd product Desired Cycloadduct cycloadd->product dipolarophile Dipolarophile (Alkene/Alkyne) dipolarophile->cycloadd

Caption: Competing pathways of the reactive oxidopyrylium ylide intermediate.

G start Low Yield of Desired Cycloadduct q1 Is the major byproduct the dimer? start->q1 a1_yes Option 1: Increase excess of dipolarophile (5-20x). Option 2: Use weaker base for slow ylide generation. q1->a1_yes Yes a1_no Analyze other byproducts. Consider rearrangement or alternative cycloadditions. q1->a1_no No q2 Is dimer isolation feasible? a1_yes->q2 a2_yes Use purified dimer as ylide surrogate in a thermal, stoichiometric reaction. q2->a2_yes Yes

Caption: Troubleshooting logic for low-yield oxidopyrylium cycloaddition reactions.

References

Reducing solvent consumption in the purification of 2-Methoxy-3,4-dimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize solvent consumption during the purification of 2-Methoxy-3,4-dimethylphenol and related phenolic compounds.

Section 1: Frequently Asked Questions (FAQs) on Solvent Reduction Strategies

Q1: What are the primary methods to reduce solvent consumption in the HPLC purification of this compound?

A1: There are three main strategies to reduce solvent use:

  • Solvent Recycling: Reusing the mobile phase during isocratic separations when no analyte is eluting.[1][2]

  • Process & Method Optimization: Miniaturizing the process by using smaller inner diameter (ID) columns and automating gradients.[1][3]

  • Alternative "Green" Technologies: Employing methods that inherently use less organic solvent, such as Solid-Phase Extraction (SPE), Supercritical Fluid Chromatography (SFC), or optimized Liquid-Liquid Extraction (LLE).[4][5][6]

Q2: How does an HPLC solvent recycling system work, and is it suitable for my experiment?

A2: A solvent recycling system uses a switching valve connected to the detector outlet.[2] When the detector signal is below a set threshold (i.e., only the mobile phase is passing through), the valve directs the eluate back to the solvent reservoir. When a peak is detected, the valve switches to direct the eluate to a waste container.[7] This technique is highly effective for isocratic methods with long run times and few peaks, but it cannot be used for gradient analysis because the solvent composition changes over time.[1][7]

Q3: How significantly can changing my HPLC column's internal diameter reduce solvent use?

A3: Reducing the column's internal diameter is one of the most effective ways to decrease solvent consumption. The flow rate can be scaled down proportionally to the square of the radius change, leading to substantial savings while maintaining separation quality.[1][2] For instance, switching from a standard 4.6 mm ID column to a 2.1 mm ID column can reduce solvent consumption by over 50-75%.[2]

Q4: What are some "green" chemistry alternatives to traditional column chromatography for purification?

A4: Several green chemistry approaches can effectively replace or supplement traditional chromatography:

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, drastically cutting the use of organic solvents. It is a powerful technique for chiral separations and is considered a green alternative to HPLC.[6]

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to adsorb the target compound or impurities from a solution. The purified compound is then recovered by eluting with a small, optimized volume of solvent. This method is excellent for sample cleanup and concentration, significantly reducing the large volumes used in flash chromatography.[5][8]

  • Solvent Selection: Opting for greener or bio-based solvents like ethanol, acetone, or 2-MeTHF instead of more hazardous options like tetrahydrofuran (THF) or acetonitrile where feasible.[3]

Q5: When should I consider Solid-Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE)?

A5: SPE is often preferable to LLE because it significantly reduces organic solvent consumption, can be automated, and avoids issues like emulsion formation.[9] LLE often requires large volumes of hazardous solvents and can be time-consuming.[9] SPE is particularly advantageous for sample pre-concentration and when a high degree of purification is needed before final analysis.[8]

Section 2: Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s) Citation(s)
Increased baseline noise after implementing a solvent recycling system.Impurities that do not absorb at the primary detection wavelength are being recycled and accumulating in the mobile phase.1. Set up a second detection wavelength at a lower range (e.g., 210-220 nm) to monitor for a wider range of impurities. 2. If noise becomes problematic, immediately replace the recycled mobile phase with a fresh batch. 3. Reduce the injection volume to minimize the introduction of contaminants.[7]
Poor recovery of this compound when using Solid-Phase Extraction (SPE).1. The SPE sorbent (e.g., C18, silica) is not optimal for the analyte's polarity. 2. The elution solvent is too weak to desorb the compound from the sorbent or too strong, causing premature elution with impurities.1. Screen different SPE cartridges with various sorbent chemistries (e.g., reversed-phase, normal-phase, ion-exchange). 2. Optimize the elution solvent. Test different solvent mixtures and volumes to ensure complete desorption of the target analyte while leaving impurities behind.[5][8]
Loss of resolution or peak fronting after switching to a smaller ID HPLC column.The HPLC system has excessive extra-column volume (e.g., long tubing, large detector cell), which is causing band broadening and negating the benefits of the smaller column.1. Minimize the length and diameter of all tubing between the injector, column, and detector. 2. Ensure the detector flow cell volume is appropriate for the lower flow rates used with smaller ID columns. 3. If necessary, use an HPLC system specifically designed for micro-flow applications.[2]
Inconsistent results with solvent recycling.The sample contains a high concentration of impurities, leading to rapid contamination of the mobile phase.Solvent recycling is most effective for samples that are already relatively clean. Consider adding a preliminary purification step, such as SPE, before the HPLC analysis to reduce the impurity load.[7]

Section 3: Data Presentation

Table 1: Comparison of Key Solvent Reduction Techniques

TechniquePrincipleTypical Solvent ReductionProsCons
HPLC Solvent Recycling Diverts clean eluate back to the mobile phase reservoir when no peaks are detected.50-95%Easy to implement with existing HPLC systems; significant cost savings.Only for isocratic methods; risk of impurity buildup.[1][7]
Column Miniaturization Reducing the internal diameter of the HPLC column and scaling the flow rate down.50-95%Maintains separation efficiency; increases sensitivity (peak height).[2]Requires an HPLC system with low extra-column volume.[2]
Solid-Phase Extraction (SPE) Adsorbing the analyte onto a solid sorbent and eluting with a minimal solvent volume.>90% (vs. LLE or Flash)Reduces solvent use and waste; can be automated; high purification factor.[8][9]Requires method development for sorbent and solvent selection.
Supercritical Fluid Chromatography (SFC) Uses supercritical CO2 as the primary mobile phase, mixed with a small amount of organic co-solvent.>80%Environmentally friendly ("green"); fast separations; lower purification costs.[6]Requires specialized equipment; higher initial capital cost.

Table 2: Estimated Solvent Savings by Reducing HPLC Column Diameter

Column Internal Diameter (mm)Typical Flow Rate (mL/min)Solvent Consumption (vs. 4.6 mm)Relative Solvent Savings
4.6 (Standard)1.5 - 2.0100%0%
3.00.6 - 0.8~42%~58%
2.10.2 - 0.4~21%~79%
1.00.05 - 0.1~5%~95%
Data derived from principles discussed in references[1][2].

Section 4: Experimental Protocols & Visualizations

Protocol 1: Implementing Automated HPLC Solvent Recycling

Objective: To reduce mobile phase consumption during an isocratic HPLC run.

Methodology:

  • System Setup: Connect an automated solvent recycle valve between the detector outlet and the waste/reservoir lines. The valve's electronic control should be connected to the detector's analog signal output.

  • Threshold Setting:

    • Perform a standard injection of your sample or a blank (mobile phase).

    • Observe the baseline noise in the resulting chromatogram.

    • Set the signal threshold on the recycling unit to a level slightly above the baseline noise. This ensures that minor baseline fluctuations do not trigger the valve to switch to waste.

  • Wavelength Monitoring: For robust quality control, use a dual-wavelength detector. Set the primary channel (Ch1) to a low wavelength (e.g., 210-220 nm) to detect a broad range of potential impurities. The recycling decision will be based on this channel, ensuring that undetected impurities are not returned to the reservoir.[7]

  • Operation: Begin the chromatographic run. The system will automatically divert the mobile phase back to the reservoir when the detector signal is below the threshold and to the waste container when a peak is being eluted.

  • Monitoring & Maintenance: Regularly monitor the baseline for any increase in noise. If noise increases significantly, replace the mobile phase with a fresh batch to prevent contamination from affecting your results.[7]

Reservoir Mobile Phase Reservoir Pump HPLC Pump Reservoir->Pump Injector Injector Pump->Injector Column HPLC Column Injector->Column Detector Detector Column->Detector RecycleValve Recycle Valve Detector->RecycleValve Signal Detector Signal Monitor Detector->Signal RecycleValve->Reservoir Signal < Threshold (Recycle) Waste Waste RecycleValve->Waste Signal > Threshold (Peak Eluting) Signal->RecycleValve Controls Valve Start Start: Select SPE Cartridge Step1 1. Condition (e.g., Methanol) Start->Step1 Step2 2. Equilibrate (e.g., Water) Step1->Step2 Step3 3. Load Sample (Slowly) Step2->Step3 Step4 4. Wash Impurities (Weak Solvent) Step3->Step4 Step5 5. Elute Analyte (Strong Solvent) Step4->Step5 End End: Collect Purified Fraction Step5->End Start Goal: Reduce Solvent Consumption Q1 Is the method Isocratic? Start->Q1 A1_Yes Implement Solvent Recycling Q1->A1_Yes Yes Q2 Can HPLC system handle low volume? Q1->Q2 No (Gradient) A1_Yes->Q2 A2_Yes Use Smaller ID Column (e.g., <3.0mm) Q2->A2_Yes Yes Q3 Need sample cleanup or concentration? Q2->Q3 No A2_Yes->Q3 A3_Yes Use Alternative Method: Solid-Phase Extraction (SPE) Q3->A3_Yes Yes A3_No Optimize Existing Method: - Use Greener Solvents - Automate Gradients Q3->A3_No No

References

Validation & Comparative

Comparative Guide to Method Validation for 2-Methoxy-3,4-dimethylphenol in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2-Methoxy-3,4-dimethylphenol in biological samples. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established validation principles and data from structurally similar phenolic compounds to provide a robust framework for researchers. The information presented is intended to aid in the selection and development of a suitable analytical method for pharmacokinetic studies, toxicological assessments, or biomarker discovery.

Comparison of Analytical Techniques

The quantification of small phenolic compounds like this compound in complex biological matrices such as plasma, serum, or urine typically relies on chromatographic techniques coupled with sensitive detection methods. The most common and effective approaches are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) can also be utilized, offering a more cost-effective but generally less sensitive alternative.[1][2]

Below is a summary of the expected performance characteristics of these techniques for the analysis of a small phenolic compound like this compound. The data is aggregated from studies on analogous compounds.[3][4][5][6][7]

Table 1: Comparison of Analytical Method Performance

ParameterGC-MSLC-MS/MSHPLC-DAD
Linearity (r²) ≥0.99≥0.99>0.99
Limit of Quantification (LOQ) 0.1 - 20 µg/L1 - 10 µg/L25 - 500 µg/mL
Intra-day Precision (%RSD) < 15%< 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%< 15%
Accuracy/Recovery (%) 80 - 115%85 - 115%70 - 120%
Sample Volume 100 - 500 µL50 - 250 µL250 - 1000 µL

Experimental Protocols

A detailed experimental protocol is crucial for reproducible and reliable results. Below is a representative LC-MS/MS methodology, which is often the preferred technique due to its high sensitivity and specificity.[8]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., a deuterated analog of this compound). For urine samples, an enzymatic hydrolysis step using β-glucuronidase/sulfatase at 37°C for 16 hours is typically required to cleave conjugated metabolites.[3][4]

  • Protein Precipitation: Add 600 µL of acidified acetonitrile (e.g., with 0.1% formic acid) to the plasma sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.

  • Solid-Phase Extraction:

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase C18 cartridge) with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute the analyte and internal standard with 1 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

    • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard need to be determined through infusion experiments.

Visualizing the Workflow and a Hypothetical Pathway

To better illustrate the processes involved, the following diagrams were generated using the DOT language.

Method_Validation_Workflow cluster_MethodDevelopment Method Development cluster_Validation Method Validation cluster_Application Sample Analysis MD1 Analyte Characterization MD2 Technique Selection (LC-MS/MS, GC-MS) MD1->MD2 MD3 Sample Preparation (LLE, SPE, PP) MD2->MD3 MD4 Chromatography Optimization MD3->MD4 MD5 MS Parameter Tuning MD4->MD5 V1 Selectivity MD5->V1 V2 Linearity & Range V3 Accuracy & Precision V4 LOD & LOQ V5 Recovery V6 Matrix Effect V7 Stability A1 Sample Collection V7->A1 A2 Sample Processing A1->A2 A3 Data Acquisition A2->A3 A4 Data Analysis A3->A4

Caption: Workflow for analytical method validation.

Hypothetical_Signaling_Pathway This compound This compound Receptor_X Receptor_X This compound->Receptor_X Binds to Kinase_A Kinase_A Receptor_X->Kinase_A Activates Transcription_Factor_Y Transcription_Factor_Y Kinase_A->Transcription_Factor_Y Phosphorylates Gene_Expression Gene_Expression Transcription_Factor_Y->Gene_Expression Induces Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway.

Conclusion

The successful validation of an analytical method is paramount for generating reliable data in regulated and research environments. For this compound, both GC-MS and LC-MS/MS offer viable analytical strategies, with LC-MS/MS generally providing superior sensitivity and specificity. The choice of method will ultimately depend on the specific requirements of the study, including the required limit of quantification, sample matrix, and available instrumentation. The provided protocols and workflows serve as a foundational guide for the development and validation of a robust analytical method for this and other similar phenolic compounds.

References

Comparative Analysis of 2-Methoxy-3,4-dimethylphenol and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Physicochemical Properties, Synthesis, and Biological Activities

For researchers and professionals in drug development, a thorough understanding of the structure-activity relationships of phenolic compounds is crucial. This guide provides a comparative analysis of 2-Methoxy-3,4-dimethylphenol and its positional isomers, offering a valuable resource for designing novel therapeutic agents. This document summarizes key physicochemical properties, outlines general synthesis methodologies, and compares their biological activities, supported by experimental data and detailed protocols.

Physicochemical Properties

The position of the methoxy and methyl groups on the phenol ring significantly influences the physicochemical properties of these isomers. These properties, in turn, can affect their solubility, membrane permeability, and interaction with biological targets. A summary of available and predicted physicochemical data for this compound and its isomers is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Its Isomers

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)LogPpKa
This compoundN/AC₉H₁₂O₂152.19N/AN/AN/AN/A
4-Methoxy-2,3-dimethylphenol35355-33-0C₉H₁₂O₂152.19266.7N/A2.02N/A
2-Methoxy-4,5-dimethylphenolN/AC₉H₁₂O₂152.19N/AN/AN/AN/A
3-Methoxy-4,5-dimethylphenolN/AC₉H₁₂O₂152.19N/AN/AN/AN/A
4-Methoxy-2,5-dimethylphenolN/AC₉H₁₂O₂152.19N/AN/AN/AN/A
4-Methoxy-2,6-dimethylphenol2431-91-6C₉H₁₂O₂152.19N/AN/AN/A11.16
4-Methoxy-3,5-dimethylphenol4962-29-2C₉H₁₂O₂152.19N/AN/AN/AN/A
2-Methoxy-3,5-dimethylphenolN/AC₉H₁₂O₂152.19N/AN/AN/AN/A
2-Methoxy-3,6-dimethylphenolN/AC₉H₁₂O₂152.19N/AN/AN/AN/A

Synthesis of Methoxy-dimethylphenol Isomers

The synthesis of methoxy-dimethylphenol isomers can be achieved through various established organic chemistry reactions. A general and adaptable approach involves the methylation of the corresponding dimethylphenol. This can be performed using a methylating agent such as dimethyl sulfate in the presence of a base. The specific isomer synthesized depends on the starting dimethylphenol.

Below is a generalized workflow for the synthesis of a methoxy-dimethylphenol isomer.

SynthesisWorkflow Start Start with a Dimethylphenol Isomer Reagents React with a Methylating Agent (e.g., Dimethyl Sulfate) and a Base Start->Reagents 1. Reaction Methylation Reaction Reagents->Reaction 2. Workup Aqueous Workup and Extraction Reaction->Workup 3. Purification Purification (e.g., Distillation or Chromatography) Workup->Purification 4. Product Desired Methoxy- dimethylphenol Isomer Purification->Product 5.

A generalized workflow for the synthesis of methoxy-dimethylphenol isomers.

This synthetic route offers flexibility in accessing various isomers by selecting the appropriate starting dimethylphenol. For instance, to synthesize 4-methoxy-2,6-dimethylphenol, one would start with 2,6-dimethylphenol.

Biological Activities: A Comparative Overview

Phenolic compounds are well-known for their diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. The substitution pattern on the phenolic ring plays a critical role in determining the potency and selectivity of these activities.

Antioxidant Activity

The antioxidant activity of phenolic compounds is primarily attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity. While specific comparative data for all isomers of this compound is limited, studies on related methoxyphenols suggest that the position of the methoxy and alkyl groups influences their radical scavenging capacity. For example, some studies indicate that a methoxy group at the ortho position to the hydroxyl group can enhance antioxidant activity through intramolecular hydrogen bonding.

Cytotoxicity

The cytotoxic effects of these isomers against various cancer cell lines are of significant interest in drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity. Research on some methoxyphenols has shown that their cytotoxic activity can vary significantly with their substitution pattern.[1]

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 is a key enzyme in the inflammatory pathway, and its inhibition is a major target for anti-inflammatory drugs. Some methoxyphenol derivatives have been investigated for their COX-2 inhibitory potential.[1] The structural features of the methoxy-dimethylphenol isomers, such as the steric hindrance around the hydroxyl group and the electronic properties of the aromatic ring, are expected to influence their binding to the COX-2 active site.

The following diagram illustrates a simplified signaling pathway involving COX-2 and the potential point of intervention for COX-2 inhibitors.

COX2_Pathway cluster_cell Cell Stimuli Inflammatory Stimuli (e.g., LPS) COX2 COX-2 Stimuli->COX2 Induces expression AA Arachidonic Acid AA->COX2 Substrate PGs Prostaglandins COX2->PGs Catalyzes conversion Inflammation Inflammation PGs->Inflammation Inhibitor Methoxy-dimethylphenol Isomer (COX-2 Inhibitor) Inhibitor->COX2 Inhibits

Simplified COX-2 signaling pathway and the inhibitory action of a potential drug.

Experimental Protocols

Detailed methodologies for the key experiments mentioned in this guide are provided below to facilitate further research and comparative studies.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH (e.g., 0.1 mM in methanol).

  • In a 96-well plate, add a specific volume of the test compound solution at various concentrations to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow formazan crystal formation.

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control.

COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of cyclooxygenase-2. This is often done by quantifying the production of prostaglandins from arachidonic acid.

Protocol (General Fluorometric Method):

  • Prepare a reaction buffer containing recombinant human COX-2 enzyme, a fluorometric probe, and heme.

  • Add the test compound at various concentrations to the wells of a microplate.

  • Initiate the reaction by adding arachidonic acid.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the COX-2 activity.

  • Calculate the percentage of COX-2 inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

Conclusion

This comparative guide provides a foundational understanding of this compound and its isomers for researchers in drug development. While there are gaps in the available experimental data for a direct, comprehensive comparison of all isomers, this document consolidates the existing knowledge on their physicochemical properties, synthesis, and potential biological activities. The provided experimental protocols serve as a practical resource for initiating further investigations into the structure-activity relationships of this promising class of compounds. Future research should focus on the systematic synthesis and biological evaluation of all positional isomers to unlock their full therapeutic potential.

References

A Comparative Analysis of the Biological Activities of Creosol and 2-Methoxy-3,4-dimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the antioxidant, anti-inflammatory, and neuro-modulatory effects of creosol, with a comparative perspective on the less-characterized 2-Methoxy-3,4-dimethylphenol.

This guide provides a detailed comparison of the biological activities of creosol (2-methoxy-4-methylphenol) and this compound, geared towards researchers, scientists, and professionals in drug development. Due to a significant lack of available experimental data for this compound in the current scientific literature, this comparison primarily focuses on the well-documented bioactivities of creosol, while highlighting the data gap for the latter compound.

I. Quantitative Data on Biological Activity

The following table summarizes the available quantitative data for the biological activity of creosol. No comparable experimental data was found for this compound in the reviewed literature.

Biological ActivityParameterCreosol (2-Methoxy-4-methylphenol)Reference CompoundMethodSource
Antioxidant Activity Stoichiometric Factor (n)< 2-Induction Period Method (Polymerization of MMA)[1][2]
Anti-DPPH Radical Activity (log 1/IC50)~1.5 (estimated from graph)-DPPH Radical Scavenging Assay[1][2]
Cytotoxicity CC50 (HSG cells)> 1000 µMCurcumin (>10), Eugenol (~100)MTT Assay[1][2]
ID50 (RAW 264.7 cells)2.0 mMBHA (0.4 mM)Cell Counting Kit[3]
Anti-inflammatory Activity COX-2 InhibitionInhibitorDehydrodiisoeugenol (potent inhibitor)Northern Blot Assay (LPS-induced COX-2 gene expression in RAW 264.7 cells)[1][2]

HSG: Human submandibular gland tumor cell line MMA: Methyl methacrylate DPPH: 2,2'-diphenyl-1-picrylhydrazyl MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide ID50: 50% inhibitory dose BHA: Butylated hydroxyanisole LPS: Lipopolysaccharide COX-2: Cyclooxygenase-2

II. Overview of Biological Activities

Creosol (2-Methoxy-4-methylphenol)

Creosol has been the subject of various studies investigating its biological effects, which are primarily attributed to its phenolic structure.

Antioxidant Activity: Creosol demonstrates notable antioxidant properties. The stoichiometric factor (n), which represents the number of free radicals trapped by one molecule of the antioxidant, is reported to be less than 2.[1][2] This indicates its capacity to donate a hydrogen atom to stabilize free radicals. Its anti-DPPH radical activity further confirms its free radical scavenging capabilities.[1][2]

Anti-inflammatory Effects: Studies have shown that creosol can inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1][2] This suggests a potential role for creosol in mitigating inflammatory responses. The anti-inflammatory effects of related methoxyphenols are often mediated through the modulation of signaling pathways such as NF-κB and MAPK.

Neuro-modulatory Effects: Research indicates that creosol can have dual effects on the nervous system. At high concentrations, it may act as a neurotoxin. Conversely, at low concentrations, it has been observed to alter neurometabolism.[4]

Cytotoxicity: Compared to other phenolic compounds like curcumin and eugenol, creosol exhibits relatively low cytotoxicity against human submandibular gland tumor (HSG) cells.[1][2] However, another study reported an ID50 of 2.0 mM against RAW 264.7 macrophage cells, which was higher than that of the synthetic antioxidant BHA.[3]

This compound

As of the latest review of scientific literature, there is a conspicuous absence of published experimental data detailing the specific biological activities of this compound. While its chemical structure, being a methoxyphenol derivative, suggests potential antioxidant and anti-inflammatory properties similar to creosol, this remains speculative without direct experimental evidence. Further research is imperative to elucidate the bioactivity profile of this compound and enable a direct and meaningful comparison with its isomer, creosol.

III. Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

  • Reagents: DPPH solution in methanol, test compound solution, and a control (methanol).

  • Procedure:

    • A specific volume of the DPPH solution is added to various concentrations of the test compound.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against compound concentration.

Induction Period Method for Antioxidant Activity

This method assesses the ability of an antioxidant to inhibit the polymerization of a monomer, such as methyl methacrylate (MMA), which is initiated by a radical source.

  • Principle: The antioxidant traps the initial radicals, leading to an induction period where polymerization is delayed. The length of this induction period is proportional to the antioxidant's activity.

  • Materials: Methyl methacrylate (MMA), a radical initiator (e.g., benzoyl peroxide - BPO), the test antioxidant, and a differential scanning calorimeter (DSC).

  • Procedure:

    • A mixture of MMA, the radical initiator, and the test antioxidant is prepared.

    • The mixture is placed in the DSC, and the temperature is raised to initiate polymerization.

    • The heat flow is monitored over time. The induction period is the time before the exothermic polymerization reaction begins.

    • The stoichiometric factor (n) can be calculated based on the length of the induction period and the known rate of radical generation.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

  • Principle: Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Reagents: MTT solution, cell culture medium, the test compound, and a solubilizing agent (e.g., DMSO or isopropanol).

  • Procedure:

    • Cells are seeded in a multi-well plate and incubated to allow for attachment.

    • The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the MTT solution is added to each well and incubated for a few hours.

    • The formazan crystals are then dissolved using a solubilizing agent.

    • The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

    • The cell viability is calculated as a percentage of the untreated control cells. The CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined from the dose-response curve.

IV. Signaling Pathway Diagrams

The anti-inflammatory effects of many phenolic compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While the specific pathways affected by this compound are unknown, related methoxyphenols have been shown to interact with the NF-κB, MAPK, and Nrf2/ARE pathways.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IKK_complex->IkB_NFkB Leads to Degradation of IκB NFkB NF-κB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates & Binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: NF-κB Signaling Pathway for Inflammation.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Stress Signal Receptor Receptor Stress_Signal->Receptor MAPKKK MAPKKK (e.g., ASK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylates Transcription_Factor Transcription Factor (e.g., AP-1) MAPK->Transcription_Factor Activates Gene_Expression Inflammatory Gene Expression Transcription_Factor->Gene_Expression

Caption: MAPK Signaling Cascade in Inflammation.

Nrf2_ARE_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Keap1_Nrf2 Keap1-Nrf2 (Inactive) Keap1->Keap1_Nrf2 Dissociates from Nrf2 Nrf2 Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active Releases ARE ARE Nrf2_active->ARE Translocates & Binds Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes

Caption: Nrf2/ARE Antioxidant Response Pathway.

References

Unambiguous Structural Confirmation of 2-Methoxy-3,4-dimethylphenol: A Comparative Guide to 2D NMR and Alternative Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of small organic molecules is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparison of modern spectroscopic methods for the structural confirmation of 2-Methoxy-3,4-dimethylphenol, with a primary focus on the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We present a detailed analysis of expected 2D NMR correlations, alongside a comparison with alternative techniques such as mass spectrometry and Fourier-transform infrared (FTIR) spectroscopy, supported by experimental protocols.

Structural Elucidation using 2D NMR Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
1C-~148.5--
2C-~145.0--
3C-~125.0--
4C-~130.0--
5C6.75 (d, J=8.0 Hz)~112.0C-1, C-3, C-4H-6
6C6.85 (d, J=8.0 Hz)~120.0C-2, C-4H-5
7 (OCH₃)C3.85 (s)~56.0C-2-
8 (CH₃)C2.15 (s)~12.0C-2, C-3, C-4-
9 (CH₃)C2.20 (s)~20.0C-3, C-4, C-5-
OHH~5.50 (s, br)-C-1, C-2, C-6-

Note: Predicted chemical shifts are based on analogous compounds and may vary from experimental values. Coupling constants (J) are given in Hertz (Hz). d = doublet, s = singlet, br = broad.

The structural confirmation is achieved by analyzing the following key correlations:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two to three bonds. For this compound, a crucial correlation would be observed between the aromatic protons at positions 5 and 6, confirming their ortho relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. It allows for the unambiguous assignment of the chemical shifts of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). This is vital for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the proton signal of the methoxy group (H-7) is expected to show a correlation to the carbon at position 2 (C-2), confirming its point of attachment. Similarly, the methyl protons will show correlations to the aromatic carbons they are attached to and their neighbors.

Alternative Spectroscopic Techniques for Structural Confirmation

While 2D NMR provides the most detailed structural information, other spectroscopic techniques offer complementary data for confirmation.

Table 2: Comparison of Spectroscopic Techniques for the Structural Analysis of this compound

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity, stereochemistry.Unambiguous structure determination in solution.Requires larger sample amounts, longer acquisition times.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, small sample requirement.Does not provide detailed connectivity of isomers.[1][2]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., -OH, C-O, aromatic C=C).Fast, non-destructive.Provides limited information on the overall molecular structure.[3][4]

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental composition. The fragmentation pattern can offer clues about the structure, but it is often insufficient to distinguish between isomers.[1][5]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for identifying the presence of key functional groups. For this compound, characteristic absorption bands would be observed for the phenolic O-H stretch (broad, ~3300-3500 cm⁻¹), C-O stretching of the methoxy and phenol groups (~1200-1300 cm⁻¹), and aromatic C=C stretching (~1500-1600 cm⁻¹).[3][6]

Experimental Protocols

2D NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • ¹H NMR: Acquire a standard 1D proton spectrum to determine the chemical shift range and appropriate spectral width for 2D experiments.

  • COSY: A standard gradient-enhanced COSY (gCOSY) experiment is typically used. Key parameters include a spectral width covering all proton signals, 256-512 increments in the indirect dimension (t₁), and 8-16 scans per increment.

  • HSQC: A gradient-enhanced sensitivity-improved HSQC (gHSQC) is recommended. The spectral width in the ¹³C dimension should cover the expected range of carbon signals. The experiment is optimized for a one-bond ¹J(C,H) coupling of ~145 Hz.

  • HMBC: A gradient-enhanced HMBC (gHMBC) experiment is used. The long-range coupling delay is typically optimized for a coupling constant of 8-10 Hz to observe two- and three-bond correlations.

Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample (in solution or as a solid) via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample or a drop of the liquid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Visualizing Structural Confirmation Workflows and Correlations

The following diagrams, generated using the DOT language, illustrate the logical workflow for structural confirmation and the key 2D NMR correlations for this compound.

G cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_confirmation Confirmation A Sample of this compound B 1D NMR (1H, 13C) A->B D Mass Spectrometry A->D E FTIR Spectroscopy A->E C 2D NMR (COSY, HSQC, HMBC) B->C F Assign Signals and Correlations C->F D->F E->F G Propose Structure F->G H Confirm Structure G->H

Caption: Workflow for the structural confirmation of this compound.

Caption: Key HMBC and COSY correlations for this compound.

References

A Comparative Analysis of HPLC and GC Methods for the Quantification of 2-Methoxy-3,4-dimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of 2-Methoxy-3,4-dimethylphenol. This guide provides a detailed comparison of the two methods, supported by experimental protocols and performance data.

The accurate quantification of this compound, a key intermediate and potential impurity in various pharmaceutical syntheses, is critical for ensuring drug safety and efficacy. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for the analysis of phenolic compounds.[1][2] This guide presents a comparative overview of HPLC and GC methods for the determination of this compound, offering insights into their respective strengths and limitations to aid in method selection and validation.

General Principles: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[3][4] It is a versatile technique suitable for a wide range of analytes, including non-volatile and thermally labile compounds.[4][5][6] In contrast, Gas Chromatography (GC) separates volatile and thermally stable compounds in the gas phase.[5][6] The sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase.[7]

Experimental Protocols

Detailed methodologies for the analysis of this compound using both HPLC and GC are outlined below. These protocols are based on established methods for similar phenolic compounds and can be adapted and optimized for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is adapted from a standard reverse-phase HPLC procedure for methoxyphenols.[8][9]

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard

Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 278 nm

| Run Time | 10 minutes |

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution to the desired concentrations.

  • Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Gas Chromatography (GC) Protocol

This method is based on a typical GC-FID or GC-MS procedure for the analysis of methoxyphenols in various matrices.[10][11]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Helium or Nitrogen (carrier gas)

  • Methanol or Dichloromethane (solvent)

  • This compound reference standard

  • (Optional) Derivatizing agent (e.g., BSTFA for silylation)

Chromatographic Conditions:

Parameter Condition
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Temperature Program Initial: 100 °C, hold for 1 minRamp: 10 °C/min to 250 °C, hold for 5 min

| Detector Temperature | 280 °C (FID) or MS transfer line at 280 °C |

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent like methanol or dichloromethane (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the sample containing this compound in the solvent.

  • (Optional) For improved peak shape and sensitivity, derivatization may be performed.

  • Inject the prepared sample into the GC system.

Method Performance Comparison

The performance of HPLC and GC methods can be evaluated based on several key validation parameters. The following table summarizes the expected comparative data for the analysis of this compound.

ParameterHPLCGC
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.01 µg/mL
Limit of Quantification (LOQ) ~ 0.15 µg/mL~ 0.03 µg/mL
Analysis Time 10 - 15 minutes5 - 10 minutes

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both the HPLC and GC methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis Prep_Start Weigh Sample & Reference Standard Dissolve Dissolve in Mobile Phase Prep_Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Prep_End Prepared Sample Filter->Prep_End Autosampler Autosampler Prep_End->Autosampler Injector Injector Autosampler->Injector Pump HPLC Pump (Mobile Phase) Pump->Injector Column C18 Column Injector->Column Detector UV/PDA Detector Column->Detector Data Data Acquisition & Processing Detector->Data

Caption: HPLC experimental workflow for this compound analysis.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis Prep_Start Weigh Sample & Reference Standard Dissolve Dissolve in Solvent Prep_Start->Dissolve Derivatize Derivatization (Optional) Dissolve->Derivatize Prep_End Prepared Sample Derivatize->Prep_End Autosampler Autosampler Prep_End->Autosampler Injector Injector Autosampler->Injector Carrier_Gas Carrier Gas (Helium) Carrier_Gas->Injector Column Capillary Column Injector->Column Detector FID/MS Detector Column->Detector Data Data Acquisition & Processing Detector->Data

Caption: GC experimental workflow for this compound analysis.

Discussion and Conclusion

Both HPLC and GC are suitable techniques for the quantitative analysis of this compound. The choice between the two often depends on the specific requirements of the analysis, sample matrix, and available instrumentation.

HPLC offers the advantage of analyzing the compound directly without the need for derivatization, making it a more straightforward and often faster sample preparation process.[5] It is also well-suited for integration into quality control workflows where robustness and reproducibility are paramount. The use of a PDA detector can provide additional spectral information for peak identification and purity assessment.

GC , particularly when coupled with a mass spectrometer (GC-MS), can offer higher sensitivity and selectivity.[6][7] The high resolving power of capillary GC columns can be advantageous for separating this compound from other closely related isomers or impurities.[7] While derivatization can add a step to the sample preparation, it can also improve chromatographic performance and detection limits.[12]

References

Quantitative Structure-Activity Relationship (QSAR) Studies of Methoxyphenols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on methoxyphenols, focusing on their antioxidant, anticancer, and tyrosinase inhibitory activities. The content is based on experimental data from various scientific publications, offering insights into the structural features of methoxyphenols that govern their biological activities.

Comparative Analysis of Biological Activities

Methoxyphenols, a class of phenolic compounds characterized by the presence of one or more methoxy groups on the phenol ring, have garnered significant interest in drug discovery due to their diverse pharmacological properties. QSAR studies have been instrumental in elucidating the relationship between the molecular structure of these compounds and their biological efficacy.

Antioxidant Activity

QSAR studies have revealed that the antioxidant capacity of methoxyphenols is significantly influenced by electronic and thermodynamic parameters. The primary mechanism often involves hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT).

Key Findings:

  • The number and position of hydroxyl and methoxy groups on the benzene ring are critical for antioxidant activity.

  • Electron-donating groups, such as the methoxy group (-OCH3), generally enhance antioxidant potential by increasing the electron density on the benzene ring and lowering the bond dissociation enthalpy of the phenolic hydroxyl group.

  • A linear relationship has been observed between the anti-DPPH radical activity (expressed as log 1/IC50) and the ionization potential (IP) for a series of 2-methoxyphenols.[1]

Table 1: QSAR Data for Antioxidant Activity of Selected Methoxyphenols

CompoundActivity (IC50, µM) vs. DPPHKey DescriptorsQSAR Model Statistics
Ferulic AcidVaries (study dependent)Bond Dissociation Enthalpy (BDE), Ionization Potential (IP)Correlation between activity and descriptors established
EugenolVaries (study dependent)HOMO, LUMO energiesModels predict activity based on electronic properties
VanillinVaries (study dependent)Electron Transfer Enthalpy (ETE)SPLET mechanism identified as significant in some systems
Anticancer Activity

The anticancer effects of methoxyphenols are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways. QSAR models for anticancer activity frequently incorporate descriptors related to lipophilicity, electronic properties, and molecular shape.

Key Findings:

  • Cytotoxicity of methoxyphenols has been correlated with electronic descriptors such as electronegativity (χ).[1]

  • For certain series of compounds, descriptors like Geary autocorrelation and Moran autocorrelation, which relate to the 3D structure of the molecule, have been found to be significant in predicting anticancer activity.

  • Specific methoxyphenols, like ferulic acid, have been shown to modulate critical signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK/ERK pathways.

Table 2: QSAR Data for Anticancer Activity of Selected Methoxyphenols

CompoundCell LineActivity (IC50, µM)Key DescriptorsQSAR Model Statistics
CurcuminHSGHighElectronegativity (χ)r² = 0.713 for correlation with a descriptor
IsoeugenolHSGModerateMolecular Shape DescriptorsModels show correlation between shape and activity
Ferulic AcidVariousModeratep53, p21 expression levelsModulates key apoptotic and cell cycle proteins
Tyrosinase Inhibitory Activity

Methoxyphenols are being investigated as tyrosinase inhibitors for applications in cosmetics and medicine to control hyperpigmentation. QSAR studies in this area aim to identify the structural requirements for effective inhibition of this key enzyme in melanin synthesis.

Key Findings:

  • The presence of electron-acceptor groups on the phenolic structure can contribute to competitive inhibition of tyrosinase.[2]

  • 3D-QSAR models have been developed to understand the spatial arrangement of functional groups that lead to potent tyrosinase inhibition.

  • The inhibitory mechanism can involve both monophenolase and diphenolase reactions of the tyrosinase enzyme.

Table 3: QSAR Data for Tyrosinase Inhibitory Activity of Selected Methoxyphenols

CompoundInhibition TypeActivity (IC50, µM)Key DescriptorsQSAR Model Statistics
Kojic Acid (reference)CompetitiveVaries3D pharmacophore featuresModels used for virtual screening of new inhibitors
Methoxyphenol derivativesVariesVaries2D TOMOCOMD-CARDD quadratic indicesHigh classification accuracy in models (Q > 90%)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the QSAR studies of methoxyphenols.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant activity of compounds.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.[3]

  • Sample Preparation: The test compounds (methoxyphenols) are dissolved in the same solvent to prepare a series of concentrations.

  • Reaction: A defined volume of the DPPH solution is mixed with a specific volume of the sample solution. A control is prepared with the solvent instead of the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).[3][4]

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the methoxyphenol compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.[5]

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a wavelength between 500 and 600 nm using a microplate reader.[6]

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

Mushroom Tyrosinase Inhibition Assay

This assay is used to screen for compounds that can inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.

Procedure:

  • Reagent Preparation: A solution of mushroom tyrosinase, a substrate solution (L-tyrosine or L-DOPA), and the test methoxyphenol compounds at various concentrations are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Reaction Mixture: In a 96-well plate, the test compound solution is mixed with the tyrosinase solution and incubated for a short period.

  • Initiation of Reaction: The substrate solution is added to the mixture to start the enzymatic reaction.

  • Measurement: The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (typically around 475-492 nm) at different time points.[7]

  • Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without inhibitor). The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, is then determined.

Visualizing Molecular Interactions and Pathways

The following diagrams, generated using Graphviz, illustrate key concepts and pathways relevant to the QSAR studies of methoxyphenols.

General QSAR Workflow

This diagram outlines the typical steps involved in a QSAR study.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_application Application Data Dataset of Methoxyphenols Activity Biological Activity (e.g., IC50) Data->Activity Experimental Testing Descriptors Molecular Descriptors Data->Descriptors Calculation Model_Dev Model Generation (e.g., MLR, PLS) Activity->Model_Dev Descriptors->Model_Dev Validation Model Validation (Internal & External) Model_Dev->Validation Prediction Predict Activity of New Compounds Validation->Prediction Interpretation Identify Key Structural Features Validation->Interpretation

Caption: A generalized workflow for Quantitative Structure-Activity Relationship (QSAR) studies.

PI3K/Akt Signaling Pathway

This pathway is a crucial regulator of cell survival and proliferation and is a common target for anticancer agents, including some methoxyphenols.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Methoxyphenols Methoxyphenols (e.g., Ferulic Acid) Methoxyphenols->PI3K inhibits Methoxyphenols->Akt inhibits MAPK_ERK_Pathway Signal Extracellular Signal (e.g., Mitogens) Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation, etc.) ERK->Transcription Methoxyphenols Methoxyphenols Methoxyphenols->Raf inhibits Methoxyphenols->MEK inhibits

References

A Comparative Guide to Catalyst Efficacy in the Synthesis of 2-Methoxy-3,4-dimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Catalytic Systems for the O-Methylation of Substituted Phenols

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of target molecules is paramount. This guide provides a comparative analysis of different catalytic systems applicable to the synthesis of 2-Methoxy-3,4-dimethylphenol. Due to a lack of direct comparative studies for this specific molecule in the published literature, this guide will focus on the most probable and key synthetic step: the selective O-methylation of 3,4-dimethylphenol. The data presented is based on analogous reactions with phenol and other substituted phenols, offering valuable insights into catalyst performance for this class of transformations.

The selective methylation of the hydroxyl group over the aromatic ring (O-methylation vs. C-methylation) is a significant challenge in the synthesis of methoxyphenols. The choice of catalyst and methylating agent plays a crucial role in directing the reaction towards the desired O-methylated product. This guide explores various catalytic approaches, including the use of traditional methylating agents like methanol and greener alternatives such as dimethyl carbonate (DMC).

Comparative Performance of Catalysts in Phenol O-Methylation

The following table summarizes the performance of various catalysts in the O-methylation of phenol and related compounds. This data provides a baseline for selecting a suitable catalytic system for the synthesis of this compound.

CatalystMethylating AgentSubstrateTemperature (°C)PressureConversion (%)O-Methylation Selectivity (%)Reference
Solid Acid Catalysts
HBEA ZeoliteMethanolPhenol350Atmospheric>95~40 (Anisole)[1]
HZSM-5 ZeoliteMethanolPhenol350Atmospheric>95~40 (Anisole)[1]
HMCM-22 ZeoliteMethanolPhenol350Atmospheric>95~10 (Anisole)[1]
HPA/SiO₂MethanolPhenol350Atmospheric~20~65 (Anisole)[1]
γ-Al₂O₃Dimethyl EtherPhenol280-46.5788.22 (Anisole)[2]
Solid Base Catalysts
Mg/Al/O Mixed OxideMethanolPhenol<350Gas Phase-High (Anisole)[3]
Mg/Fe/O Mixed OxideMethanolPhenol-Gas Phase-Low (Mainly C-methylation)[3]
Mg/Cr/O Mixed OxideMethanolPhenol-Gas Phase-Low (Mainly C-methylation)[3]
Iron-Chromium OxideMethanolPhenol350-380Atmospheric>900 (Only C-methylation)[4][5]
Manganese OxideMethanolPhenol400-470--Low (Mainly C-methylation)[6][7]
Homogeneous & Phase Transfer Catalysts
K₂CO₃Dimethyl CarbonatePhenols90-100AtmosphericHigh>99 (Anisole)[8]
K₂CO₃ / PEGDimethyl CarbonatePhenols---High[9][10]
Ionic Liquid ([Bmim]Cl)Dimethyl CarbonatePhenol150->90High (Anisole)[11]

Note: The selectivity for O-methylation is highly dependent on the catalyst's acid-base properties. While solid acids can promote both O- and C-methylation, basic catalysts in conjunction with dimethyl carbonate tend to be highly selective for O-methylation.[1][3][9]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below is a representative experimental protocol for the O-methylation of a phenol using dimethyl carbonate, a method known for its high selectivity.

Representative Protocol for Selective O-Methylation of a Phenol using Dimethyl Carbonate (DMC) with K₂CO₃

This protocol is adapted from studies on the O-methylation of various phenols.[8]

Materials:

  • Phenol derivative (e.g., 3,4-dimethylphenol)

  • Dimethyl Carbonate (DMC)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium Bromide (TBAB, as a phase-transfer catalyst, optional but can enhance reaction rate)

  • Solvent (e.g., Toluene or DMF, optional, as DMC can also act as a solvent)

  • Hydrochloric acid (HCl), aqueous solution (for work-up)

  • Tert-butyl methyl ether (MTBE) or other suitable extraction solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • A reaction flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with the phenol derivative, potassium carbonate (as a base), and optionally a phase-transfer catalyst like TBAB.

  • Dimethyl carbonate is added to the flask. The molar ratio of phenol to DMC is typically in the range of 1:2 to 1:5.

  • The reaction mixture is heated to a temperature between 90°C and 150°C with vigorous stirring under a nitrogen atmosphere.

  • The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solid catalyst (K₂CO₃) is removed by filtration.

  • The filtrate is then subjected to an aqueous work-up. This typically involves washing with water and a dilute acid solution (e.g., HCl) to neutralize any remaining base and remove the phase-transfer catalyst.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., MTBE).

  • The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be further purified by techniques such as distillation or column chromatography to obtain the pure O-methylated phenol.

Signaling Pathways and Experimental Workflows

Proposed Synthetic Workflow for this compound

The following diagram illustrates a proposed workflow for the synthesis of this compound via the selective O-methylation of 3,4-dimethylphenol.

experimental_workflow Proposed Synthesis Workflow for this compound cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product & Analysis reactant1 3,4-Dimethylphenol reaction_step O-Methylation Reaction (Heating with Stirring) reactant1->reaction_step reactant2 Dimethyl Carbonate (DMC) reactant2->reaction_step catalyst Catalyst (e.g., K₂CO₃) catalyst->reaction_step filtration Filtration reaction_step->filtration Cooling extraction Aqueous Work-up & Extraction filtration->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (e.g., Distillation) evaporation->purification product This compound purification->product analysis Characterization (NMR, GC-MS, etc.) product->analysis

Caption: Proposed workflow for the synthesis of this compound.

References

Assessing the purity of synthesized 2-Methoxy-3,4-dimethylphenol against a certified standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of synthesized 2-Methoxy-3,4-dimethylphenol against a certified reference material (CRM). It outlines detailed experimental protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The objective is to equip researchers with the necessary tools to accurately quantify the purity of their synthesized compound and identify potential impurities.

Data Presentation: Synthesized vs. Certified Standard

The following tables summarize hypothetical yet representative quantitative data obtained from the analysis of a synthesized batch of this compound compared to a certified reference standard.

Table 1: Purity Comparison by Orthogonal Analytical Methods

Analytical MethodSynthesized Batch Purity (%)Certified Standard Purity (%)Acceptance Criteria (%)
HPLC (Area %)99.85≥ 99.9 (Stated)≥ 99.5
GC-MS (Area %)99.82≥ 99.9 (Stated)≥ 99.5
qNMR (Mass Fraction)99.8899.9 ± 0.1 (Certified)≥ 99.5

Table 2: Impurity Profile by GC-MS

ImpurityRetention Time (min)Synthesized Batch (Area %)Certified Standard (Area %)
Unidentified Impurity 18.450.08Not Detected
3,4-Dimethylphenol9.120.05Not Detected
Unidentified Impurity 210.230.05Not Detected

Table 3: Spectroscopic Data Comparison

Spectroscopic DataSynthesized BatchCertified Standard
¹H NMR (CDCl₃, 400 MHz), δ (ppm)6.78 (d, J=8.4 Hz, 1H), 6.65 (d, J=8.4 Hz, 1H), 5.45 (s, 1H, -OH), 3.85 (s, 3H, -OCH₃), 2.25 (s, 3H, -CH₃), 2.20 (s, 3H, -CH₃)Conforms to structure
¹³C NMR (CDCl₃, 100 MHz), δ (ppm)147.2, 145.8, 129.5, 124.1, 118.9, 109.8, 56.1, 16.5, 12.3Conforms to structure
Mass Spectrum (EI, 70 eV), m/z (%)152 (M⁺, 100), 137 (85), 109 (40), 91 (30)Conforms to structure

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of phenolic compounds and should be optimized for the specific instrumentation used.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is adapted from established protocols for the analysis of methoxyphenols and dimethylphenols.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). For MS compatibility, formic acid can be used instead of phosphoric acid.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and the certified standard into separate 10 mL volumetric flasks.

    • Dissolve in and dilute to volume with the mobile phase.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This protocol is based on general methods for the analysis of alkylphenols.[4][5][6]

  • Instrumentation: A GC-MS system with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-400 amu.

  • Sample Preparation:

    • Prepare solutions of the synthesized compound and the certified standard in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

  • Data Analysis: Identify impurities in the synthesized sample by comparing their mass spectra with spectral libraries and the chromatogram of the certified standard. Quantify impurities using the area percentage method.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assessment

This protocol provides a general framework for qNMR analysis of phenolic compounds.[7][8]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized compound and 5-10 mg of the internal standard into an NMR tube.

    • Add a precise volume of the deuterated solvent (e.g., 0.6 mL).

    • Ensure complete dissolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse sequence with a calibrated 90° pulse.

    • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizations

The following diagrams illustrate the logical workflow for purity assessment and a comparison of the analytical outcomes.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Analytical Purity Assessment cluster_data Data Evaluation & Comparison cluster_conclusion Conclusion Synthesis Synthesized This compound HPLC HPLC Analysis Synthesis->HPLC GCMS GC-MS Analysis Synthesis->GCMS qNMR qNMR Analysis Synthesis->qNMR Standard Certified Reference Material (CRM) Standard->HPLC Standard->GCMS Standard->qNMR Purity_Data Purity Determination (%, Mass Fraction) HPLC->Purity_Data Spectroscopic_Data Spectroscopic Confirmation HPLC->Spectroscopic_Data Impurity_Profile Impurity Identification & Quantification GCMS->Impurity_Profile GCMS->Spectroscopic_Data qNMR->Purity_Data qNMR->Spectroscopic_Data Conclusion Purity Assessment Report Purity_Data->Conclusion Impurity_Profile->Conclusion Spectroscopic_Data->Conclusion

Caption: Workflow for the purity assessment of synthesized this compound.

Comparison_Diagram cluster_synthesized Synthesized Product cluster_standard Certified Standard Syn_Purity Purity: ~99.8% Comparison vs Syn_Purity->Comparison Slightly lower Syn_Impurities Impurities: Detected (e.g., 0.18%) Syn_Impurities->Comparison Present Syn_Structure Structure: Confirmed Syn_Structure->Comparison Matches Std_Purity Purity: ≥99.9% Std_Impurities Impurities: Not Detected Std_Structure Structure: Confirmed Comparison->Std_Purity Comparison->Std_Impurities Comparison->Std_Structure

Caption: Comparison of analytical results for synthesized product vs. certified standard.

References

A Comparative Guide to Analytical Methods for Phenolic Compounds: A Focus on 2-Methoxy-3,4-dimethylphenol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of analytical methodologies applicable to the quantification of phenolic compounds, with a specific focus on analogs of 2-Methoxy-3,4-dimethylphenol. Due to a lack of publicly available data for this compound, this guide leverages performance characteristics from validated methods for structurally similar methoxyphenols and dimethylphenols.

This document outlines key performance indicators and detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), two predominant techniques for the analysis of these compounds.

Performance Characteristics of Analytical Methods

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key metrics for GC-MS and HPLC methods applied to the analysis of various methoxyphenol and dimethylphenol isomers, providing a benchmark for the anticipated performance for this compound.

Analytical MethodAnalyte(s)Recovery (%)Precision (RSD %)Limit of Detection (LOD)Limit of Quantitation (LOQ)Matrix
GC-MS Methoxyphenols63-100[1]2-6[1]0.002 µg/mL[1]0.07-0.45 ng/m³[1]Ambient Particulate Matter[1]
GC-FID 2-methoxyphenol, 2-methoxy-4-methylphenol, 2,6-dimethoxyphenol, 4'-hydroxy-3'-methoxyacetophenone>90[2]3.1-15.5[2]0.05-0.11 µg/mL[2]Not ReportedUrine[2]
GC-FID Methoxyphenol IsomersNot ReportedNot Reported1 µg[3]0.05 mg/m³[3]Air[3]
HPLC 3,4-Dimethylphenol90-100[4]Not ReportedNot Reported1-10 ppm[4]Auto Exhaust

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for GC-MS and HPLC analysis of phenolic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Methoxyphenols in Ambient Particulate Matter

This method is adapted from a study on the determination of methoxyphenols in atmospheric particulate matter.[1]

1. Sample Preparation:

  • Deuterated internal standards are added to the environmental samples prior to extraction to determine analyte recoveries.

  • Extraction of the target analytes from the sample matrix.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Column: 5MS UI 30 m x 0.25 mm x 0.25 µm or equivalent.[5]

  • Injector: Programmed Temperature Vaporizing (PTV) or Splitless injector at 260 °C.[5][6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]

  • Oven Temperature Program: Initial temperature of 50°C, followed by a ramp of 10 °C/min up to 300 °C, hold for 3 minutes.[5]

  • Mass Spectrometer: Agilent 7000D TQ MS or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[6][7]

  • Source Temperature: 250 °C.[5]

  • Quadrupole Temperature: 150 °C.[5]

High-Performance Liquid Chromatography (HPLC) Protocol for Dimethylphenols

This protocol is based on a method for the analysis of 2,4-Dimethylphenol.[8]

1. Sample Preparation:

  • Appropriate extraction of the analyte from the sample matrix.

  • The extract is then filtered through a 0.45 µm filter before injection.

2. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Newcrom R1 reverse-phase column or equivalent.[8][9]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[8][9][10]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.[4]

  • Injection Volume: 10-20 µL.

Visualizing Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate a typical GC-MS workflow and a comparison of the key analytical techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spiking Internal Standard Spiking Sample->Spiking Extraction Solvent Extraction Spiking->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical experimental workflow for GC-MS analysis of phenolic compounds.

Method_Comparison cluster_gcms Gas Chromatography-Mass Spectrometry (GC-MS) cluster_hplc High-Performance Liquid Chromatography (HPLC) Gcms_Sensitivity High Sensitivity Gcms_Selectivity High Selectivity Gcms_Derivatization May Require Derivatization Hplc_Versatility Versatile Hplc_Polarity Good for Polar Compounds Hplc_Sensitivity Moderate Sensitivity Analyte This compound (and Analogs) Analyte->Gcms_Sensitivity Analyte->Hplc_Versatility

Caption: Comparison of key features for GC-MS and HPLC analytical methods.

References

Evaluating the Environmental Fate of 2-Methoxy-3,4-dimethylphenol versus other Xylenols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental fate of 2-Methoxy-3,4-dimethylphenol and various xylenol isomers. Understanding the environmental persistence, degradation, and mobility of these phenolic compounds is crucial for assessing their potential ecological impact. While experimental data for xylenol isomers are available, this guide utilizes predictive models for this compound due to the current lack of direct experimental studies. This approach allows for a preliminary assessment and highlights the need for future empirical research.

Comparative Environmental Fate Parameters

The following table summarizes key environmental fate parameters for this compound and selected xylenol isomers. The data for xylenols are derived from experimental studies, while the values for this compound are estimated using Quantitative Structure-Activity Relationship (QSAR) models.

CompoundBiodegradationPhotodegradationSoil Sorption Coefficient (Koc)
This compound Moderate (Predicted)Moderate (Predicted)~450 L/kg (Predicted)
2,4-Dimethylphenol (2,4-Xylenol) Readily biodegradable[1]Half-life: ~3-22 days in water[2]150 L/kg[2]
2,6-Dimethylphenol (2,6-Xylenol) Biodegradable[3]Complete degradation with TiO2/H2O2/UV in 3h[4]37 L/kg (for BCF)
3,4-Dimethylphenol (3,4-Xylenol) Biodegradable under denitrifying conditions[5]Atmospheric half-life: ~4.7 hours[6]Data not readily available
3,5-Dimethylphenol (3,5-Xylenol) BiodegradableData not readily availableData not readily available

Note: Predicted values are based on computational models and require experimental verification.

Experimental Protocols

Detailed methodologies for key environmental fate studies are outlined below. These protocols provide a framework for the experimental determination of the parameters presented in the table.

Biodegradation Assessment

Methodology: Aerobic biodegradation of phenolic compounds can be assessed using a variety of methods, including the Closed Bottle Test (OECD 301D) or the Manometric Respirometry Test (OECD 301F).

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used as the microbial inoculum.

  • Medium: A mineral salts medium containing the test substance as the sole source of organic carbon is prepared.

  • Test Setup: The test substance is added to the medium with the inoculum in sealed bottles. Control bottles without the test substance and reference bottles with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

  • Incubation: The bottles are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement: The depletion of dissolved oxygen (in the Closed Bottle Test) or the oxygen consumption (in the Manometric Respirometry Test) is measured over time.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the oxygen depletion/consumption in the test bottles to the theoretical oxygen demand (ThOD) of the substance.

Photodegradation Assessment

Methodology: The photodegradation of phenolic compounds in water can be evaluated using a laboratory-scale photoreactor.

  • Test Solution: A solution of the test compound in purified water is prepared at a known concentration.

  • Photoreactor: The test solution is placed in a quartz reactor equipped with a light source (e.g., a xenon lamp or a mercury lamp) that simulates the solar spectrum.

  • Irradiation: The solution is irradiated for a specific duration, with samples collected at regular intervals.

  • Analysis: The concentration of the test compound in the collected samples is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9][10][11]

  • Data Analysis: The rate of photodegradation is determined by plotting the concentration of the test compound against time. The half-life of the compound under the specific light conditions can then be calculated.

Soil Sorption Coefficient (Koc) Determination

Methodology: The soil sorption coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil organic carbon. It can be determined using the batch equilibrium method (OECD Guideline 106).

  • Soil Samples: A set of well-characterized soils with varying organic carbon content is used.

  • Test Solution: A solution of the test compound in a calcium chloride solution (to maintain ionic strength) is prepared.

  • Equilibration: A known mass of each soil is mixed with a known volume of the test solution in a centrifuge tube. The tubes are then agitated for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Separation: The soil and solution phases are separated by centrifugation.

  • Analysis: The concentration of the test compound remaining in the solution is measured. The amount of compound sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

  • Data Analysis: The soil-water distribution coefficient (Kd) is calculated for each soil. The Koc is then determined by normalizing the Kd values to the organic carbon content of the respective soils.

Visualizing Environmental Fate Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual pathways of environmental degradation and a typical experimental workflow for their assessment.

cluster_biodegradation Biodegradation Pathways This compound This compound Initial Oxidation Initial Oxidation This compound->Initial Oxidation Hydroxylation/Demethoxylation Xylenols Xylenols Xylenols->Initial Oxidation Hydroxylation Ring Cleavage Ring Cleavage Initial Oxidation->Ring Cleavage Ortho- or Meta-cleavage TCA Cycle Intermediates TCA Cycle Intermediates Ring Cleavage->TCA Cycle Intermediates Mineralization (CO2 + H2O) Mineralization (CO2 + H2O) TCA Cycle Intermediates->Mineralization (CO2 + H2O)

Caption: Potential biodegradation pathways for phenolic compounds.

Start Start Compound Selection Compound Selection Start->Compound Selection Biodegradation Study Biodegradation Study Compound Selection->Biodegradation Study Photodegradation Study Photodegradation Study Compound Selection->Photodegradation Study Soil Sorption Study Soil Sorption Study Compound Selection->Soil Sorption Study Data Analysis Data Analysis Biodegradation Study->Data Analysis Photodegradation Study->Data Analysis Soil Sorption Study->Data Analysis Comparative Assessment Comparative Assessment Data Analysis->Comparative Assessment End End Comparative Assessment->End

Caption: General experimental workflow for environmental fate assessment.

Discussion and Conclusion

This guide provides a preliminary comparison of the environmental fate of this compound and other xylenols. Based on predictive models, this compound is expected to exhibit moderate persistence in the environment, with its fate influenced by biodegradation, photodegradation, and sorption to soil organic matter.

The presence of the methoxy group in this compound is anticipated to influence its environmental behavior compared to the non-methoxylated xylenols. The methoxy group can affect the compound's water solubility, vapor pressure, and susceptibility to microbial attack. The predicted higher soil sorption coefficient (Koc) for this compound suggests it may be less mobile in soil environments compared to some xylenol isomers.

References

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the cytotoxic effects of various phenolic compounds, highlighting the absence of publicly available data for 2-Methoxy-3,4-dimethylphenol and providing a comparative framework for structurally similar molecules.

Introduction

Phenolic compounds, a diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring, are widely studied for their broad range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties. Understanding the structure-activity relationships that govern their cytotoxicity is crucial for the development of new therapeutic agents, particularly in the field of oncology. This guide aims to provide a comparative overview of the cytotoxicity of various phenols related to this compound.

Despite a comprehensive search of available scientific literature, no specific cytotoxicity data (such as IC50 values) for this compound could be located. Therefore, this guide will focus on presenting the available data for structurally related methoxyphenols and dimethylphenols to provide a valuable comparative context for researchers.

Cytotoxicity Data of Related Phenols

The cytotoxic effects of several phenolic compounds have been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) is a key parameter used to quantify the cytotoxicity of a compound. The table below summarizes the available data for phenols structurally related to this compound.

Compound NameStructureCell LineAssay MethodIC50 / CC50 (mM)Reference
p-Cresol (4-Methylphenol)p-Cresol structureRAW 264.7Cell Counting Kit2.0[1]
p-Methoxyphenolp-Methoxyphenol structureRAW 264.7Cell Counting Kit2.2[1]
2-Methoxy-4-methylphenol2-Methoxy-4-methylphenol structureHSGMTT Assay> ferulic acid[2]
p-Cresol dimerNot applicableRAW 264.7Cell Counting Kit0.6[1]
p-Methoxyphenol dimerNot applicableRAW 264.7Cell Counting Kit0.7[1]
Butylated hydroxyanisole (BHA)Not applicableRAW 264.7Cell Counting Kit0.4[1]

Note: A direct comparison of the cytotoxicity of 2-Methoxy-4-methylphenol with the other compounds in the table is challenging due to the different cell lines and assay methods used. The data from Fujisawa et al. (2007) indicates its cytotoxicity relative to other compounds tested in that specific study[2].

Experimental Protocols

The determination of cytotoxicity is a fundamental aspect of in vitro toxicology and drug discovery. The following is a generalized protocol for the MTT assay, a commonly used colorimetric method to assess cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of the yellow MTT salt, resulting in the formation of purple formazan crystals. These crystals are insoluble in aqueous solutions and are dissolved using a solubilizing agent. The intensity of the purple color is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm).

2. Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Test compounds (phenols) at various concentrations

  • Control vehicle (e.g., DMSO, ethanol)

  • Microplate reader

3. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the phenolic compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include wells with medium only (blank) and cells treated with the vehicle control.

  • Incubation: Incubate the plate for a period that is relevant to the experimental design (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

4. Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Potential Signaling Pathways

While the specific signaling pathways affected by this compound are unknown, studies on structurally similar phenols suggest potential mechanisms of action. For instance, some methoxyphenols have been shown to influence inflammatory pathways.

One such compound, 2-methoxy-4-vinylphenol, has been reported to exert anti-inflammatory effects by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). It may also induce the expression of heme oxygenase-1 (HO-1) through the Nrf2/ARE pathway. These pathways are critical regulators of cellular processes, including inflammation, proliferation, and apoptosis. The cytotoxicity of certain phenols could be linked to their ability to modulate these signaling cascades.

Below is a simplified representation of a potential experimental workflow to investigate the cytotoxic effects of phenolic compounds.

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assay cluster_2 Data Analysis A Seed Cells in 96-well Plates B Prepare Phenol Dilutions C Treat Cells with Phenols B->C D Add MTT Reagent C->D E Incubate for Formazan Formation D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate Cell Viability (%) G->H I Determine IC50 Values H->I

Caption: Experimental workflow for determining the cytotoxicity of phenolic compounds using the MTT assay.

Conclusion

This guide provides a comparative framework for understanding the cytotoxicity of phenols related to this compound. While direct experimental data for this compound is currently unavailable in the public domain, the information presented on structurally similar compounds, along with detailed experimental protocols and potential signaling pathways, offers a valuable resource for researchers in the fields of toxicology and drug discovery. Further in vitro studies are warranted to elucidate the specific cytotoxic profile and mechanism of action of this compound.

References

Confirming the Identity of 2-Methoxy-3,4-dimethylphenol in Complex Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of specific isomers in complex mixtures is a critical analytical challenge. This guide provides a comparative overview of analytical techniques for confirming the identity of 2-Methoxy-3,4-dimethylphenol, a substituted phenol of interest in various research fields. We present a head-to-head comparison of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and detailed protocols.

At a Glance: Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on several factors, including the complexity of the sample matrix, the required sensitivity and selectivity, and the availability of instrumentation. Below is a summary of the key performance characteristics of each technique for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, followed by mass-based identification.Separation based on polarity, followed by mass-based identification and fragmentation.Identification based on the magnetic properties of atomic nuclei.
Sample Volatility RequiredNot requiredNot required
Derivatization Often required for polar analytes to improve volatility and chromatographic performance.Not typically required, but can enhance ionization efficiency.Not required.
Sensitivity High (ng/mL to pg/mL)Very High (pg/mL to fg/mL)Lower (µg/mL to mg/mL)
Selectivity High, especially with high-resolution mass spectrometry.Very High, due to precursor and product ion monitoring.Very High, provides detailed structural information.
Isomer Separation Good, depends on the chromatographic column and conditions.Good, depends on the chromatographic column and conditions.Excellent for distinguishing isomers with different chemical environments.
Structural Info Provides mass-to-charge ratio and fragmentation patterns.Provides precursor and product ion masses, offering structural clues.Provides detailed information on the chemical environment of each atom.
Typical Run Time 10 - 30 minutes5 - 20 minutes5 - 60 minutes

Experimental Data and Protocols

To provide a practical comparison, we present hypothetical yet realistic experimental data for the analysis of a mixture containing this compound and its closely related isomers: 2-Methoxy-4,5-dimethylphenol and 3-Methoxy-4,5-dimethylphenol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds, derivatization is often employed to increase volatility and improve peak shape.

Experimental Protocol:

  • Sample Preparation (Derivatization): To 1 mL of the sample extract in a suitable solvent (e.g., ethyl acetate), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes.

  • GC-MS System: Agilent 7890B GC coupled to a 5977B MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet: Splitless, 250°C.

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MSD: Electron Ionization (EI) at 70 eV. Scan range 50-550 m/z.

Expected Results:

The trimethylsilyl (TMS) derivatives of the isomers are expected to have slightly different retention times due to subtle differences in their polarity and boiling points.

Compound (as TMS derivative)Expected Retention Time (min)Key Mass Fragments (m/z)
This compound-TMS12.5224 (M+), 209, 194, 73
2-Methoxy-4,5-dimethylphenol-TMS12.8224 (M+), 209, 194, 73
3-Methoxy-4,5-dimethylphenol-TMS13.1224 (M+), 209, 194, 73

Diagram: GC-MS Workflow for Phenolic Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Complex Mixture Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Silylation (e.g., BSTFA) Extraction->Derivatization GC_Injection Injection Derivatization->GC_Injection GC_Separation GC Separation (HP-5ms column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Scan Mode) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Library_Search Mass Spectral Library Search Data_Acquisition->Library_Search Identification Compound Identification Library_Search->Identification

Caption: Workflow for the analysis of phenolic compounds using GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing trace levels of compounds in complex matrices without the need for derivatization.

Experimental Protocol:

  • Sample Preparation: Dilute the sample extract in a suitable mobile phase compatible solvent (e.g., methanol/water).

  • LC-MS/MS System: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 5 min, hold for 2 min, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI), Negative Mode.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

Expected Results:

The isomers will be separated based on their polarity, and specific precursor-to-product ion transitions will be monitored for unambiguous identification and quantification.

CompoundExpected Retention Time (min)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound3.2151.1136.1108.1
2-Methoxy-4,5-dimethylphenol3.5151.1136.1108.1
3-Methoxy-4,5-dimethylphenol3.8151.1136.1108.1

Diagram: LC-MS/MS MRM Logic

LCMSMS_MRM cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) cluster_q3 Quadrupole 3 (Q3) Precursor Precursor Ion Selection (e.g., m/z 151.1) Fragmentation Collision-Induced Dissociation (CID) Precursor->Fragmentation Product Product Ion Selection (e.g., m/z 136.1) Fragmentation->Product Detector Detector Product->Detector

Caption: Logic of Multiple Reaction Monitoring (MRM) in LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the definitive identification and differentiation of isomers based on the unique chemical environment of each proton and carbon atom.

Experimental Protocol:

  • Sample Preparation: Dissolve a purified and concentrated sample (typically >1 mg) in a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • NMR Spectrometer: Bruker Avance III HD 500 MHz spectrometer.

  • Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY and HSQC.

Expected Results:

The chemical shifts (δ) of the aromatic protons and the methyl and methoxy groups will be distinct for each isomer.

Compound¹H NMR Chemical Shifts (δ, ppm in CDCl₃)¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)
This compound Aromatic H: ~6.7-6.9 (2H), OH: ~5.5 (1H), Methoxy H: ~3.8 (3H), Methyl H: ~2.2 (3H), ~2.3 (3H)Aromatic C: ~110-145, Methoxy C: ~56, Methyl C: ~12, ~20
2-Methoxy-4,5-dimethylphenol Aromatic H: ~6.6-6.8 (2H), OH: ~5.4 (1H), Methoxy H: ~3.9 (3H), Methyl H: ~2.1 (3H), ~2.2 (3H)Aromatic C: ~112-146, Methoxy C: ~57, Methyl C: ~18, ~19
3-Methoxy-4,5-dimethylphenol Aromatic H: ~6.5-6.7 (2H), OH: ~5.6 (1H), Methoxy H: ~3.7 (3H), Methyl H: ~2.2 (6H)Aromatic C: ~105-155, Methoxy C: ~55, Methyl C: ~15, ~21

Diagram: Isomer Differentiation Logic

Isomer_Logic cluster_isomers Potential Isomers cluster_techniques Analytical Techniques Analyte This compound GCMS GC-MS (Retention Time) Analyte->GCMS LCMSMS LC-MS/MS (Retention Time) Analyte->LCMSMS NMR NMR (Chemical Shifts) Analyte->NMR Isomer1 2-Methoxy-4,5-dimethylphenol Isomer1->GCMS Isomer1->LCMSMS Isomer1->NMR Isomer2 3-Methoxy-4,5-dimethylphenol Isomer2->GCMS Isomer2->LCMSMS Isomer2->NMR Confirmation Unambiguous Identification GCMS->Confirmation LCMSMS->Confirmation NMR->Confirmation

Caption: Logic for differentiating isomers using multiple analytical techniques.

Conclusion

Confirming the identity of this compound in complex mixtures requires a strategic analytical approach.

  • GC-MS is a reliable and widely available technique, particularly when coupled with derivatization to enhance the chromatographic separation of isomers.

  • LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for trace-level analysis in complex biological or environmental matrices.

  • NMR Spectroscopy offers unparalleled structural detail, providing definitive confirmation of the isomeric structure, which is crucial for applications in drug development and metabolomics.

For the most rigorous identification, a combination of a chromatographic separation technique (GC-MS or LC-MS/MS) for initial identification and quantification, followed by NMR spectroscopy for unambiguous structural confirmation of the purified analyte, is recommended. This multi-faceted approach ensures the highest confidence in the analytical results.

A Comparative Guide to the Synthesis of Substituted Phenols: Traditional vs. Modern Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted phenols is a cornerstone of organic chemistry, pivotal to the development of pharmaceuticals, agrochemicals, and polymers. Historically, the methodologies for creating these vital compounds were often characterized by harsh reaction conditions, limited functional group tolerance, and the use of hazardous reagents. However, the last few decades have witnessed the rise of novel, more efficient, and environmentally benign synthetic routes. This guide provides an objective comparison between traditional and modern methods for synthesizing substituted phenols, supported by experimental data and detailed protocols.

I. Traditional Synthesis Routes for Substituted Phenols

For over a century, the industrial and laboratory synthesis of phenols relied on a handful of established methods. While foundational, these routes often present significant drawbacks.

  • Cumene Process: The dominant industrial method for producing phenol involves the reaction of benzene with propylene to form cumene, which is then oxidized to cumene hydroperoxide.[1][2] An acid-catalyzed rearrangement yields phenol and acetone.[3] While economical for large-scale production of unsubstituted phenol, it is not well-suited for creating diverse substituted phenols and co-produces acetone in equimolar amounts, which must be commercially balanced.[2][4]

  • Dow Process (Hydrolysis of Chlorobenzene): This process involves the hydrolysis of chlorobenzene with a strong base like NaOH at high temperatures and pressures.[3][5][6] The stringent conditions required can lead to low yields and may destroy other functional groups on the molecule, limiting its generality.[3][6]

  • Sulfonation of Benzene: An early method involved the sulfonation of benzene, followed by fusion with sodium hydroxide at high temperatures to produce sodium phenoxide, which is then acidified.[1][5] This route requires aggressive reagents and high energy input.

  • Hydrolysis of Diazonium Salts: A versatile laboratory-scale method involves the diazotization of an aromatic amine (aniline derivative) with nitrous acid, followed by hydrolysis of the resulting diazonium salt in water.[6][7] This technique is generally milder than the Dow process and can tolerate a wider range of functional groups.[3][6]

Limitations of these traditional methods are significant and include harsh reaction conditions (high temperature and pressure), the use of toxic reagents, the formation of side products, and often, limited regiochemical control for highly substituted systems.[8][9]

Logical Workflow: The Cumene Process```dot

G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Acid-Catalyzed Rearrangement Benzene Benzene Cumene Cumene (Isopropylbenzene) Benzene->Cumene Propene Propene Propene->Cumene Catalyst1 Acid Catalyst (e.g., ZSM-5) Catalyst1->Cumene Cumene_ref Cumene Air Air (O2) Cumene_hydroperoxide Cumene Hydroperoxide Air->Cumene_hydroperoxide Cumene_hydroperoxide_ref Cumene Hydroperoxide Cumene_ref->Cumene_hydroperoxide Catalyst2 H2SO4 (cat.) Phenol Phenol Catalyst2->Phenol Acetone Acetone Cumene_hydroperoxide_ref->Phenol Cumene_hydroperoxide_ref->Acetone

Caption: General workflow for the rapid synthesis of phenols via ipso-hydroxylation.

III. Quantitative Data Comparison

The following table summarizes key performance indicators for selected traditional and modern synthesis routes.

Method Starting Material Key Reagents/Catalyst Typical Conditions Yield Range Key Advantages Key Limitations
Cumene Process [2]Benzene, PropeneAcid catalyst (e.g., ZSM-5), H₂SO₄313-600 K, High Pressure85-87%Highly economical for bulk phenolCo-produces acetone; not for complex phenols
Dow Process [5][6]ChlorobenzeneNaOHHigh Temperature, High PressureVariable, often lowUses inexpensive feedstocksHarsh conditions, poor functional group tolerance
Diazonium Salt Hydrolysis [6]ArylamineNaNO₂, H₂SO₄, H₂O0-5 °C then heatModerate to GoodGood functional group toleranceDiazonium salts can be unstable
ipso-Hydroxylation [8]Arylboronic AcidH₂O₂, HBr (optional)Room Temp, 1 minVery Good to ExcellentExtremely fast, mild, green, high yieldBoronic acid precursors required
Pd-Catalyzed Hydroxylation [10]Aryl HalidePd catalyst, ligand, KOH~100 °CGood to ExcellentExcellent functional group toleranceCatalyst cost, potential metal contamination
Electrochemical Synthesis [11]Hydroquinone, AlcoholH₂SO₄, Electricity55 °Cup to 97%High selectivity, avoids harsh oxidantsSubstrate scope can be limited

IV. Experimental Protocols

Protocol 1: Synthesis of 4-Bromophenol via Diazonium Salt Hydrolysis (Traditional)

This protocol is a representative example of a classic laboratory method for preparing a substituted phenol from an arylamine.

  • Diazotization: Dissolve 17.2 g (0.1 mol) of 4-bromoaniline in a mixture of 25 mL of concentrated sulfuric acid and 100 mL of water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled solution of 7.0 g (0.1 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C. Stir for 15 minutes after the addition is complete. The presence of excess nitrous acid should be confirmed with starch-iodide paper.

  • Hydrolysis: In a separate flask, heat 100 mL of water to boiling. Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, continue heating the mixture (e.g., via steam distillation) until no more 4-bromophenol co-distills with the water.

  • Isolation: Cool the distillate and collect the solid 4-bromophenol by vacuum filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol or hexanes) to yield pure 4-bromophenol.

**Protocol 2: Synthesis of 4-Methoxyphenol via ipso-Hydroxylation (Modern)[8]

This protocol is adapted from a modern, rapid, and high-yield procedure.

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve 152 mg (1.0 mmol) of 4-methoxyphenylboronic acid in 5 mL of ethanol.

  • Reagent Addition: To the stirred solution at room temperature, add 0.23 mL (2.2 mmol) of 35% aqueous hydrogen peroxide.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within one minute as monitored by TLC.

  • Workup: Quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Isolation: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product is often of high purity, and further purification by column chromatography is typically not required. The yield of 4-methoxyphenol is expected to be excellent (>95%).

References

Safety Operating Guide

Prudent Disposal of 2-Methoxy-3,4-dimethylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must handle 2-Methoxy-3,4-dimethylphenol with the utmost care, assuming it possesses hazards comparable to related chemicals such as dimethylphenols and methoxyphenols. These compounds are generally toxic, corrosive, and harmful to aquatic life.[1][2][3][4] Adherence to proper disposal protocols is not only a regulatory requirement but also a cornerstone of responsible laboratory practice.

Hazard Profile and Safety Precautions

Based on data for analogous compounds, this compound should be treated as a hazardous substance. Key quantitative data for related compounds are summarized below to inform risk assessment and handling procedures.

Hazard ClassificationAssociated RisksRepresentative Compounds
Acute Toxicity (Oral) Toxic if swallowed3,4-Dimethylphenol[3][4]
Acute Toxicity (Dermal) Toxic in contact with skin3,4-Dimethylphenol[3][4]
Skin Corrosion/Irritation Causes severe skin burns and eye damage2,4-Dimethylphenol, 3,4-Dimethylphenol[1][3]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects2,4-Dimethylphenol, 3,4-Dimethylphenol[1][3][4]

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to, chemical-resistant gloves (such as butyl rubber or neoprene), safety goggles or a face shield, and a lab coat.[5] All handling of this compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[5]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials. This procedure is designed to minimize exposure and prevent environmental contamination.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weigh boats, and absorbent materials, in a dedicated, properly labeled, and sealed hazardous waste container.[6][7] The container should be made of a material compatible with phenolic compounds.

  • Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and solvent washes, in a separate, sealed, and clearly labeled hazardous waste container.[6][8] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. The approximate concentration and volume should also be indicated.[6]

3. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[3] The storage area should have secondary containment to prevent the spread of material in case of a leak.

4. Scheduling a Waste Pickup:

  • Once the hazardous waste container is full (typically around 80-90% capacity to allow for expansion), contact your institution's EHS office to schedule a waste pickup.[6] Do not attempt to transport or dispose of the waste through regular trash or down the drain.[6][9]

5. Spill Management:

  • In the event of a spill, immediately evacuate the area and alert your supervisor and the EHS office.

  • If trained and equipped to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect the absorbent material and the spilled substance using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal process for this compound.

Figure 1. Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposal A Solid Waste (Contaminated PPE, etc.) D Sealable, Labeled Solid Waste Container A->D B Liquid Waste (Residues, Solvents) E Sealable, Labeled Liquid Waste Container B->E C Sharps Waste (Needles, Glassware) F Puncture-Proof, Labeled Sharps Container C->F G Designated Hazardous Waste Storage Area D->G E->G F->G H Schedule Waste Pickup with EHS Office G->H I Licensed Hazardous Waste Disposal Facility H->I

Figure 1. Disposal Workflow for this compound

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.